Product packaging for 4-Ethyl-2,6-dimethylheptane(Cat. No.:CAS No. 61868-31-3)

4-Ethyl-2,6-dimethylheptane

Cat. No.: B14545763
CAS No.: 61868-31-3
M. Wt: 156.31 g/mol
InChI Key: GBSGJLJGXHBTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethyl-2,6-dimethylheptane is a branched-chain alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol . Its CAS Registry Number is 61868-31-3 . This compound is of significant interest in advanced fuels research, particularly in the development and analysis of biofuels. Branched-chain alkanes with structures similar to this compound are key components studied for their favorable combustion properties and potential to improve the cold-flow characteristics of biofuels . Researchers investigate such branched alkanes to build detailed chemical kinetic models that predict ignition behavior and emission profiles during combustion . These studies are crucial for optimizing the performance of next-generation biofuels, such as bisabolane, and for understanding low-temperature combustion processes in homogeneous charge compression ignition (HCCI) engines . The structure of this compound, available for purchase, serves as a valuable reference standard and building block in organic synthesis and materials science. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14545763 4-Ethyl-2,6-dimethylheptane CAS No. 61868-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-31-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

4-ethyl-2,6-dimethylheptane

InChI

InChI=1S/C11H24/c1-6-11(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

GBSGJLJGXHBTQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-2,6-dimethylheptane, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, details relevant experimental methodologies, and presents a logical workflow for the characterization of branched alkanes.

Core Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1] Alkanes, being saturated hydrocarbons, are generally characterized by their low reactivity and non-polar nature.[2] The physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [3]
Boiling Point 171.7 °C[1]
Melting Point -57.06 °C (estimate)[4]
Density 0.7391 g/cm³[4]
Refractive Index 1.4149[4]
Solubility in Water Insoluble[2][5][6][7]
Solubility in Organic Solvents Soluble[5][7]

Experimental Protocols

The characterization of this compound and similar branched alkanes relies on standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample vial (e.g., a small test tube or Durham tube)

  • Heat source (e.g., Bunsen burner or hot plate)

  • High-boiling point oil (e.g., mineral oil)

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the sample vial.

  • A capillary tube, sealed at one end, is inverted and placed into the sample vial with the open end submerged in the liquid.

  • The sample vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in an oil bath or a Thiele tube filled with a high-boiling point oil.

  • The oil bath is heated gently and steadily. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Upon further heating, the vapor pressure of the sample will increase. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture. For a branched alkane like this compound, GC-MS can confirm its identity and purity.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer (MS) detector.

  • Helium or another inert gas as the carrier gas.

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph. The high temperature vaporizes the sample.

  • Separation: The vaporized sample is carried by the inert gas through the capillary column. Separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase lining the column. Generally, compounds with lower boiling points and weaker interactions with the stationary phase elute first.

  • Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer.

    • Ionization: The molecules are bombarded with electrons (Electron Ionization - EI) or subjected to a softer ionization technique, causing them to form charged ions (molecular ions and fragment ions).

    • Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

    • Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

  • Data Analysis: The retention time (the time it takes for the compound to travel through the column) and the mass spectrum are used to identify the compound. The mass spectrum of the unknown can be compared to a library of known spectra for positive identification. The peak area in the chromatogram is proportional to the amount of the compound present, allowing for quantification.

Logical Workflow for Branched Alkane Characterization

The following diagram illustrates a typical workflow for the characterization and analysis of a branched alkane like this compound.

G cluster_synthesis Synthesis/Isolation cluster_purification Purification synthesis Synthesis or Isolation of Alkane distillation Fractional Distillation synthesis->distillation Crude Product gcms GC-MS Analysis distillation->gcms Purified Sample nmr NMR Spectroscopy (¹H, ¹³C) distillation->nmr Purified Sample boiling_point Boiling Point Measurement distillation->boiling_point density Density Measurement distillation->density refractive_index Refractive Index Measurement distillation->refractive_index

Workflow for Branched Alkane Characterization

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Ethyl-2,6-dimethylheptane, a branched alkane. Due to the absence of a direct, established synthesis in the current literature, this document outlines a robust three-step approach commencing with a Grignard reaction, followed by dehydration, and concluding with catalytic hydrogenation. This guide is intended to serve as a practical resource, offering detailed experimental protocols and characterization data to facilitate its synthesis in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the following three-step reaction sequence:

  • Step 1: Grignard Reaction. The synthesis initiates with the reaction of isobutylmagnesium bromide with 4-methyl-2-pentanone. This nucleophilic addition to the ketone forms the tertiary alcohol, 4-ethyl-2,6-dimethylheptan-4-ol.

  • Step 2: Dehydration. The tertiary alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of alkene isomers, predominantly the more substituted 4-ethyl-2,6-dimethylhept-3-ene.

  • Step 3: Catalytic Hydrogenation. The final step involves the catalytic hydrogenation of the alkene mixture to produce the saturated alkane, this compound.

The overall synthetic scheme is depicted below.

Synthesis of this compound Proposed Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Catalytic Hydrogenation Isobutylmagnesium_bromide Isobutylmagnesium bromide Reaction1 Isobutylmagnesium_bromide->Reaction1 4-methyl-2-pentanone 4-Methyl-2-pentanone 4-methyl-2-pentanone->Reaction1 4-ethyl-2,6-dimethylheptan-4-ol 4-Ethyl-2,6-dimethylheptan-4-ol 4-ethyl-2,6-dimethylheptan-4-ol_dehydration 4-Ethyl-2,6-dimethylheptan-4-ol Reaction1->4-ethyl-2,6-dimethylheptan-4-ol 1. Diethyl ether 2. H3O+ workup 4-ethyl-2,6-dimethylhept-3-ene 4-Ethyl-2,6-dimethylhept-3-ene 4-ethyl-2,6-dimethylheptan-4-ol_dehydration->4-ethyl-2,6-dimethylhept-3-ene H2SO4, heat 4-ethyl-2,6-dimethylhept-3-ene_hydrogenation 4-Ethyl-2,6-dimethylhept-3-ene This compound This compound 4-ethyl-2,6-dimethylhept-3-ene_hydrogenation->this compound H2, Pd/C Experimental_Workflow General Experimental Workflow Start Start Grignard_Reaction Grignard Reaction Start->Grignard_Reaction Workup_1 Aqueous Workup & Extraction Grignard_Reaction->Workup_1 Purification_1 Solvent Removal Workup_1->Purification_1 Dehydration Dehydration Reaction Purification_1->Dehydration Workup_2 Neutralization & Washing Dehydration->Workup_2 Purification_2 Fractional Distillation Workup_2->Purification_2 Hydrogenation Catalytic Hydrogenation Purification_2->Hydrogenation Workup_3 Catalyst Filtration Hydrogenation->Workup_3 Purification_3 Solvent Removal & Distillation Workup_3->Purification_3 Characterization Characterization (NMR, IR, MS, GC) Purification_3->Characterization End End Product: This compound Characterization->End

An In-depth Technical Guide to 4-Ethyl-2,6-dimethylheptane (CAS: 61868-31-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,6-dimethylheptane, identified by the CAS number 61868-31-3, is a branched-chain alkane, a class of saturated hydrocarbons.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fourth position and two methyl groups at the second and sixth positions.[3] This compound is a colorless liquid and, like other alkanes, is non-polar. While not a primary focus in drug development, its properties as a hydrocarbon make it relevant in contexts such as solvent studies, and as a reference compound in analytical chemistry. This guide provides a comprehensive overview of its known chemical and physical properties.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in a laboratory or industrial setting.

PropertyValueSource
CAS Number 61868-31-3[1][2]
Molecular Formula C11H24[1][3]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 171.7 °C[3]
Synonyms 2,6-DIMETHYL-4-ETHYLHEPTANE[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, likely due to its niche applications. However, general methods for the synthesis of branched alkanes can be applied. A common approach is through Grignard reactions, where an alkyl magnesium halide is reacted with a suitable ketone or aldehyde, followed by dehydration and hydrogenation.

A plausible, though not specifically cited, synthesis workflow for a related compound, 2,6-dimethylheptane, involves the coupling of isobutyl magnesium bromide with ethyl formate (B1220265) to produce 2,6-dimethylheptanol-4.[4] This intermediate is then hydrogenated to yield the alkane.[4]

Below is a conceptual workflow for the synthesis of a branched alkane, which could be adapted for this compound.

G Conceptual Synthesis Workflow for a Branched Alkane cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation Alkyl_Halide Alkyl Halide (e.g., 2-bromobutane) Grignard_Reagent Grignard Reagent (e.g., sec-butylmagnesium bromide) Alkyl_Halide->Grignard_Reagent + Mg, ether Magnesium Magnesium Intermediate_Alcohol Tertiary Alcohol Intermediate Grignard_Reagent->Intermediate_Alcohol + Ketone Ketone Ketone (e.g., 4-methyl-2-pentanone) Alkene Alkene Mixture Intermediate_Alcohol->Alkene Acid, Heat Final_Product This compound Alkene->Final_Product H2, Pd/C

Caption: Conceptual synthesis workflow for a branched alkane.

Potential Applications

While specific high-impact applications for this compound are not widely reported, related branched alkanes are utilized in several areas:

  • Fuel Additives: The branched structure of similar alkanes can enhance combustion efficiency and increase the octane (B31449) rating when blended with gasoline.

  • Solvents: Due to their non-polar nature and ability to dissolve various organic compounds, they can be used as solvents in industrial applications.

  • Chemical Intermediates: They can serve as precursors for the synthesis of other organic compounds in chemical manufacturing.

Safety and Handling

A safety data sheet for the isomeric compound 2,6-Dimethylheptane indicates that it is a flammable liquid and vapor.[5] It may be fatal if swallowed and enters airways, and is harmful if inhaled.[5] Standard laboratory safety precautions for handling flammable and potentially toxic organic compounds should be followed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.[5]

Signaling Pathways and Biological Activity

There is currently no significant scientific literature available that describes the involvement of this compound in any biological signaling pathways or that details any specific biological activity. As a simple hydrocarbon, it is not expected to have specific interactions with biological receptors in the same manner as complex drug molecules. Its biological effects would likely be related to its properties as a non-polar solvent, which could disrupt cell membranes at high concentrations.

Below is a diagram illustrating the general lack of specific interaction with a signaling pathway.

G Interaction of a Non-polar Alkane with a Cell Alkane This compound (Non-polar) Cell_Membrane Cell Membrane (Lipid Bilayer) Alkane->Cell_Membrane Non-specific interaction (potential disruption at high conc.) Receptor Signaling Receptor Alkane->Receptor No specific binding Signaling_Pathway Intracellular Signaling Pathway Receptor->Signaling_Pathway Ligand binding (not by alkane)

Caption: General interaction of a non-polar alkane with a cell.

Conclusion

This compound is a branched-chain alkane with well-defined physical properties but limited documented applications in drug development or as a biologically active compound. Its primary relevance to researchers is likely as a reference standard, a non-polar solvent, or a starting material for chemical synthesis. Further research would be necessary to uncover any novel applications or biological interactions of this compound.

References

An In-depth Technical Guide to the Physical Properties of Undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C₁₁H₂₄) is an alkane hydrocarbon with 159 structural isomers.[1] As nonpolar molecules, the physical properties of these isomers are primarily governed by the extent and nature of their branching, which influences the strength of intermolecular van der Waals forces. This guide provides a comprehensive overview of the key physical properties of n-undecane and a selection of its isomers, details the experimental protocols for their determination, and illustrates the structure-property relationships.

Structure-Property Relationships

The degree of branching in undecane isomers significantly impacts their physical properties. Generally, as branching increases, the molecule becomes more compact and spherical. This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces. Consequently, branched isomers typically exhibit lower boiling points, melting points, and viscosities compared to their straight-chain counterpart, n-undecane.[2][3]

However, in the case of melting points, molecular symmetry also plays a crucial role. Highly symmetrical isomers can pack more efficiently into a crystal lattice, resulting in a higher melting point than less symmetrical branched isomers and sometimes even higher than the linear isomer.[4]

Quantitative Data on Physical Properties

Table 1: Boiling Point, Melting Point, and Density of Undecane Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
n-Undecane1120-21-4196-260.740
2-Methyldecane6975-98-0189.3-0.737
3-Methyldecane13151-34-3188.1 - 189.1-92.90.742
4-Methyldecane2847-72-5188.7-0.741
5-Methyldecane13151-35-4186.1-57.06 (est.)0.742
4-Ethyloctane15869-86-0163.6 - 168-87.690.733 - 0.734
4-Propyloctane17302-13-5187-0.7447
5-Propylnonane (B3059404)998-35-6197-50.8 (est.)0.751 - 0.756
2,3-Dimethylnonane2884-06-2186-57.06 (est.)0.7438
4,4-Dimethylnonane17302-18-0182-0.747
2,2,3,3-Tetramethylheptane (B15455336)61868-40-4181-0.769
3,3,5,5-Tetramethylheptane61868-61-9178-0.767

Data sourced from[2][5][6][7][8][9]. Note: Some values are estimated and should be considered with caution.

Table 2: Refractive Index, Viscosity, and Surface Tension of Undecane Isomers

Isomer NameRefractive Index (n_D)Viscosity (mPa·s)Surface Tension (mN/m)
n-Undecane1.4171.098 (at 25 °C)24.66 (at 20 °C)
4-Ethyloctane1.412 - 1.4131--
5-Propylnonane1.4217 - 1.423--
2,2,3,3-Tetramethylheptane1.431--
3,3,5,5-Tetramethylheptane1.431--

Data sourced from[2][5][10][7][8][9][11]. Note: Data for viscosity and surface tension of branched isomers is limited.

Experimental Protocols

The determination of the physical properties of undecane isomers involves a range of established experimental techniques.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1]

Methodology:

  • A small amount of the undecane isomer is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is then slowly reduced. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.[1]

Methodology:

  • A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1]

Determination of Density (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume.[1]

Methodology:

  • A pycnometer, a flask with a precise and known volume, is cleaned, dried, and weighed empty.

  • It is then filled with the liquid undecane isomer at a specific temperature.

  • The filled pycnometer is weighed.

  • The mass of the isomer is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.[1]

Determination of Viscosity (Capillary Viscometer)

Principle: Viscosity is a measure of a fluid's resistance to flow. Capillary viscometers measure the time it takes for a known volume of liquid to flow through a capillary of a known diameter.[7][12]

Methodology:

  • The viscometer is filled with the undecane isomer, and the sample is allowed to thermally equilibrate in a constant-temperature bath.

  • The liquid is drawn up into the wider arm of the U-tube to a point above the upper timing mark.

  • The time taken for the liquid to flow between the upper and lower timing marks is measured.

  • The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.[12]

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a measure of how much the path of light is bent, or refracted, when entering a material.[13]

Methodology:

  • A few drops of the liquid undecane isomer are placed on the prism of the Abbe refractometer.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Determination of Surface Tension (Pendant Drop Method)

Principle: Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The shape of a pendant drop of a liquid is determined by the balance between surface tension and gravity.[14][15]

Methodology:

  • A drop of the undecane isomer is formed at the tip of a vertically mounted needle.

  • An image of the drop is captured by a camera.

  • The shape of the drop is analyzed by software that fits the profile to the Young-Laplace equation.

  • The surface tension is calculated from the shape of the drop and the known density of the liquid.[14]

Visualizations

Relationship Between Branching and Boiling Point

The following diagram illustrates the general trend of decreasing boiling point with an increasing number of methyl branches on the decane (B31447) backbone.

G cluster_0 Effect of Branching on Boiling Point of Undecane Isomers n_Undecane n-Undecane (196 °C) Methyldecane 2-Methyldecane (189.3 °C) n_Undecane->Methyldecane  +1 Methyl Branch Dimethylnonane 2,3-Dimethylnonane (186 °C) Methyldecane->Dimethylnonane  +1 Methyl Branch Trimethyloctane 2,3,4-Trimethyloctane (180 °C) Dimethylnonane->Trimethyloctane  +1 Methyl Branch

Boiling point decreases with increased branching.
Experimental Workflow for Isomer Characterization

The following diagram outlines a typical workflow for the experimental characterization of the physical properties of an undecane isomer.

G cluster_1 Experimental Workflow for Physical Property Determination Sample Undecane Isomer Sample BP Boiling Point (Capillary Method) Sample->BP MP Melting Point (Capillary Method) Sample->MP Density Density (Pycnometer Method) Sample->Density RI Refractive Index (Abbe Refractometer) Sample->RI ST Surface Tension (Pendant Drop) Sample->ST Data Physical Property Data BP->Data MP->Data Viscosity Viscosity (Capillary Viscometer) Density->Viscosity Viscosity->Data RI->Data ST->Data

Workflow for undecane isomer characterization.

References

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and identification of 4-Ethyl-2,6-dimethylheptane, geared towards researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a branched-chain alkane. Its systematic IUPAC name indicates a heptane (B126788) backbone with an ethyl group at the fourth carbon and methyl groups at the second and sixth carbon atoms.[1]

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1][2]
CAS Number 61868-31-3[1][3]
Synonyms 2,6-DIMETHYL-4-ETHYLHEPTANE[1]
Canonical SMILES CCC(CC(C)C)CC(C)C[1]
Structural Formula (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂CH(CH₃)₂[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are characteristic of a saturated hydrocarbon of its size.

PropertyValue
Molecular Weight 156.31 g/mol [1]
Boiling Point 170 - 171.7 °C[2][4]
Melting Point -57.06 °C (estimated)[4]
Density 0.7391 g/cm³[4]
Refractive Index 1.4149[4]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization illustrates the connectivity of the atoms within the molecule.

2D Structure of this compound

Synthesis and Experimental Protocols

As a saturated hydrocarbon, 4-Ethyl-2,3-dimethylheptane, a similar compound, undergoes typical alkane reactions such as combustion, halogenation under UV light, and cracking at high temperatures.[6]

Applications and Biological Relevance

Due to its branched structure, this compound and similar compounds are primarily utilized in industrial applications. For instance, the related isomer 4-Ethyl-2,3-dimethylheptane is used as a fuel additive to enhance combustion efficiency and as a solvent.[6]

There is no information in the public domain to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its relevance to drug development would likely be as an inert solvent or excipient in formulation studies, rather than as an active pharmaceutical ingredient.

Spectroscopic Data

While specific spectroscopic data for this compound is not provided in the search results, the structure suggests characteristic signals in NMR and mass spectrometry that would be expected for a branched alkane of this nature. Analysis of related compounds indicates that near-infrared absorption spectra can be used to identify the number of methyl, methylene, and methine groups in the molecule.[5]

References

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Undecane (B72203) (C11H24) is an alkane hydrocarbon with 159 structural isomers. As non-polar molecules, the physicochemical properties of these isomers, particularly their boiling points, are of significant interest in various scientific fields, including materials science, chromatography, and as reference compounds in the petroleum industry. This guide provides a detailed overview of the isomers of undecane, their respective boiling points, the experimental methods for their determination, and the structural factors influencing these properties.

The Isomers of Undecane and Their Boiling Points

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For the isomers of undecane, the boiling point is primarily influenced by the strength of the intermolecular van der Waals forces. The structure of the isomer plays a crucial role in determining the magnitude of these forces.

Generally, a more linear or less branched structure allows for a larger surface area and closer packing between molecules, leading to stronger van der Waals forces and, consequently, a higher boiling point. Conversely, increased branching results in a more compact, spherical shape with a smaller surface area, which reduces the effectiveness of these intermolecular attractions, thus lowering the boiling point.

Isomer NameCAS NumberBoiling Point (°C)
n-Undecane1120-21-4196
2-Methyldecane6975-98-0189.3[1]
3-Methyldecane13151-34-3188.1 - 189.1[2][3][4]
4-Methyldecane2847-72-5187.0 - 188.7[5]
5-Methyldecane13151-35-4186.1[6][7][8]
2,3-Dimethylnonane (B13832861)2884-06-2186 - 186.9[9][10][11][12][13]
2,4-Dimethylnonane17302-26-0182.5
2,5-Dimethylnonane (B101607)17302-27-1180[14][15]
3,3-Dimethylnonane17302-17-9185.3
3,4-Dimethylnonane17302-22-6185.7
3,5-Dimethylnonane17302-23-7180[16][17]
4,4-Dimethylnonane17302-18-0183.3
4,5-Dimethylnonane17302-24-8184.5
5,5-Dimethylnonane17302-19-1182.5
3-Ethylnonane17302-11-3188 - 188.9[18][19]
2,2,4-Trimethyloctane (B14720532)18932-14-4171.5[20]
2,4,6-Trimethyloctane62016-37-9171 - 173[21]
2,4,7-Trimethyloctane62016-38-0171.6[22]

Experimental Protocols for Boiling Point Determination

The determination of an accurate boiling point is a fundamental experimental procedure in chemistry. Several methods can be employed, with the choice often depending on the quantity of the substance available and the required precision.

Distillation Method

This method is suitable when a relatively large sample (typically > 5 mL) is available and purification is also desired.

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • The undecane isomer, along with a few boiling chips or a magnetic stir bar, is placed in the distilling flask.

    • The apparatus is heated gently.

    • As the liquid boils and the vapor travels into the condenser, the temperature reading on the thermometer will rise and then stabilize.

    • The temperature at which the vapor and liquid are in equilibrium, and a steady distillation rate is observed, is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Capillary Method (Siwoloboff Method)

This micro-method is ideal when only a small amount of the sample is available.

  • Apparatus: A Thiele tube or a melting point apparatus, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • A few drops of the liquid undecane isomer are placed in the small test tube.

    • The capillary tube is placed, open end down, into the liquid.

    • The test tube is attached to the thermometer and heated in a bath (e.g., mineral oil in a Thiele tube).

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside it expands.

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.

Structure-Property Relationship Visualization

The following diagram illustrates the relationship between the degree of branching in undecane isomers and their boiling points. As the number of branches increases, the molecule becomes more compact, leading to a decrease in the surface area available for intermolecular interactions (van der Waals forces). This weakening of intermolecular forces results in a lower boiling point.

BoilingPointTrend cluster_0 Decreasing Boiling Point n_Undecane n-Undecane (196 °C) Methyldecane Methyldecanes (e.g., 2-Methyldecane, 189.3 °C) n_Undecane->Methyldecane Increased Branching Dimethylnonane Dimethylnonanes (e.g., 2,3-Dimethylnonane, 186.9 °C) Methyldecane->Dimethylnonane Increased Branching Trimethyloctane Trimethyloctanes (e.g., 2,2,4-Trimethyloctane, 171.5 °C) Dimethylnonane->Trimethyloctane Increased Branching

Boiling point trend with increased branching.

Experimental Workflow for Isomer Characterization

The logical workflow for the characterization of a synthesized or isolated undecane isomer would typically involve a series of analytical techniques to confirm its structure and purity before determining its physical properties.

ExperimentalWorkflow cluster_workflow Isomer Characterization Workflow Synthesis Synthesis / Isolation of Isomer Purification Purification (e.g., Fractional Distillation, Preparative GC) Synthesis->Purification Structure_Verification Structure Verification (NMR, Mass Spectrometry) Purification->Structure_Verification Purity_Analysis Purity Analysis (Capillary GC) Structure_Verification->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point

A typical experimental workflow for isomer characterization.

References

Technical Data Sheet: 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

To the intended audience of researchers, scientists, and drug development professionals: The following is a summary of publicly available data for 4-Ethyl-2,6-dimethylheptane. A comprehensive literature review reveals a significant lack of in-depth research on this compound, particularly concerning its biological activity, potential therapeutic applications, and associated signaling pathways. The information available is primarily limited to basic physicochemical properties, and as such, the creation of an in-depth technical guide or whitepaper as requested is not feasible based on current scientific literature.

Chemical Identity and Physical Properties

This compound is a saturated branched-chain alkane. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 61868-31-3PubChem[1]
Boiling Point 171.7 °CChemSrc[2], ChemDB[3]
Structural Formula (CH₃)₂CHCH₂CH(CH₂CH₃)CH₂CH(CH₃)₂ChemDB[3]
SMILES CCC(CC(C)C)CC(C)CPubChem[1]
InChIKey GBSGJLJGXHBTQQ-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Data

No quantitative data from analytical experiments such as NMR, IR, or mass spectrometry for this compound were found in the public domain.

Biological Activity and Toxicological Information

There is no available information in the reviewed scientific literature regarding any biological activity, pharmacological effects, or toxicological studies of this compound. Consequently, no signaling pathways involving this compound have been described.

Logical Workflow for Compound Identification

While no experimental workflows for this specific molecule were found, a general logical workflow for the identification and characterization of a simple alkane like this compound can be proposed.

G A Hypothesized Synthesis B Purification (e.g., Distillation) A->B C Structural Confirmation B->C G Physical Property Measurement B->G D Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern C->D E Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) C->E F Infrared Spectroscopy (IR) - C-H stretch C->F K Final Compound Confirmation D->K E->K F->K H Boiling Point G->H I Density G->I J Refractive Index G->J J->K

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a simple alkane.

References

Spectroscopic Profile of 4-Ethyl-2,6-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Ethyl-2,6-dimethylheptane (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ).[1] Due to the absence of direct experimental spectra in the public domain, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided for researchers in the fields of chemical analysis, drug development, and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and correlation with typical spectroscopic values for similar branched alkanes.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit complex signal overlap, a common feature for branched alkanes.[2] Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.

Protons (Label)Chemical Shift (δ, ppm) (Predicted Range)MultiplicityIntegration
a0.85 - 0.95Doublet12H
b1.45 - 1.60Multiplet2H
c1.10 - 1.25Multiplet4H
d1.25 - 1.40Multiplet1H
e0.80 - 0.90Triplet3H
f1.20 - 1.35Multiplet2H

Predicted in a standard non-aromatic solvent like CDCl₃.

Structure with Proton Labels:

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to show distinct signals for each chemically non-equivalent carbon atom.

Carbon (Label)Chemical Shift (δ, ppm) (Predicted Range)
1, 1', 7, 7'22 - 25
2, 628 - 32
3, 540 - 45
435 - 40
825 - 30
910 - 15

Predicted in a standard non-aromatic solvent like CDCl₃.

Structure with Carbon Labels:

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation of branched alkanes is typically extensive, often resulting in a weak or absent molecular ion peak.[3]

m/zIonNotes
156[C₁₁H₂₄]⁺Molecular Ion (M⁺) - Expected to be of low abundance.
141[M - CH₃]⁺Loss of a methyl radical.
127[M - C₂H₅]⁺Loss of an ethyl radical.
113[M - C₃H₇]⁺Loss of a propyl radical.
99[M - C₄H₉]⁺Loss of a butyl radical from cleavage at the ethyl branch.
85[C₆H₁₃]⁺Fragmentation leading to a stable secondary carbocation.
71[C₅H₁₁]⁺Fragmentation leading to a stable secondary carbocation.
57[C₄H₉]⁺Abundant peak corresponding to the tert-butyl cation or isobutyl cation, often the base peak in branched alkanes.
43[C₃H₇]⁺Isopropyl cation, another common and stable fragment.
29[C₂H₅]⁺Ethyl cation.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is typically simple, characterized by C-H stretching and bending vibrations.[4]

Wavenumber (cm⁻¹) (Predicted Range)VibrationIntensity
2960 - 2850C-H stretchStrong
1470 - 1450C-H bend (scissoring)Medium
1385 - 1375C-H rock (methyl)Medium-Weak

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid alkane samples like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent proton signals that would overwhelm the analyte signals.[5] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field and improve spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters for a routine ¹H spectrum include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • For quantitative analysis, a longer relaxation delay (5 times the longest T1) and a 90° pulse angle are necessary.[6]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • A typical acquisition may involve a 30-45° pulse angle, a relaxation delay of 2 seconds, and several hundred to several thousand scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from any impurities. For direct infusion, the sample is vaporized in a heated inlet.

  • Ionization:

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

    • This collision ejects an electron from the molecule, forming a positively charged molecular ion (a radical cation).[3]

  • Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy (FT-IR)

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample directly onto one of two IR-transparent salt plates (e.g., NaCl or KBr).

    • Place the second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (ATR):

    • Alternatively, using an Attenuated Total Reflectance (ATR) accessory, place a drop of the liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).[2][7]

  • Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This is necessary to subtract the absorbance of the apparatus and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and correlate them to specific molecular vibrations to confirm the presence of functional groups. For an alkane, the primary interest is in the C-H stretching and bending regions.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification of an unknown organic compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Elucidation Unknown_Sample Unknown Liquid Sample IR_Spec FT-IR Spectroscopy Unknown_Sample->IR_Spec MS_Spec Mass Spectrometry (EI) Unknown_Sample->MS_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Sample->NMR_Spec IR_Analysis Identify Functional Groups IR_Spec->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS_Spec->MS_Analysis NMR_Analysis Determine Carbon-Hydrogen Framework & Connectivity NMR_Spec->NMR_Analysis Structure_Proposal Propose Candidate Structure(s) IR_Analysis->Structure_Proposal MS_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal Structure_Confirmation Confirm Structure Structure_Proposal->Structure_Confirmation

Caption: General workflow for spectroscopic identification of an organic compound.

References

The Thermodynamics of Branched Alkanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the thermodynamic properties of branched alkanes. It has long been established that branched alkanes are thermodynamically more stable than their linear isomers, a phenomenon with significant implications in fields ranging from petroleum chemistry to medicinal chemistry. This document summarizes key thermodynamic parameters, details the experimental and theoretical methodologies used to determine these properties, and provides visual representations of the underlying principles. All quantitative data are presented in structured tables for ease of comparison, and key experimental and logical workflows are illustrated using diagrams.

Introduction: The Stability of Branched Alkanes

Alkanes, the simplest class of hydrocarbons, exhibit fascinating variations in their thermodynamic properties based on their molecular structure. A key principle is that branched-chain alkanes are generally more thermodynamically stable than their straight-chain counterparts with the same number of carbon atoms.[1][2] This increased stability is reflected in their lower standard enthalpies of formation and heats of combustion.[3][4] The reasons for this enhanced stability are multifaceted and have been a subject of considerable discussion in chemical literature. Key contributing factors include electron correlation effects, electrostatic interactions, and differences in steric energy.[5][6][7] More compact, branched structures lead to a decrease in the molecular surface area per atom, resulting in a lower overall energy state.[6]

This guide will delve into the core thermodynamic properties of branched alkanes, namely:

  • Standard Enthalpy of Formation (ΔHf°)

  • Standard Molar Entropy (S°)

  • Standard Gibbs Free Energy of Formation (ΔGf°)

  • Molar Heat Capacity (Cp)

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties of selected branched alkanes from C4 to C10 at 298.15 K and 1 bar. These values have been compiled from various sources and provide a basis for comparing the effects of branching on thermodynamic stability.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Branched Alkanes (gas phase, kJ/mol)

AlkaneIUPAC NameΔHf° (kJ/mol)
C4H10 Isobutane (2-Methylpropane)-134.2
C5H12 Isopentane (2-Methylbutane)-153.3
Neopentane (2,2-Dimethylpropane)-166.0
C6H14 Isohexane (2-Methylpentane)-174.5
3-Methylpentane-171.9
2,2-Dimethylbutane-185.8
2,3-Dimethylbutane-179.1
C7H16 2-Methylhexane-195.0
3-Methylhexane-192.3
2,2-Dimethylpentane-206.3
2,3-Dimethylpentane-199.2
2,4-Dimethylpentane-203.8
3,3-Dimethylpentane-201.7
3-Ethylpentane-190.0
2,2,3-Trimethylbutane-204.2
C8H18 2-Methylheptane-215.5
3-Methylheptane-212.8
4-Methylheptane-212.0
2,2-Dimethylhexane-226.4
2,3-Dimethylhexane-219.7
2,4-Dimethylhexane-224.3
2,5-Dimethylhexane-221.3
3,3-Dimethylhexane-222.2
3,4-Dimethylhexane-217.6
2,2,3-Trimethylpentane-225.9
2,2,4-Trimethylpentane-224.1
2,3,3-Trimethylpentane-221.8
2,3,4-Trimethylpentane-219.7
C9H20 2-Methyloctane-236.0
2,2,5-Trimethylhexane-242.3
C10H22 2,2,3,3-Tetramethylhexane-261.1

Note: Data compiled and averaged from multiple sources. Minor variations may exist between different references.

Table 2: Standard Molar Entropy (S°) of Branched Alkanes (gas phase, J/mol·K)

AlkaneIUPAC NameS° (J/mol·K)
C4H10 Isobutane (2-Methylpropane)294.6
C5H12 Isopentane (2-Methylbutane)343.6
Neopentane (2,2-Dimethylpropane)306.4
C6H14 Isohexane (2-Methylpentane)387.3
3-Methylpentane382.4
2,2-Dimethylbutane358.2
2,3-Dimethylbutane369.5
C7H16 2-Methylhexane423.1
3-Methylhexane427.8
2,2-Dimethylpentane400.8
2,3-Dimethylpentane412.1
2,4-Dimethylpentane409.2
3,3-Dimethylpentane398.7
3-Ethylpentane419.7
2,2,3-Trimethylbutane391.2
C8H18 2-Methylheptane461.5
3-Methylheptane466.1
4-Methylheptane466.1
2,2-Dimethylhexane439.3
2,3-Dimethylhexane450.6
2,4-Dimethylhexane447.7
2,5-Dimethylhexane444.8
3,3-Dimethylhexane437.2
3,4-Dimethylhexane454.4
2,2,3-Trimethylpentane429.7
2,2,4-Trimethylpentane424.7
2,3,3-Trimethylpentane427.2
2,3,4-Trimethylpentane441.8
C9H20 2-Methyloctane500.0
2,2,5-Trimethylhexane479.9
C10H22 2,2,3,3-Tetramethylhexane465.3

Note: Data compiled and averaged from multiple sources.[3][5] Minor variations may exist between different references.

Table 3: Standard Gibbs Free Energy of Formation (ΔGf°) of Branched Alkanes (gas phase, kJ/mol)

AlkaneIUPAC NameΔGf° (kJ/mol)
C4H10 Isobutane (2-Methylpropane)-20.8
C5H12 Isopentane (2-Methylbutane)-12.2
Neopentane (2,2-Dimethylpropane)-14.9
C6H14 Isohexane (2-Methylpentane)-4.2
3-Methylpentane-2.5
2,2-Dimethylbutane-9.2
2,3-Dimethylbutane-5.9
C7H16 2-Methylhexane3.8
3-Methylhexane5.4
2,2-Dimethylpentane-2.5
2,3-Dimethylpentane1.3
2,4-Dimethylpentane-0.4
3,3-Dimethylpentane0.8
3-Ethylpentane7.9
2,2,3-Trimethylbutane-3.8
C8H18 2-Methylheptane11.7
3-Methylheptane13.4
4-Methylheptane13.4
2,2-Dimethylhexane5.4
2,3-Dimethylhexane9.2
2,4-Dimethylhexane7.1
2,5-Dimethylhexane10.0
3,3-Dimethylhexane8.8
3,4-Dimethylhexane11.7
2,2,3-Trimethylpentane4.6
2,2,4-Trimethylpentane1.7
2,3,3-Trimethylpentane5.4
2,3,4-Trimethylpentane8.4
C9H20 2-Methyloctane19.7
2,2,5-Trimethylhexane13.0
C10H22 2,2,3,3-Tetramethylhexane12.1

Note: Calculated using ΔGf° = ΔHf° - TΔS° from the data in Tables 1 and 2, with entropy of formation of elements taken into account.[3][8]

Table 4: Molar Heat Capacity (Cp) of Branched Alkanes (gas phase, J/mol·K)

AlkaneIUPAC NameCp (J/mol·K)
C4H10 Isobutane (2-Methylpropane)97.5
C5H12 Isopentane (2-Methylbutane)120.3
Neopentane (2,2-Dimethylpropane)122.2
C6H14 Isohexane (2-Methylpentane)144.3
3-Methylpentane143.5
2,2-Dimethylbutane143.5
2,3-Dimethylbutane142.7
C7H16 2-Methylhexane167.8
3-Methylhexane167.0
2,2-Dimethylpentane165.7
2,3-Dimethylpentane165.7
2,4-Dimethylpentane164.8
3,3-Dimethylpentane166.1
3-Ethylpentane165.7
2,2,3-Trimethylbutane164.0
C8H18 2-Methylheptane191.2
3-Methylheptane190.4
4-Methylheptane190.4
2,2-Dimethylhexane188.7
2,3-Dimethylhexane188.7
2,4-Dimethylhexane187.9
2,5-Dimethylhexane187.9
3,3-Dimethylhexane189.1
3,4-Dimethylhexane188.3
2,2,3-Trimethylpentane187.0
2,2,4-Trimethylpentane186.2
2,3,3-Trimethylpentane187.4
2,3,4-Trimethylpentane186.6
C9H20 2-Methyloctane214.6
2,2,5-Trimethylhexane209.6
C10H22 2,2,3,3-Tetramethylhexane230.1

Note: Data compiled and averaged from multiple sources.[3][9] Minor variations may exist between different references.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of a compound is determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter and then applying Hess's Law.[7][10]

Principle: A known mass of the alkane is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Methodology:

  • Calibration of the Calorimeter:

    • A pellet of a substance with a known heat of combustion, typically benzoic acid, of a precisely known mass (around 1 g) is placed in the sample holder inside the bomb.

    • A fuse wire of known length is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

    • The bomb is sealed and purged with oxygen to remove all nitrogen, then filled with high-pressure (approx. 30 atm) oxygen.[11]

    • The bomb is submerged in a known volume of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The final temperature of the water after combustion is recorded.

    • The heat capacity of the calorimeter (Ccal) is calculated using the known heat of combustion of benzoic acid and the measured temperature change.

  • Combustion of the Branched Alkane:

    • A known mass of the liquid branched alkane is placed in a sample holder within the bomb.

    • The same procedure as for the calibration is followed: the bomb is sealed, filled with oxygen, submerged in the water bath, and the initial temperature is recorded.

    • The alkane is ignited, and the final temperature is recorded.

  • Calculation of Enthalpy of Combustion (ΔHc°):

    • The heat absorbed by the calorimeter and water (qcal) is calculated using: q_cal = C_cal * ΔT

    • The heat of combustion at constant volume (ΔUc) is the negative of qcal.

    • The enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the following equation, which accounts for the change in the number of moles of gas (Δngas) during the reaction: ΔH_c° = ΔU_c + Δn_gas * R * T

  • Calculation of Enthalpy of Formation (ΔHf°):

    • Hess's Law is applied to the combustion reaction. The ΔHf° of the alkane is calculated using the known standard enthalpies of formation of the products (CO2 and H2O) and the experimentally determined ΔHc° of the alkane.

experimental_workflow_bomb_calorimetry cluster_calibration Calorimeter Calibration cluster_experiment Alkane Combustion cluster_calculation Data Analysis cal1 Weigh Benzoic Acid cal2 Assemble Bomb with Sample & Fuse cal1->cal2 cal3 Pressurize with O2 cal2->cal3 cal4 Submerge in Water Bath cal3->cal4 cal5 Ignite Sample cal4->cal5 cal6 Measure ΔT cal5->cal6 cal7 Calculate C_cal cal6->cal7 calc1 Calculate q_cal cal7->calc1 exp1 Weigh Branched Alkane exp2 Assemble Bomb with Sample & Fuse exp1->exp2 exp3 Pressurize with O2 exp2->exp3 exp4 Submerge in Water Bath exp3->exp4 exp5 Ignite Sample exp4->exp5 exp6 Measure ΔT exp5->exp6 exp6->calc1 calc2 Determine ΔU_c calc1->calc2 calc3 Calculate ΔH_c° calc2->calc3 calc4 Apply Hess's Law calc3->calc4 calc5 Determine ΔH_f° calc4->calc5 benson_group_additivity cluster_molecule Target Molecule: Isobutane cluster_groups Component Groups cluster_property Thermodynamic Property (e.g., ΔH_f°) isobutane CH3-CH(CH3)-CH3 group1 3 x C-(H)3(C) isobutane->group1 Decomposition group2 1 x C-(H)(C)3 isobutane->group2 Decomposition prop Sum of Group Contributions group1->prop group2->prop isodesmic_reaction cluster_reactants Reactants cluster_products Products cluster_calculation Calculation r1 Target Molecule (e.g., Neopentane) calc1 Calculate ΔH_rxn (Computational) r1->calc1 r2 Known Molecule (e.g., Methane) r2->calc1 p1 Known Molecule (e.g., Propane) p1->calc1 p2 Known Molecule (e.g., Propane) p2->calc1 calc2 ΔH_rxn = ΣΔH_f(prod) - ΣΔH_f(react) calc1->calc2 calc3 Solve for ΔH_f(Target) calc2->calc3

References

A Technical Guide to the Geochemical Significance of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Branched Alkanes

Branched alkanes are saturated hydrocarbons characterized by a nonlinear carbon skeleton, featuring alkyl groups attached to a main carbon chain.[1][2][3] Unlike their straight-chain counterparts, this branching significantly alters their physical properties, such as boiling point and density.[1][3] In geochemistry, branched alkanes, particularly acyclic isoprenoids, are invaluable molecular fossils, or "biomarkers." They provide critical insights into the origin of organic matter, the redox conditions of depositional environments, and the thermal maturity of sediments and petroleum.[4][5] Their stability allows them to be preserved in the geological record for millions of years, retaining structural information about their biological precursors.

The most geochemically significant branched alkanes are the C19 and C20 isoprenoids, pristane (B154290) (Pr) and phytane (B1196419) (Ph), respectively.[5] These molecules are primarily derived from the phytyl side chain of chlorophyll (B73375), the photosynthetic pigment in plants, algae, and cyanobacteria.[4][5] The relative abundance of pristane to phytane (the Pr/Ph ratio) is a widely used proxy to interpret paleo-depositional conditions.[4][5][6]

Biogenic Sources and Diagenetic Pathways

The journey from a living organism to a biomarker in a rock involves a complex series of transformations known as diagenesis. For pristane and phytane, the primary precursor is phytol (B49457), an isoprenoid alcohol that forms the side chain of chlorophyll.[4]

  • Primary Biological Sources : The main source of phytol is chlorophyll from photosynthetic organisms, including phytoplankton, cyanobacteria, and terrestrial higher plants.[4] During sedimentation, the chlorophyll molecule undergoes hydrolysis, releasing the phytol side chain.

  • Alternative Sources : While chlorophyll is the major contributor, other potential sources for pristane and phytane include archaeal ether lipids and tocopherols (B72186) (Vitamin E).[4][7]

The diagenetic fate of phytol is strongly influenced by the redox potential (the level of oxygen) of the depositional environment.[4][8] This relationship is the foundation of the utility of the Pr/Ph ratio as a geochemical indicator.

  • Oxic Conditions (Oxygen-Rich) : In an oxygen-rich environment, such as a terrestrial swamp or the upper layers of a water column, phytol is oxidized to phytenic acid. Subsequent decarboxylation (loss of a carboxyl group) and reduction lead to the formation of pristane (C19).[4][5]

  • Anoxic Conditions (Oxygen-Poor) : In oxygen-poor environments, like anoxic marine basins or hypersaline lagoons, phytol undergoes reduction and dehydration, primarily forming phytane (C20).[4]

This differential transformation is a cornerstone of organic geochemistry, allowing geoscientists to reconstruct past environmental conditions from the molecular signature of ancient rocks and oils.

Diagenesis_Pathway cluster_oxic Oxic Pathway cluster_anoxic Anoxic Pathway Phytol_O Phytol PhytenicAcid Phytenic Acid Phytol_O->PhytenicAcid Oxidation Pristene Pristene PhytenicAcid->Pristene Decarboxylation Pristane Pristane (C19) Pristene->Pristane Reduction Phytol_A Phytol Dihydrophytol Dihydrophytol / Phytene Phytol_A->Dihydrophytol Dehydration Phytane Phytane (C20) Dihydrophytol->Phytane Reduction Chlorophyll Chlorophyll in Organic Matter Chlorophyll->Phytol_O Hydrolysis Chlorophyll->Phytol_A Hydrolysis

Diagenetic pathways of Pristane and Phytane from Phytol.

Interpretation of Geochemical Data

The analysis of branched alkanes provides several key parameters for characterizing crude oils and source rocks. These quantitative data points are often used in conjunction to build a comprehensive picture of the petroleum system.

The Pristane/Phytane (Pr/Ph) Ratio

The Pr/Ph ratio is the most widely used indicator derived from branched alkanes. It serves as a proxy for the redox conditions of the depositional environment and can also provide clues about the type of organic matter.[4][5]

Pr/Ph RatioDepositional EnvironmentOrganic Matter InputRedox Conditions
> 3.0Fluvial, deltaic, peat swampTerrigenous, higher plantsOxic
1.0 - 3.0Marine / LacustrineMixed marine and terrestrialSub-oxic
< 1.0Hypersaline or carbonateMarine (algal/bacterial)Anoxic
< 0.8Evaporitic, carbonateMarineStrongly Anoxic / Hypersaline

Table 1: Interpretation of the Pristane/Phytane (Pr/Ph) ratio in non-biodegraded crude oils and source rock extracts.[4][6][9][10][11]

It is crucial to note that thermal maturity can also affect the Pr/Ph ratio, often causing it to decrease with increasing maturity.[5][12] Therefore, this ratio is most reliable when comparing samples of similar thermal maturity.

PrPh_Interpretation Start Measure Pristane (Pr) and Phytane (Ph) Abundance Ratio Calculate Pr/Ph Ratio Start->Ratio HighRatio Pr/Ph > 3.0 Ratio->HighRatio High MidRatio 1.0 < Pr/Ph < 3.0 Ratio->MidRatio Medium LowRatio Pr/Ph < 1.0 Ratio->LowRatio Low ResultHigh Interpretation: - Oxic Conditions - Terrestrial Input (Higher Plants) HighRatio->ResultHigh ResultMid Interpretation: - Sub-oxic Conditions - Mixed Marine/Terrestrial Input MidRatio->ResultMid ResultLow Interpretation: - Anoxic/Hypersaline Conditions - Marine (Algal/Bacterial) Input LowRatio->ResultLow

Logical workflow for interpreting the Pr/Ph ratio.
Isoprenoid vs. n-Alkane Ratios

Ratios of pristane and phytane to adjacent straight-chain (normal) alkanes, such as Pr/n-C17 and Ph/n-C18, provide additional information on source input, thermal maturity, and biodegradation.[4][6]

  • Source and Maturity : In plots of Pr/n-C17 versus Ph/n-C18, oils and source rocks from similar depositional settings tend to cluster together.[13] Oils derived from terrestrial organic matter typically have Pr/n-C17 ratios greater than 1, while marine-derived oils often have ratios less than 0.5.[6][11]

  • Biodegradation : Aerobic bacteria preferentially consume n-alkanes before branched alkanes.[6] Therefore, an increase in the Pr/n-C17 and Ph/n-C18 ratios can indicate the level of biodegradation an oil has experienced.

RatioInterpretation
Pr/n-C17 Values > 1.0 suggest input from terrestrial peat swamps; Values < 0.5 suggest open-water marine conditions.[6][11]
Ph/n-C18 Used in conjunction with Pr/n-C17 to assess source, maturity, and biodegradation.[13]
Biodegradation Effect Both ratios increase as n-alkanes are preferentially removed by microbial action.[6]

Table 2: Geochemical interpretation of isoprenoid to n-alkane ratios.

Experimental Protocols

The analysis of branched alkanes from geological materials like source rocks or crude oil follows a multi-step process involving extraction, fractionation, and instrumental analysis.

Sample Extraction: Soxhlet Method

Soxhlet extraction is a classic and robust method for isolating soluble organic compounds (bitumen) from a solid rock matrix.[14]

  • Preparation : The rock sample is crushed and finely ground to increase surface area. The powder is placed in a porous cellulose (B213188) thimble.

  • Apparatus Setup : The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is fitted onto a flask containing a suitable solvent, typically a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 9:1 v/v).[15][16] A condenser is placed on top.

  • Extraction Cycle : The solvent in the flask is heated to a boil.[14][17] The solvent vapor travels up a side arm, cools in the condenser, and drips down into the thimble, immersing the sample in fresh, warm solvent.

  • Siphoning : When the solvent in the chamber reaches a specific level, it is siphoned back into the boiling flask, carrying the extracted organic compounds with it.[14]

  • Duration : This cycle repeats automatically for an extended period (typically 24-72 hours) to ensure complete extraction of the bitumen.[14][15]

  • Recovery : After extraction, the solvent containing the total lipid extract (TLE) is collected from the flask.

Fractionation and Analysis

The TLE is a complex mixture and must be separated into different compound classes before analysis.

  • Asphaltene Removal : Asphaltenes are precipitated from the TLE by adding a non-polar solvent like n-heptane.

  • Column Chromatography : The remaining maltene fraction is separated using column chromatography. The sample is loaded onto a column packed with silica (B1680970) gel and/or alumina.

    • Saturate Fraction : A non-polar solvent (e.g., hexane) is used to elute the saturated hydrocarbons, which include n-alkanes and branched alkanes.

    • Aromatic Fraction : A solvent of intermediate polarity (e.g., DCM) is used to elute aromatic hydrocarbons.

    • Polar (NSO) Fraction : A polar solvent (e.g., methanol) is used to elute the polar compounds containing nitrogen, sulfur, and oxygen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : The saturate fraction is concentrated and injected into a GC-MS system.

    • Gas Chromatography (GC) : The compounds are separated based on their boiling points and interaction with a capillary column (e.g., a 30 m non-polar column).[18]

    • Mass Spectrometry (MS) : As compounds elute from the GC, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). Alkanes produce characteristic fragment ions at m/z 57, 71, and 85.[18] Pristane and phytane can be identified by their unique retention times and mass spectra.

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_frac Fractionation cluster_analysis Analysis Start Source Rock or Crude Oil Sample Crush Crush & Grind Rock Start->Crush Soxhlet Soxhlet Extraction (DCM:MeOH) Crush->Soxhlet TLE Total Lipid Extract (TLE) Soxhlet->TLE TLE_in Column Column Chromatography (Silica/Alumina) Saturates Saturate Fraction (Branched & n-Alkanes) Column->Saturates Aromatics Aromatic Fraction Column->Aromatics Polars Polar (NSO) Fraction Column->Polars Saturates_in TLE_in->Column GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Data Identify Peaks & Quantify (Pr, Ph, n-alkanes) GCMS->Data Saturates_in->GCMS

References

The Uncharted Territory of 4-Ethyl-2,6-dimethylheptane in Nature: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of natural products chemistry, the identification and characterization of novel compounds from biological sources remain a cornerstone of scientific discovery. This technical guide addresses the current state of knowledge regarding the natural occurrence of the branched-chain alkane, 4-Ethyl-2,6-dimethylheptane. Despite a comprehensive search of scientific literature and chemical databases, there is currently no available evidence to suggest that this compound is a naturally occurring compound. This document summarizes the absence of data and provides a framework for potential future investigations.

Physicochemical Properties

While no natural sources have been identified, the fundamental physicochemical properties of this compound have been documented in various chemical databases. A summary of these properties is presented below to serve as a reference for any future studies.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem
Molecular Weight 156.31 g/mol PubChem
CAS Number 61868-31-3PubChem
IUPAC Name This compoundPubChem
Boiling Point Not available
Density Not available
Solubility Not available

Analysis of Search for Natural Occurrence

A systematic search was conducted across multiple scientific databases and search engines using a variety of keywords, including "natural occurrence of this compound," "this compound in plants," "this compound in insects," "biosynthesis of this compound," "this compound pheromone," and "this compound essential oils." The search yielded no reports of this compound being isolated or identified from any natural source, including but not limited to:

  • Flora: No mention in studies of plant volatiles, essential oils, or other plant-derived extracts.

  • Fauna: No identification as an insect pheromone, kairomone, or allomone, nor as a component of animal-derived secretions.

  • Microorganisms: No reports of its production as a microbial metabolite.

The compound is occasionally referenced in chemical education materials as an example for teaching IUPAC nomenclature of alkanes, but these references do not pertain to its natural occurrence.

Future Directions and Hypothetical Experimental Workflow

Given the lack of existing data, the discovery of this compound in a natural source would be a novel finding. Researchers interested in exploring the potential natural occurrence of this and other branched-chain alkanes could consider the following hypothetical experimental workflow.

Figure 1: A hypothetical workflow for the discovery and identification of this compound from natural sources.

Conclusion

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-2,6-dimethylheptane is a branched alkane of interest in various fields, including petrochemical analysis and as a potential biomarker or impurity in chemical synthesis. Gas chromatography (GC) is the ideal analytical technique for the separation and quantification of such volatile and semi-volatile hydrocarbons. This application note provides a detailed protocol for the analysis of this compound using a common gas chromatography setup with a nonpolar capillary column and flame ionization detection (FID).

Principle

The separation of branched alkanes by gas chromatography on a nonpolar stationary phase, such as polydimethylsiloxane (B3030410) (e.g., DB-1 or similar), is primarily governed by the compound's boiling point and molecular structure.[1][2] Compounds generally elute in order of increasing boiling point. Branching in the alkane structure tends to lower the boiling point compared to its linear isomer, affecting its retention time. The method described herein utilizes a temperature-programmed elution to ensure the efficient separation of this compound from other components in a mixture.

Experimental Protocols

1. Reagents and Materials

  • Analytical Standard: this compound (CAS No: 61868-31-3).[3]

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher).

  • Gases: Helium or Hydrogen (high purity, 99.999%) as carrier gas; Nitrogen (high purity) as makeup gas; Hydrogen and compressed air for FID.

  • Consumables:

    • GC vials, caps, and septa.

    • Microsyringes for sample injection.

    • Volumetric flasks and pipettes for standard preparation.

    • Syringe filters (0.45 µm, if required for sample cleanup).

2. Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) is recommended. The following conditions are a robust starting point for method development.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Injection Volume1 µL
Carrier Gas Helium or Hydrogen[1][4]
Flow Rate1.0 - 1.2 mL/min (constant flow)[1][4]
Column Nonpolar capillary column (e.g., DB-1, HP-5, or equivalent)[1][4]
Column Dimensions30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[1][4]
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes[1][4]
Ramp Rate10 °C/min to 280 °C[5]
Final Temperature280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature300 °C[4]
Make-up Gas (N₂)25 mL/min
Hydrogen Flow30 mL/min
Air Flow300 mL/min

3. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.

4. Sample Preparation

The sample preparation will be matrix-dependent. For liquid samples where this compound is a component, a simple dilution with hexane may be sufficient.

  • Dilute the sample with hexane to a concentration that falls within the linear range of the calibration curve.

  • If the sample contains particulate matter, filter it through a 0.45 µm syringe filter before injection.[6]

5. GC Analysis Procedure

  • Set up the GC instrument with the parameters listed in the table above.

  • Equilibrate the column at the initial oven temperature for at least 10 minutes.

  • Inject the prepared standards, starting with the lowest concentration, to establish the calibration curve.

  • Inject the prepared samples.

  • Integrate the peak corresponding to this compound and quantify using the calibration curve.

Data Presentation

Quantitative data should be organized for clarity. The following tables provide a template for presenting calibration data and sample analysis results.

Table 1: Calibration Data for this compound

Standard Concentration (µg/mL)Retention Time (min)Peak Area
1e.g., 12.34e.g., 5000
5e.g., 12.34e.g., 25000
10e.g., 12.35e.g., 51000
25e.g., 12.35e.g., 126000
50e.g., 12.36e.g., 252000
100e.g., 12.36e.g., 505000

Table 2: Sample Analysis Results

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Sample Ae.g., 12.35e.g., 187500e.g., 37.5
Sample Be.g., 12.36e.g., 62500e.g., 12.5

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Output StandardPrep Standard Solution Preparation Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation (Dilution/Filtration) SamplePrep->Injection GCSetup GC Instrument Setup GCSetup->Injection DataAcq Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Mass Spectrometry Analysis of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 4-Ethyl-2,6-dimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a standard operating procedure for sample preparation, GC-MS parameter setup, and data analysis. Due to the absence of a publicly available experimental mass spectrum for this specific isomer, this document presents a predicted fragmentation pattern based on established principles of electron ionization mass spectrometry for branched alkanes. The information is intended to guide researchers, scientists, and drug development professionals in identifying and characterizing this compound.

Introduction

This compound is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄ and a molecular weight of approximately 156.31 g/mol .[1][2][3] As a volatile organic compound, its analysis is effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying components in a mixture.[4][5] This document outlines the expected mass spectrometric behavior of this compound under electron ionization (EI) and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

Upon electron ionization at 70 eV, branched alkanes undergo characteristic fragmentation through C-C bond cleavage, leading to the formation of stable secondary and tertiary carbocations. The molecular ion ([M]⁺•) peak for alkanes is often of low abundance or entirely absent. For this compound (m/z 156), fragmentation is expected to be favored at the branching points, leading to the loss of various alkyl radicals.

The most intense peaks in the spectrum are predicted to arise from cleavages that result in the most stable carbocations. The predicted fragmentation pathway is illustrated in the diagram below.

Predicted Electron Ionization (EI) Mass Spectral Data

The following table summarizes the major predicted mass-to-charge ratios (m/z) and their plausible relative abundances for this compound.

m/z (Mass-to-Charge Ratio)Predicted Relative Abundance (%)Postulated Ion Structure / Loss
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
8545[C₆H₁₃]⁺
12710[M - C₂H₅]⁺
156<1[M]⁺• (Molecular Ion)

Diagrams and Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the primary cleavage points on the this compound molecule and the resulting fragment ions that are likely to be observed in an EI mass spectrum.

G cluster_parent Predicted Fragmentation of this compound cluster_frags Major Fragment Ions parent This compound [C11H24]+• (m/z 156) frag1 [C9H19]+ m/z 127 (Loss of C2H5) parent->frag1 -•C2H5 frag2 [C6H13]+ m/z 85 parent->frag2 Cleavage frag3 [C5H11]+ m/z 71 parent->frag3 Cleavage frag4 [C4H9]+ m/z 57 parent->frag4 Cleavage frag5 [C3H7]+ m/z 43 (Base Peak) parent->frag5 Cleavage

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Workflow

The logical flow for analyzing a sample using GC-MS is depicted in the workflow diagram below.

G start Sample Preparation (e.g., Dilution in Hexane) gc_injection GC Injection (Split/Splitless Inlet) start->gc_injection gc_separation Chromatographic Separation (e.g., HP-5MS column) gc_injection->gc_separation ionization Ionization (Electron Ionization, 70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole Mass Filter) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_acquisition Data Acquisition & Analysis (Software Processing) detection->data_acquisition

Caption: Standard experimental workflow for GC-MS analysis.

Experimental Protocol

This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters may require optimization for specific systems.[4]

Sample Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as n-hexane or ethyl acetate.

  • Perform serial dilutions to create working standards at appropriate concentrations (e.g., 1-100 µg/mL).

  • If analyzing complex matrices, appropriate sample extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction) may be necessary.

GC-MS Instrumentation and Parameters

The following table details typical parameters for a standard GC-MS system.

Parameter Setting
Gas Chromatograph (GC)
Injection Volume1 µL
Inlet ModeSplit (e.g., 50:1 ratio) or Splitless
Inlet Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program- Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 200
Scan Rate~2 scans/sec
Solvent Delay3 minutes
Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

  • Compare the acquired spectrum with a reference library (e.g., NIST) if available, or with the predicted fragmentation pattern provided in this note.

  • For quantitative analysis, generate a calibration curve using the prepared standards by plotting peak area against concentration.

Conclusion

This application note provides a foundational protocol and predictive data for the mass spectrometric analysis of this compound. The detailed GC-MS method and the theoretical fragmentation pattern offer a robust starting point for researchers engaged in the identification and quantification of this branched alkane. While experimental verification is recommended, the provided information serves as a valuable guide for method development and spectral interpretation.

References

Application Notes and Protocols for NMR Spectroscopy of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of organic molecules, including branched alkanes. While the ¹H NMR spectra of alkanes can be complex due to significant signal overlap and small chemical shift dispersion, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments enables the unambiguous assignment of proton and carbon signals. This allows for a detailed understanding of the molecular framework, including the degree and location of branching. These notes provide detailed protocols and data interpretation guidelines for the NMR analysis of branched alkanes.

Principles of NMR Spectroscopy for Branched Alkanes

The structural features of branched alkanes give rise to characteristic signals in both ¹H and ¹³C NMR spectra. Understanding these features is key to accurate spectral interpretation.

  • ¹H NMR Spectroscopy: Protons in alkanes are highly shielded and typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The chemical shift is influenced by the substitution pattern, with protons on more substituted carbons appearing slightly downfield.[1]

    • Primary (methyl, -CH₃): Protons of a methyl group are the most shielded.

    • Secondary (methylene, -CH₂-): Methylene protons are slightly less shielded than methyl protons.

    • Tertiary (methine, -CH-): The single proton on a tertiary carbon is the least shielded among alkane protons.

  • ¹³C NMR Spectroscopy: The chemical shifts of carbon atoms in branched alkanes are also sensitive to their local environment.[1]

    • Primary (methyl, -CH₃): Typically appear in the most upfield region.

    • Secondary (methylene, -CH₂-): Resonate at a slightly lower field than methyl carbons.

    • Tertiary (methine, -CH-): Appear further downfield.

    • Quaternary (-C-): These carbons, having no attached protons, are the most deshielded and often exhibit weaker signals.[2]

  • J-Coupling: Spin-spin coupling between adjacent non-equivalent protons provides crucial connectivity information. The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.[3] For alkanes, the vicinal coupling (³JHH) between protons on adjacent carbons typically ranges from 6 to 8 Hz.[4]

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shift ranges for protons and carbons in branched alkanes.

Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes

Proton TypeStructure ExampleTypical Chemical Shift (δ, ppm)
Primary (Methyl)R-CH₃ 0.7 - 1.3
Secondary (Methylene)R₂-CH₂ 1.2 - 1.7
Tertiary (Methine)R₃-CH 1.4 - 2.0

Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes

Carbon TypeStructure ExampleTypical Chemical Shift (δ, ppm)
Primary (Methyl)R-C H₃10 - 25
Secondary (Methylene)R₂-C H₂20 - 40
Tertiary (Methine)R₃-C H25 - 50
QuaternaryR₄-C 30 - 50

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5]

Materials:

  • Branched alkane sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[7]

  • 5 mm NMR tubes[8]

  • Pasteur pipette and glass wool or a filter[7]

  • Vortex mixer (optional)

Protocol:

  • Weigh the Sample: Accurately weigh the required amount of the branched alkane sample.

  • Dissolve the Sample: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[6] Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

1D NMR Experiments

Purpose: To identify the different types of proton environments and their relative numbers.

Typical Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker systems).

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 10-15 ppm

Purpose: To determine the number of unique carbon environments.

Typical Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

  • Number of Scans (NS): 128-1024 (or more, depending on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-60 ppm for alkanes

Purpose: To differentiate between CH, CH₂, and CH₃ groups.[9]

Protocol: DEPT experiments are typically run in three stages:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows only signals for CH (methine) carbons.[10]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[10] Quaternary carbons are absent in all DEPT spectra.[11]

By comparing the three DEPT spectra with the standard ¹³C NMR spectrum, the multiplicity of each carbon can be determined.

2D NMR Experiments

Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[12]

Typical Acquisition Parameters:

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfqf' on Bruker systems).[13]

  • Number of Scans (NS): 2-8 per increment.

  • Increments in F1: 256-512.

  • Relaxation Delay (D1): 1-2 seconds.

Data Interpretation: Cross-peaks in a COSY spectrum indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.

Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[14]

Typical Acquisition Parameters:

  • Pulse Program: Gradient-selected, edited HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Number of Scans (NS): 2-8 per increment.

  • Increments in F1: 128-256.

  • Relaxation Delay (D1): 1-2 seconds.

Data Interpretation: Each cross-peak in an HSQC spectrum corresponds to a C-H bond. Edited HSQC experiments can also differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[14]

Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds.[14]

Typical Acquisition Parameters:

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

  • Number of Scans (NS): 4-16 per increment.

  • Increments in F1: 256-512.

  • Relaxation Delay (D1): 1.5-2.5 seconds.

Data Interpretation: Cross-peaks in an HMBC spectrum reveal connectivity between protonated carbons and neighboring carbons, including quaternary carbons, which is crucial for assembling the carbon skeleton.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a branched alkane using a combination of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1_NMR ¹H NMR Proton_Types Identify Proton Environments (& Integration) H1_NMR->Proton_Types C13_NMR ¹³C NMR Carbon_Types Identify Carbon Environments C13_NMR->Carbon_Types DEPT DEPT (45, 90, 135) Carbon_Multiplicity Determine C Multiplicity (CH, CH₂, CH₃, Cq) DEPT->Carbon_Multiplicity COSY COSY HH_Connectivity Establish H-H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Establish C-H Connectivity (1-bond) HSQC->CH_Connectivity HMBC HMBC Carbon_Skeleton Assemble Carbon Skeleton (2-3 bond C-H) HMBC->Carbon_Skeleton Proton_Types->HH_Connectivity Carbon_Types->Carbon_Multiplicity Carbon_Multiplicity->CH_Connectivity HH_Connectivity->Carbon_Skeleton CH_Connectivity->Carbon_Skeleton Structure Propose Structure Carbon_Skeleton->Structure

Caption: Workflow for branched alkane structure elucidation using NMR.

The following diagram illustrates the logical relationships in interpreting DEPT spectra.

DEPT_Interpretation C13 ¹³C Spectrum (All Carbons) Cq Quaternary C (Present in ¹³C, Absent in DEPT) C13->Cq Signals absent in DEPT-135 DEPT135 DEPT-135 DEPT90 DEPT-90 DEPT135->DEPT90 Positive Signals CH2 CH₂ (Negative in DEPT-135, Absent in DEPT-90) DEPT135->CH2 Negative Signals CH3 CH₃ (Positive in DEPT-135, Absent in DEPT-90) DEPT90->CH3 Signals Absent (from DEPT-135 positive) CH CH (Positive in DEPT-135, Present in DEPT-90) DEPT90->CH Signals Present

Caption: Logic for determining carbon multiplicity from DEPT spectra.

References

Application Notes and Protocols for the Synthesis and Purification of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the branched alkane 4-Ethyl-2,6-dimethylheptane. The protocols outlined below are based on established principles of organic synthesis and purification techniques for alkanes.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, it can serve as a valuable building block or reference compound in various fields, including organic synthesis, materials science, and as a component in fuel and lubricant studies. The synthesis of a specific branched alkane often requires a multi-step approach to construct the desired carbon skeleton, followed by robust purification methods to isolate the target compound from reaction byproducts and unreacted starting materials.

This application note details a plausible synthetic route and a subsequent purification protocol for this compound. The synthesis involves a Grignard reaction to form the key carbon-carbon bond, followed by dehydration and catalytic hydrogenation. Purification is achieved through fractional distillation, a technique well-suited for separating alkanes with different boiling points.[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for monitoring the reaction progress and for establishing the parameters for purification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₄[3]
Molecular Weight156.31 g/mol [3]
Boiling Point170-171.7 °C[4][5]
Structural Formula(CH₃)₂CHCH₂CH(CH₂CH₃)CH₂CH(CH₃)₂[4]
CAS Number61868-31-3[3]

Synthesis and Purification Workflow

The overall process for the synthesis and purification of this compound is depicted in the following workflow diagram.

Synthesis_Purification_Workflow A Step 1: Grignard Reaction (Isovaleraldehyde + sec-Butylmagnesium bromide) B Intermediate Alcohol (4-Ethyl-2,6-dimethylheptan-3-ol) A->B Reaction C Step 2: Dehydration (Acid-catalyzed) B->C Proceed to Dehydration D Intermediate Alkene (4-Ethyl-2,6-dimethylhept-2-ene) C->D Reaction E Step 3: Hydrogenation (Catalytic, H₂/Pd-C) D->E Proceed to Hydogenation F Crude Product (this compound) E->F Reaction G Step 4: Purification (Fractional Distillation) F->G Purification H Pure this compound G->H Isolation

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis of this compound

This synthesis is performed in three main stages: Grignard reaction, dehydration of the resulting alcohol, and hydrogenation of the alkene.

Step 1: Grignard Reaction to form 4-Ethyl-2,6-dimethylheptan-3-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Slowly add a solution of 2-bromobutane (B33332) (1.1 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium suspension to initiate the reaction.

  • Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 2-bromobutane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of sec-butylmagnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of isovaleraldehyde (B47997) (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, 4-ethyl-2,6-dimethylheptan-3-ol.

Step 2: Dehydration to 4-Ethyl-2,6-dimethylhept-2-ene

  • Place the crude alcohol from the previous step into a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Set up a distillation apparatus and heat the mixture.

  • The alkene product, 4-ethyl-2,6-dimethylhept-2-ene, will distill as it is formed. Collect the distillate.

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and filter.

Step 3: Hydrogenation to this compound

  • Dissolve the alkene from the previous step in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The primary method for purifying the crude product is fractional distillation, which separates compounds based on differences in their boiling points.

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Place the crude this compound in the distillation flask.

  • Slowly heat the flask.

  • Collect the fraction that distills at a temperature range close to the literature boiling point of this compound (170-172 °C).

  • Monitor the purity of the collected fractions using GC.

  • Combine the pure fractions.

Data Presentation

The expected quantitative data for the synthesis and purification process are summarized in Table 2.

Table 2: Summary of Quantitative Data

ParameterReactants/IntermediatesProduct
Synthesis
IsovaleraldehydeMolar Mass: 86.13 g/mol
2-BromobutaneMolar Mass: 137.02 g/mol
MagnesiumMolar Mass: 24.31 g/mol
4-Ethyl-2,6-dimethylhept-2-eneMolar Mass: 154.29 g/mol [6]
Purification
Crude Product Purity (GC)~85-95%
Final Product
Chemical NameThis compound
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol [3]
Expected Yield60-70% (overall)
Purity (GC)>99%
Boiling Point170-172 °C

Concluding Remarks

The protocols described provide a robust framework for the synthesis and purification of this compound. Researchers should pay close attention to the anhydrous conditions required for the Grignard reaction and the careful monitoring of the fractional distillation to achieve high purity of the final product. The provided workflow and data tables serve as a valuable resource for planning and executing the synthesis of this and similar branched alkanes.

References

Application Notes and Protocols for 4-Ethyl-2,6-dimethylheptane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 4-Ethyl-2,6-dimethylheptane as a reference standard in analytical applications. This document is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and reproducible analytical methods.

Introduction

This compound is a branched-chain alkane. Due to its stable, non-polar nature and specific boiling point, it can serve as a useful reference standard in various analytical techniques, particularly in gas chromatography (GC) for the analysis of hydrocarbon mixtures and as an internal standard for the quantification of other compounds. Its well-defined structure allows for consistent performance and reliable identification in complex matrices.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for method development and for predicting its behavior in different analytical systems.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-31-3[1][2]
Boiling Point 171.7 °C[3]
IUPAC Name This compound[1]
Synonyms 2,6-dimethyl-4-ethylheptane[1]

Applications

As a reference standard, this compound is primarily applicable in the following analytical areas:

  • Gas Chromatography (GC):

    • Retention Index Marker: Due to its defined boiling point and elution characteristics, it can be used as a retention index marker in the analysis of complex hydrocarbon mixtures, such as petroleum products.

    • Internal Standard: Its chemical inertness and volatility make it a suitable internal standard for the quantification of other volatile and semi-volatile organic compounds, provided it does not co-elute with any analytes of interest.

    • System Suitability Standard: It can be used to monitor the performance of a GC system, including column efficiency and injector and detector performance.

  • Mass Spectrometry (MS):

    • When coupled with GC, the mass spectrum of this compound can be used for tuning and calibration of the mass spectrometer in the lower to mid-mass range.

Experimental Protocols

The following are generalized protocols for the use of this compound as a reference standard in gas chromatography. Researchers should optimize these methods for their specific instrumentation and analytical requirements.

4.1. Preparation of Standard Solutions

High-purity this compound should be used for the preparation of standard solutions.

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound.

    • Dissolve the weighed standard in a suitable solvent (e.g., hexane, pentane, or isooctane) in a 10 mL volumetric flask.

    • Ensure the standard is fully dissolved and dilute to the mark with the solvent.

    • Store the stock solution in a tightly sealed vial at 4°C.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations for calibration curves or as an internal standard.

4.2. Protocol for Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is suitable for the general analysis and quantification of hydrocarbons.

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Detector Temperature: 280°C

  • Procedure:

    • Inject the prepared standard solution of this compound to determine its retention time and peak shape.

    • For use as an internal standard, add a known amount of the this compound stock solution to all calibration standards and unknown samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Quantify the analyte in unknown samples using the generated calibration curve.

4.3. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and confirmation of this compound and its use as an internal standard in MS-based methods.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap).

  • GC Conditions:

    • Use the same column and temperature program as described for GC-FID.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Speed: 1000 amu/s.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Procedure:

    • Inject a standard solution to obtain the mass spectrum of this compound. The expected fragmentation pattern for branched alkanes will include characteristic ions.

    • For quantification using selected ion monitoring (SIM), choose a prominent and specific ion from the mass spectrum of this compound as the quantifier ion.

Diagrams

5.1. Workflow for Using this compound as an Internal Standard

internal_standard_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_quant Quantification prep_analyte Prepare Analyte Calibration Standards add_is Add Fixed Amount of IS to all Standards and Samples prep_analyte->add_is prep_is Prepare this compound Internal Standard (IS) Stock prep_is->add_is gc_injection Inject into GC System add_is->gc_injection data_acquisition Data Acquisition (Peak Areas) gc_injection->data_acquisition calc_ratio Calculate Peak Area Ratio (Analyte/IS) data_acquisition->calc_ratio calib_curve Construct Calibration Curve calc_ratio->calib_curve quant_sample Quantify Analyte in Unknown Samples calib_curve->quant_sample

Caption: Workflow for quantitative analysis using an internal standard.

5.2. Logical Flow for Method Development

method_development_flow start Define Analytical Goal select_column Select GC Column (e.g., non-polar) start->select_column optimize_temp Optimize Oven Temperature Program select_column->optimize_temp set_injector_detector Set Injector and Detector Parameters optimize_temp->set_injector_detector prepare_standards Prepare Standard Solutions set_injector_detector->prepare_standards inject_standard Inject this compound Standard prepare_standards->inject_standard evaluate_peak Evaluate Peak Shape and Retention Time inject_standard->evaluate_peak validate_method Validate Method (Linearity, Precision, Accuracy) evaluate_peak->validate_method end Final Analytical Method validate_method->end

Caption: Logical steps for developing a GC method using a reference standard.

References

Application of 4-Ethyl-2,6-dimethylheptane in Fuel Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-2,6-dimethylheptane is a branched-chain alkane with the chemical formula C11H24. As a member of the C11 hydrocarbon family, it is a potential, albeit minor, constituent of various fuels such as gasoline and jet fuel. The presence and concentration of such branched alkanes are of significant interest in fuel analysis as they can influence key fuel properties, including octane (B31449) rating and combustion efficiency. Highly branched alkanes are often desirable in gasoline as they tend to increase the research octane number (RON) and motor octane number (MON), leading to improved anti-knock characteristics.

This document provides detailed application notes and a comprehensive protocol for the identification and quantification of this compound in liquid fuel samples using high-resolution gas chromatography, a standard technique for Detailed Hydrocarbon Analysis (DHA).[1][2]

Data Presentation

The physical and chemical properties of this compound are summarized in the table below. The concentration of this specific isomer in commercial fuels is typically low and requires sensitive analytical methods for accurate determination.

PropertyValueReference
IUPAC NameThis compound[3]
Chemical FormulaC11H24[3]
Molecular Weight156.31 g/mol [3]
Boiling Point171.7 °C[4]
CAS Number61868-31-3[3]
Typical Concentration Range in Gasoline< 0.1% (To be determined by the described protocol)

Experimental Protocols

The primary methodology for the analysis of this compound in fuel is Detailed Hydrocarbon Analysis (DHA) by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). The following protocol is based on established industry standards such as ASTM D6729 and D6730 for spark ignition engine fuels.[1][5][6]

Objective: To identify and quantify the mass percent of this compound in a liquid fuel sample.

1. Principle: A small volume of the fuel sample is injected into a gas chromatograph. The complex mixture of hydrocarbons is separated based on their boiling points and interaction with the stationary phase of a long capillary column. As each component elutes from the column, it is detected by an FID. The retention time of the peak is used for qualitative identification, and the peak area is used for quantitative analysis. Identification is confirmed by comparing the retention time to that of a known standard or by using a comprehensive hydrocarbon library.

2. Apparatus and Materials:

  • Gas Chromatograph (GC): Equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness column with a 100% dimethylpolysiloxane stationary phase is recommended for high resolution.[1]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Fuel Sample: e.g., Gasoline, Naphtha.

  • Calibration Standard: A certified reference material containing a known concentration of this compound, or a comprehensive qualitative standard mixture of hydrocarbons.

  • Data Acquisition System: Software capable of controlling the GC and processing chromatographic data.

3. Gas Chromatograph Operating Conditions (Example):

ParameterCondition
Injector
Temperature250 °C
Injection Volume0.1 - 1.0 µL
Split Ratio150:1 or as appropriate for concentration
Column
Initial Temperature35 °C, hold for 15 minutes
Temperature Ramp2 °C/min to 200 °C, hold for 5 minutes
Carrier Gas FlowConstant flow, e.g., 1-2 mL/min (Helium)
Detector (FID)
Temperature250 °C
Hydrogen FlowAs per manufacturer's recommendation
Air FlowAs per manufacturer's recommendation
Makeup Gas (N2 or He)As per manufacturer's recommendation

Note: These conditions are a starting point and may require optimization for specific instruments and samples.

4. Procedure:

  • Sample Preparation: Ensure the fuel sample is homogeneous. No further preparation is typically needed unless dilution is required to bring component concentrations within the linear range of the detector.

  • Calibration:

    • Inject a known amount of the calibration standard containing this compound to determine its retention time and response factor.

    • For comprehensive DHA, a multi-component reference standard is used to establish retention indices for a wide range of hydrocarbons.

  • Sample Analysis:

    • Inject the fuel sample into the GC using the same conditions as the calibration.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to this compound by matching its retention time with that of the standard.

    • Integrate the peak area of the identified compound.

    • Calculate the concentration (typically in mass %) of this compound using the following formula:

      Mass % = (Area_compound / Total_Area_all_peaks) * 100

      (This assumes equal response factors for all hydrocarbons, which is a reasonable approximation for FID. For higher accuracy, relative response factors should be used.)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the Detailed Hydrocarbon Analysis of a fuel sample.

DHA_Workflow Workflow for Detailed Hydrocarbon Analysis cluster_prep 1. Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting Sample Fuel Sample GC Gas Chromatograph Injection Sample->GC Standard Calibration Standard Standard->GC Separation Capillary Column Separation GC->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Identification Peak Identification (Retention Time) Chromatogram->Identification Quantification Peak Integration & Quantification Identification->Quantification Report Final Report (Mass % of this compound) Quantification->Report

References

Application Notes and Protocols: The Role of Branched Alkanes, Including C11 Isomers like 4-Ethyl-2,6-dimethylheptane, as Potential Biomarkers in Petroleum Geology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In petroleum geology, biomarkers, or "molecular fossils," are complex organic compounds found in crude oils and source rocks that can be unambiguously linked to a specific biological precursor.[1] These molecules provide invaluable information regarding the organic matter input, depositional environment, thermal maturity, and migration pathways of petroleum.[2][3] While well-established biomarkers include steranes, hopanes, and isoprenoids like pristane (B154290) and phytane, the significance of smaller, acyclic branched alkanes is less specific but contributes to the overall geochemical fingerprint of a petroleum sample.[1][4] This document explores the potential application of branched alkanes, such as the C11 isomer 4-Ethyl-2,6-dimethylheptane, in petroleum geochemistry and provides a general protocol for their analysis.

While specific ethyl-dimethylheptane isomers are not commonly used as standalone biomarkers, the overall distribution of branched and normal alkanes provides valuable context for petroleum system analysis.[5] The presence and relative abundance of these compounds are determined as part of the saturated hydrocarbon fraction analysis.

Data Presentation

The interpretation of petroleum geochemistry relies on the relative abundance of different compound classes. The following table summarizes key hydrocarbon fractions and their general significance.

Hydrocarbon ClassGeneral FormulaTypical Carbon RangeGeochemical Significance
n-AlkanesCnH2n+2C1 - C100+Can indicate the type of organic matter (e.g., terrestrial vs. marine) and thermal maturity.[5]
Branched AlkanesCnH2n+2C4 - C30+Presence and distribution can be indicative of microbial activity and are part of the overall fingerprinting analysis.[1][6]
Isoprenoids (e.g., Pristane, Phytane)CnH2n+2C10 - C40Key biomarkers indicating depositional redox conditions and source organism input.[2]
Cycloalkanes (Naphthenes)CnH2nC5 - C30+Abundant in most crude oils; specific multi-ring structures (steranes, hopanes) are critical biomarkers.[4][5]
AromaticsCnH2n-zC6 - C50+Used to assess thermal maturity and source input.[2]

Experimental Protocols

The analysis of branched alkanes is typically performed as part of the characterization of the saturated hydrocarbon fraction of petroleum or source rock extracts. The following is a generalized protocol for this analysis.

1. Sample Preparation and Fractionation

  • Objective: To separate the crude oil or rock extract into different hydrocarbon classes (saturates, aromatics, resins, asphaltenes).

  • Protocol:

    • An accurately weighed amount of crude oil or solvent extract from a source rock is dissolved in a minimal amount of a non-polar solvent (e.g., n-heptane).

    • Asphaltenes are precipitated by the addition of an excess of a light n-alkane (e.g., n-pentane or n-heptane) and separated by filtration or centrifugation.

    • The deasphalted oil is then fractionated using column chromatography. A glass column is packed with activated silica (B1680970) gel and alumina.

    • The sample is loaded onto the top of the column.

    • The saturated hydrocarbon fraction (containing n-alkanes and branched alkanes) is eluted using a non-polar solvent like n-heptane.

    • The aromatic fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of heptane (B126788) and dichloromethane).

    • The polar compounds (resins) are eluted with a polar solvent mixture (e.g., dichloromethane (B109758) and methanol).

    • The solvent is carefully evaporated from each fraction, and the fractions are weighed.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Saturated Fraction

  • Objective: To separate, identify, and quantify the individual compounds within the saturated hydrocarbon fraction.

  • Protocol:

    • The saturated fraction is dissolved in an appropriate solvent (e.g., hexane) to a known concentration.

    • An internal standard (e.g., deuterated alkane) may be added for quantification.

    • The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar stationary phase like DB-1 or DB-5).

    • The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds based on their boiling points.

    • The separated compounds enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

    • Identification of compounds like this compound is achieved by comparing their mass spectra and retention times to those of authentic standards or library spectra.[7]

    • For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation and identification of isomeric compounds.[4][8]

Visualizations

The following diagrams illustrate the general workflow for biomarker analysis and the logical relationship between different hydrocarbon classes in petroleum geochemistry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample Crude Oil or Source Rock extraction Solvent Extraction (for rock) sample->extraction fractionation Column Chromatography (Saturates, Aromatics, Polars) extraction->fractionation gcms GC-MS or GCxGC-MS of Saturated Fraction fractionation->gcms identification Compound Identification (e.g., Branched Alkanes) gcms->identification quantification Quantification and Ratio Calculation identification->quantification interpretation Geochemical Interpretation (Source, Maturity, Environment) quantification->interpretation

Caption: General experimental workflow for the analysis of branched alkanes in petroleum geology.

hydrocarbon_relationships cluster_fractions Major Fractions cluster_saturates cluster_biomarkers petroleum Petroleum saturates Saturates petroleum->saturates aromatics Aromatics petroleum->aromatics polars Polars (Resins & Asphaltenes) petroleum->polars n_alkanes n-Alkanes saturates->n_alkanes branched_alkanes Branched Alkanes (e.g., this compound) saturates->branched_alkanes cycloalkanes Cycloalkanes (Naphthenes) saturates->cycloalkanes isoprenoids Isoprenoids branched_alkanes->isoprenoids steranes_hopanes Steranes & Hopanes cycloalkanes->steranes_hopanes

Caption: Logical relationship of hydrocarbon classes within petroleum.

References

"separation of C11H24 isomers by GC-MS"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Separation of Undecane (B72203) (C11H24) Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Undecane (C11H24) is an acyclic alkane hydrocarbon with 159 structural isomers.[1] These isomers, while sharing the same molecular formula and weight, exhibit variations in their physicochemical properties due to differences in their carbon chain structures.[1] The separation and identification of these isomers are crucial in various fields, including petrochemical analysis, environmental monitoring, and materials science. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most powerful and widely used analytical technique for this purpose. It combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry.

This application note provides a detailed protocol for the separation and identification of C11H24 isomers using GC-MS. It outlines the experimental workflow, instrument parameters, and data interpretation guidelines for researchers, scientists, and professionals in related fields.

Principle of Separation and Identification

The separation of C11H24 isomers by GC-MS is a two-step process. Initially, the Gas Chromatograph (GC) separates the isomers based on their volatility and interaction with the stationary phase of the GC column. Generally, for non-polar columns, compounds with lower boiling points elute faster. Increased branching in alkanes disrupts intermolecular van der Waals forces, leading to lower boiling points compared to their linear counterpart.[1] Consequently, branched undecane isomers typically have shorter retention times than n-undecane.

Following separation, the eluted isomers enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). The resulting molecular ions and their subsequent fragment ions are separated based on their mass-to-charge (m/z) ratio. The fragmentation pattern is highly dependent on the molecular structure. Branched alkanes tend to cleave at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[2][3] This preferential fragmentation provides a unique mass spectrum for each isomer, enabling its identification and structural elucidation.

Experimental Protocols

This section details a generalized methodology for the analysis of C11H24 isomers. Optimization may be required based on the specific instrumentation and sample complexity.

Sample Preparation
  • Standard Preparation: Prepare a mixed standard solution containing n-undecane and various branched isomers of interest (e.g., 2-methyldecane, 3-methyldecane, 2,2-dimethylnonane).

  • Solvent: Use a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Concentration: Prepare a solution at a concentration of approximately 100 µg/mL for each isomer. Dilute as necessary to fall within the linear range of the detector.

  • Sample Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Instrumentation: GC-MS Parameters

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

Table 1: GC-MS Instrumental Conditions

ParameterValueRationale
Gas Chromatograph
GC ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[4]A non-polar stationary phase separates alkanes primarily by boiling point, providing good resolution for many isomers.
Injector ModeSplitless (for trace analysis) or Split (100:1 for higher concentrations).The choice of mode depends on the sample concentration to avoid column overloading or to enhance sensitivity.[5]
Injector Temperature280°CEnsures rapid and complete vaporization of the C11H24 isomers without thermal degradation.[4]
Carrier GasHelium, constant flow rate of 1.0 mL/min.[4]Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Temperature ProgramInitial: 40°C, hold for 2 min. Ramp: 5°C/min to 200°C. Hold for 5 min.A temperature ramp is essential for separating a mixture with a range of boiling points, ensuring sharp peaks for all isomers.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns and allows for library matching.
Ion Source Temperature230°CMaintains the ions in the gas phase and prevents contamination.
Quadrupole Temperature150°CEnsures stable performance of the mass analyzer.
Mass Range (Scan Mode)m/z 40-200Covers the molecular ion of undecane (m/z 156) and its characteristic fragment ions.
Solvent Delay3 minutesPrevents the high concentration of the injection solvent from saturating the detector.

Data Presentation and Interpretation

Chromatographic Data

The primary data from the GC is the chromatogram, which shows detector response versus time. The time taken for an analyte to pass through the column is its retention time (RT).[7] The elution order of C11H24 isomers on a non-polar column is generally in order of increasing boiling point.

Table 2: Expected Elution Order and Boiling Points of Selected C11H24 Isomers

Isomer NameBoiling Point (°C)[1]Expected Retention Time
2,2-Dimethylnonane184.5Lowest
2,3-Dimethylnonane186Low
5-Methyldecane186.1Low-Medium
4-Methyldecane188.7Medium
3-Methyldecane188.1 - 189.1Medium-High
2-Methyldecane189.3High
n-Undecane196Highest

Note: Absolute retention times will vary between instruments and specific conditions.[8] The relative order should remain consistent.

Mass Spectral Data

The mass spectrum provides structural information. For alkanes, the molecular ion (M+) peak at m/z 156 (for C11H24) may be of low abundance or absent, especially for highly branched isomers.[2][9] The most valuable information comes from the fragment ions.

Table 3: Characteristic Mass Fragments for C11H24 Isomer Identification

Fragmentation PatternKey m/z ValuesStructural Indication
n-Undecane 43, 57, 71, 85...A series of CnH2n+1 ions separated by 14 Da (loss of CH2), with a decreasing, smooth exponential decay in intensity.[2][9] The base peak is often at m/z 43 or 57.
Branched Isomers (e.g., 4-Methyldecane) Enhanced specific peaksPreferential cleavage at the branching point to form a stable secondary carbocation.[10] For 4-methyldecane, cleavage between C4-C5 would yield a prominent C5H11+ fragment (m/z 71).
Highly Branched Isomers (e.g., 2,2-Dimethylnonane) Enhanced specific peaksCleavage at the quaternary carbon to form a stable tertiary carbocation. For 2,2-dimethylnonane, loss of a propyl group (C3H7) would lead to a prominent fragment.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Isomer Standard in Hexane Injection Inject 1 µL Sample Standard->Injection Sample Introduction GC_Separation GC Separation (Temperature Program) Injection->GC_Separation MS_Detection MS Ionization & Detection (EI, Scan Mode) GC_Separation->MS_Detection Chromatogram Generate Total Ion Chromatogram (TIC) MS_Detection->Chromatogram Data Acquisition Mass_Spectra Extract Mass Spectra of Peaks Chromatogram->Mass_Spectra Identification Identify Isomers: - Retention Time - Fragmentation Pattern Mass_Spectra->Identification

Caption: A flowchart of the experimental workflow for GC-MS analysis of C11H24 isomers.

Logical Diagram of Isomer Differentiation

Isomer_Differentiation cluster_output Analytical Output Isomer_Mixture C11H24 Isomer Mixture GC_Column GC Column (Separation) Isomer_Mixture->GC_Column MS_Detector Mass Spectrometer (Identification) GC_Column->MS_Detector Separated Isomers Retention_Time Retention Time (Based on Boiling Point) MS_Detector->Retention_Time Provides Mass_Spectrum Mass Spectrum (Based on Structure) MS_Detector->Mass_Spectrum Provides

Caption: Logical diagram illustrating the dual principles of GC-MS for isomer differentiation.

Troubleshooting Common Issues

  • Peak Co-elution: If isomers are not fully separated (indicated by overlapping or shoulder peaks), several strategies can be employed.[11]

    • Optimize Temperature Program: Decrease the ramp rate to increase the separation time between closely eluting peaks.

    • Change GC Column: For particularly difficult separations, a column with a different stationary phase (e.g., a more polar or a liquid crystalline phase) may provide the necessary selectivity.[12]

  • Inconsistent Retention Times: Fluctuations in retention times can be caused by leaks in the system, inconsistent oven temperatures, or variable carrier gas flow rates.[8] Regular system maintenance and performance checks are essential.

  • Ambiguous Mass Spectra: While EI-MS is robust, some isomers may produce very similar mass spectra. In such cases, identification relies heavily on reproducible chromatographic separation and comparison with authentic standards.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the effective separation and identification of C11H24 isomers. By carefully controlling chromatographic conditions, analysts can achieve separation based on the isomers' boiling points. Subsequent mass spectral analysis reveals unique fragmentation patterns dictated by the specific branching of the carbon skeleton, allowing for confident structural assignment. This methodology is a powerful tool for detailed hydrocarbon analysis in various scientific and industrial applications.

References

Application Note and Protocol for the Analysis of Branched Alkanes in Sediments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched alkanes are saturated hydrocarbons that serve as important molecular fossils, or biomarkers, in sedimentary organic matter. Their distribution and isomeric structure can provide valuable insights into the past depositional environments, sources of organic matter (e.g., bacteria, algae, and higher plants), and thermal maturity of sediments.[1][2] This application note provides a detailed protocol for the extraction, fractionation, and analysis of branched alkanes from sediment samples using gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow

The overall workflow for the analysis of branched alkanes in sediments involves sample preparation, extraction of total lipids, fractionation of the extract to isolate the saturated hydrocarbon fraction, and subsequent analysis by GC-MS.

workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_fractions Fractions cluster_analysis Analysis start Sediment Sample freeze_dry Freeze-drying start->freeze_dry grind Grinding & Homogenization freeze_dry->grind soxhlet Soxhlet Extraction (Dichloromethane) grind->soxhlet concentrate Concentration soxhlet->concentrate column_chrom Silica (B1680970) Gel Column Chromatography concentrate->column_chrom saturates Saturated Hydrocarbons (n-hexane) column_chrom->saturates aromatics Aromatic Hydrocarbons (Dichloromethane) polars Polar Compounds (Methanol) gcms GC-MS Analysis saturates->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Figure 1: Experimental workflow for the analysis of branched alkanes in sediments.

Quantitative Data Summary

The following tables summarize the performance of typical analytical methods for the analysis of alkanes in sediments.

Table 1: Method Validation Parameters [3][4]

ParameterValue
Limit of Detection (LOD)As low as 30 ng/g
Precision (RSD)< 15%
Linearity (R²)> 0.99

Table 2: Extraction Efficiency for n-Alkanes [3]

Alkane RangeExtraction Efficiency (%)
C16 - C3265.1 - 105.6

Table 3: Comparison of Recovery Rates for Different Extraction Methods for C15-C40 n-Alkanes [5]

Extraction MethodLake Hinemoa (%)Lake Thomas (%)Lake Ohau (%)
Pressurized Liquid Extraction32 - 6654 - 8561 - 89

Experimental Protocols

Sample Preparation
  • Freeze-Drying: Freeze-dry the wet sediment samples to remove water.

  • Grinding: Grind the dried sediment samples to a fine powder using a mortar and pestle or a ball mill to ensure homogeneity.

Extraction of Total Lipids

A widely used and robust method for extracting lipids from sediments is Soxhlet extraction.[2][6][7]

  • Thimble Preparation: Place an accurately weighed amount of dried and ground sediment (e.g., 30 g) into a pre-cleaned cellulose (B213188) Soxhlet thimble.[7]

  • Soxhlet Extraction:

    • Place the thimble into a Soxhlet extractor.

    • Add 150 mL of dichloromethane (B109758) (DCM) to a 250 mL round-bottom flask with a few boiling chips.[3][6]

    • Assemble the Soxhlet apparatus and extract the sample for 16-18 hours at a rate of approximately 3 cycles per hour.[7]

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to near dryness using a rotary evaporator.

Fractionation of the Total Lipid Extract

The total lipid extract is a complex mixture. To isolate the branched alkanes, the extract is fractionated using column chromatography.

  • Column Preparation:

    • Prepare a chromatography column with a slurry of activated silica gel in n-hexane.

  • Sample Loading:

    • Dissolve the concentrated extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution:

    • Fraction 1 (Saturated Hydrocarbons): Elute the column with n-hexane.[2] This fraction will contain the n-alkanes and branched alkanes.

    • Fraction 2 (Aromatic Hydrocarbons): Elute the column with a mixture of n-hexane and dichloromethane.

    • Fraction 3 (Polar Compounds): Elute the column with methanol.

  • Fraction Concentration: Concentrate the saturated hydrocarbon fraction to a suitable volume (e.g., 1 mL) under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify the branched alkanes.

  • Instrumentation:

    • A gas chromatograph equipped with a mass spectrometer (e.g., Agilent 6890N GC with a 5973N MS) is typically used.[2]

    • Capillary Column: A non-polar column, such as a DB-1 or HP Ultra II (e.g., 12 m, 0.20 mm i.d., 0.33 µm film thickness), is suitable for separating the alkanes.[6]

  • GC Conditions (Example):

    • Carrier Gas: Helium.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 300 °C at 6 °C/min.

      • Hold at 300 °C for 20 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Detector Temperature: 300 °C.[6]

    • Scan Range: m/z 50-550.

  • Identification and Quantification:

    • Branched alkanes are identified based on their mass spectra and retention times compared to known standards and library data.

    • Quantification is typically performed using the total ion chromatogram (TIC) or by monitoring specific ions characteristic of branched alkanes. Deuterated internal standards can be used for more accurate quantification.[8] For enhanced specificity, especially for co-eluting isomers, multiple reaction monitoring (MRM) on a tandem mass spectrometer can be employed.[9]

References

The Strategic Use of Undecane Isomers as Internal Standards in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly within chromatographic techniques, the use of an internal standard (IS) is a cornerstone for achieving accurate and precise quantification. An internal standard is a compound of known concentration added to a sample, standard, and blank to correct for variations in sample injection volume, detector response, and sample loss during preparation. Undecane (B72203) and its isomers, due to their chemical inertness, volatility, and elution characteristics, serve as excellent internal standards in a variety of Gas Chromatography (GC) applications, especially in the analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and other volatile organic compounds.

This document provides detailed application notes and protocols for the utilization of undecane isomers as internal standards in GC analysis, tailored for researchers, scientists, and drug development professionals.

Principle of Internal Standardization

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across samples and calibration standards. The fundamental equation for quantification using an internal standard is:

(Areaanalyte / AreaIS) = RRF * (Concentrationanalyte / ConcentrationIS)

Where:

  • Areaanalyte is the peak area of the analyte.

  • AreaIS is the peak area of the internal standard.

  • RRF is the Relative Response Factor.

  • Concentrationanalyte is the concentration of the analyte.

  • ConcentrationIS is the concentration of the internal standard.

By plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding concentration ratio, a calibration curve is generated, which can then be used to determine the concentration of the analyte in unknown samples.

Application Note 1: Quantification of Total Petroleum Hydrocarbons (TPH) in Environmental Samples using n-Undecane as an Internal Standard

Introduction

This application note describes a robust method for the quantitative analysis of Total Petroleum Hydrocarbons (TPH) in water and soil samples using Gas Chromatography with Flame Ionization Detection (GC-FID). n-Undecane is an ideal internal standard for this application due to its presence within the typical hydrocarbon range of interest (C10-C40) and its chemical similarity to the analytes.

Experimental Protocol

Sample Preparation (Soil)

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add a known amount of n-undecane internal standard solution (e.g., 1 mL of 100 µg/mL in hexane).

  • Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381).

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifuge at 2500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-FID analysis.

GC-FID Conditions

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 40 °C, hold for 2 minRamp 1: 10 °C/min to 300 °CHold: 10 min at 300 °C
Detector Flame Ionization Detector (FID)
Detector Temp 320 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

CompoundRetention Time (min)RRF (Relative to n-Undecane)Linearity (R²)
n-Decane~10.51.05>0.998
n-Undecane (IS) ~12.2 1.00 -
n-Dodecane~13.80.98>0.999
Toluene~6.81.15>0.997
Naphthalene~18.50.95>0.998

Application Note 2: Analysis of Fatty Acid Methyl Esters (FAMEs) using Methyl Undecanoate as an Internal Standard

Introduction

The analysis of FAMEs is crucial in various fields, including food science and biofuel production. Methyl undecanoate (the methyl ester of undecanoic acid) is an excellent internal standard for FAME analysis as it is an odd-chain fatty acid ester, which is typically absent in most natural samples. This note details a GC-FID method for the quantification of FAMEs.

Experimental Protocol

Sample Preparation (Transesterification of Oils)

  • Accurately weigh approximately 50 mg of the oil sample into a screw-capped test tube.

  • Add 1 mL of a 1 mg/mL solution of methyl undecanoate in hexane as the internal standard.

  • Add 2 mL of 0.5 M NaOH in methanol.

  • Cap the tube tightly and heat at 60 °C for 10 minutes, with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol, cap, and heat at 60 °C for 5 minutes.

  • Cool the tube and add 2 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

GC-FID Conditions

ParameterValue
GC System Shimadzu GC-2010 or equivalent
Column FAMEWAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 150 °C, hold for 1 minRamp 1: 10 °C/min to 200 °C, hold for 5 minRamp 2: 5 °C/min to 240 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temp 260 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 30 mL/min

Data Presentation

FAMERetention Time (min)RRF (Relative to Methyl Undecanoate)Linearity (R²)
Methyl Palmitate (C16:0)~12.50.97>0.999
Methyl Stearate (C18:0)~16.80.96>0.999
Methyl Oleate (C18:1)~17.20.98>0.998
Methyl Linoleate (C18:2)~18.50.99>0.998
Methyl Undecanoate (IS) ~10.1 1.00 -

The Role of Branched Undecane Isomers

Undecane has 159 structural isomers, including branched alkanes such as 2-methyldecane, 3-methyldecane, and various dimethylnonanes.[1] These isomers possess different boiling points and, consequently, different retention times in GC compared to n-undecane.[1] For instance, increased branching generally leads to lower boiling points.[1]

While the use of branched undecane isomers as internal standards is less commonly documented in standardized methods compared to n-undecane, they offer potential advantages in specific analytical scenarios. A branched isomer may be chosen to:

  • Avoid co-elution: If n-undecane co-elutes with an analyte of interest, a branched isomer with a different retention time can be a suitable alternative.

  • Mimic branched analytes: In analyses where the target compounds are predominantly branched, a branched internal standard may better compensate for variations in chromatographic behavior.

The selection of an appropriate undecane isomer as an internal standard should be based on empirical testing to ensure it is well-resolved from all analytes, does not interfere with any peaks, and exhibits a stable response.

Visualizing the Workflow and Logic

To further elucidate the practical application and underlying principles of using undecane isomers as internal standards, the following diagrams are provided.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification Sample Analyte Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Standard Calibration Standards Spike_Standard Spike Standards with IS Standard->Spike_Standard IS_Stock Undecane Isomer Internal Standard Stock IS_Stock->Spike_Sample Add known amount IS_Stock->Spike_Standard Add known amount GC_System Gas Chromatograph (GC-FID or GC-MS) Spike_Sample->GC_System Spike_Standard->GC_System Chromatogram_Sample Sample Chromatogram GC_System->Chromatogram_Sample Chromatogram_Standard Standard Chromatogram GC_System->Chromatogram_Standard Peak_Integration Peak Area Integration (Analyte & IS) Chromatogram_Sample->Peak_Integration Chromatogram_Standard->Peak_Integration Calibration_Curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Experimental workflow for quantitative analysis using an undecane isomer as an internal standard.

Internal_Standard_Logic cluster_solution Internal Standard Principle cluster_outcome Result Injection_Var Injection Volume Variability IS_Addition Add Constant Amount of Undecane Isomer (IS) Ratio_Calc Calculate Ratio: (Analyte Area / IS Area) Injection_Var->Ratio_Calc Variations affect both analyte and IS proportionally Detector_Drift Detector Response Drift Detector_Drift->Ratio_Calc Variations affect both analyte and IS proportionally Sample_Loss Sample Loss during Preparation Sample_Loss->Ratio_Calc Variations affect both analyte and IS proportionally IS_Addition->Ratio_Calc Ratio_Constancy Ratio remains constant despite variations Ratio_Calc->Ratio_Constancy Accurate_Quant Accurate and Precise Quantification Ratio_Constancy->Accurate_Quant

Logical diagram illustrating the principle of internal standard calibration in GC.

Conclusion

Undecane and its isomers are valuable tools for the analytical chemist, serving as reliable internal standards for a wide range of GC applications. Their chemical properties allow for robust and reproducible quantification of various analytes. The choice between n-undecane and its branched isomers should be made based on the specific requirements of the analysis, particularly the need to avoid co-elution and to match the properties of the analytes of interest. The detailed protocols and principles outlined in this document provide a solid foundation for the successful implementation of undecane isomers as internal standards in research, quality control, and drug development settings.

References

Application Notes and Protocols for the Experimental Study of Branched Alkane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental investigation of the physicochemical properties of branched alkanes. Understanding how molecular branching affects properties such as boiling point, viscosity, and density is crucial in fields ranging from the formulation of fuels and lubricants to the design of new therapeutic agents. In drug development, the structure of alkyl groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The structural isomerism between straight-chain and branched alkanes leads to distinct physical and chemical properties.[1] These differences are primarily due to variations in intermolecular forces, molecular surface area, and the efficiency of molecular packing.[1] Generally, increased branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces.[1][2][3][4][5] This weakening of intermolecular attraction typically leads to lower boiling points and, for smaller alkanes, lower viscosity compared to their linear counterparts.[1][2][3][4][5]

Logical Relationship: Branching and Physical Properties

The following diagram illustrates the general relationship between increased molecular branching and the resulting changes in key physical properties.

G cluster_cause Structural Change cluster_effect Property Changes Branching Increased Alkane Branching SurfaceArea Reduced Surface Area Branching->SurfaceArea Packing Less Efficient Packing Branching->Packing BoilingPoint Lower Boiling Point SurfaceArea->BoilingPoint Weakens London Forces Viscosity Lower Viscosity (short chains) SurfaceArea->Viscosity Weakens Intermolecular Forces MeltingPoint Melting Point Trend is Complex (Symmetry can increase it) Packing->MeltingPoint Disrupts Crystal Lattice

Caption: The effect of increased branching on alkane physical properties.

Overall Experimental Workflow

A systematic approach is required to characterize branched alkanes. The workflow begins with the separation and identification of isomers, followed by the determination of key physical and chemical properties.

G Sample Sample Acquisition (Branched Alkane Mixture) Separation Isomer Separation (Gas Chromatography) Sample->Separation Identification Structural Identification (Mass Spectrometry / NMR) Separation->Identification BoilingPoint Boiling Point Identification->BoilingPoint Viscosity Viscosity Identification->Viscosity Density Density Identification->Density Combustion Heat of Combustion Identification->Combustion Analysis Data Analysis & Comparison BoilingPoint->Analysis Viscosity->Analysis Density->Analysis Combustion->Analysis Report Reporting & Application Analysis->Report

Caption: General experimental workflow for branched alkane characterization.

Experimental Protocols

Protocol 1: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate isomers of branched alkanes and identify their molecular structure.

Background: Gas chromatography (GC) is a powerful technique for separating volatile compounds.[6][7] When coupled with a mass spectrometer (MS), it allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[8][9][10] Bond cleavage in branched alkanes preferentially occurs at the site of branching, leading to the formation of more stable secondary or tertiary carbocations, which gives a characteristic fragmentation pattern.[8][9][10]

Materials and Equipment:

  • Gas chromatograph with a capillary column (e.g., non-polar stationary phase like polydimethylsiloxane).

  • Mass spectrometer detector.

  • Helium or other suitable carrier gas.

  • Syringe for sample injection.

  • Alkane sample mixture, diluted in a volatile solvent (e.g., hexane).

Methodology:

  • Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A typical starting temperature could be 40°C, ramped up to 250°C.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared alkane solution into the GC injector port.

  • Separation: The volatile components travel through the column at different rates depending on their boiling points and interaction with the stationary phase, achieving separation.

  • Detection and Fragmentation: As each component elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting molecular ions and their fragments are separated by the mass analyzer.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of each isomer. Examine the mass spectrum for each peak to identify the molecular ion and characteristic fragment ions, allowing for structural elucidation.

Protocol 2: Measurement of Viscosity

Objective: To determine the dynamic viscosity of a pure branched alkane sample at a controlled temperature.

Background: Viscosity is a measure of a fluid's resistance to flow. For alkanes, it is highly dependent on intermolecular forces.[2][11] Increased branching in smaller alkanes leads to a more compact molecular shape, reducing surface area and lowering viscosity compared to linear isomers.[2] Common methods for measuring viscosity include using a capillary viscometer or a rolling-ball viscometer.[2]

Materials and Equipment:

  • Ubbelohde or Ostwald capillary viscometer.[2]

  • Constant-temperature water bath.[2]

  • Stopwatch.

  • Pipette and bulb.

  • Pure branched alkane sample.

Methodology:

  • Temperature Control: Place the viscometer in the constant-temperature bath and allow it to reach thermal equilibrium.

  • Sample Loading: Introduce a precise volume of the alkane sample into the viscometer.

  • Flow Measurement: Using suction, draw the liquid up into the reservoir bulb, above the upper timing mark.

  • Timing: Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper timing mark to the lower timing mark.

  • Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer's calibration constant (C): ν = C × t.

  • Dynamic Viscosity: To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the fluid at the same temperature: η = ν × ρ.[2]

Protocol 3: Determination of Boiling Point

Objective: To accurately measure the boiling point of a branched alkane.

Background: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a strong indicator of the strength of intermolecular forces.[1][4] Straight-chain alkanes have higher boiling points than their branched isomers due to a larger surface area, which allows for stronger London dispersion forces.[1][4][5]

Materials and Equipment:

  • Small test tube or boiling tube.

  • Thermometer.

  • Capillary tube (sealed at one end).

  • Heating apparatus (e.g., oil bath or heating block).

  • Alkane sample.

Methodology:

  • Sample Preparation: Place a small amount of the alkane sample into the test tube.

  • Capillary Placement: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Heating: Gently heat the apparatus. Air will be seen escaping from the capillary tube.

  • Observation: Continue heating until a continuous stream of bubbles emerges from the capillary tube.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Protocol 4: Analysis of Combustion

Objective: To determine the products of combustion and, through calorimetry, the heat of combustion.

Background: Alkanes are excellent fuels that undergo combustion in the presence of oxygen to produce carbon dioxide and water in a highly exothermic reaction.[12][13] The stability of alkanes can be compared by their heats of combustion; more stable isomers release less energy.[1] Complete combustion requires sufficient oxygen; a lack of oxygen can lead to incomplete combustion, producing carbon monoxide or soot.[12][14]

Materials and Equipment:

  • Bomb calorimeter.

  • Oxygen source.

  • Crucible.

  • Ignition system.

  • Alkane sample.

  • Balance.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the alkane sample into the crucible.

  • Calorimeter Assembly: Place the crucible inside the bomb, seal it, and pressurize it with a known excess of pure oxygen.

  • Immersion: Submerge the sealed bomb in a known quantity of water in the calorimeter's insulated container.

  • Temperature Reading: Measure the initial temperature of the water.

  • Ignition: Ignite the sample using the electrical ignition system.

  • Final Temperature: Monitor the temperature of the water until it reaches a maximum and begins to cool. Record the maximum temperature.

  • Calculation: Calculate the heat released by the combustion reaction based on the temperature change and the known heat capacity of the calorimeter system. This allows for the determination of the heat of combustion per mole of the alkane.

Data Presentation: Properties of Pentane (C₅H₁₂) Isomers

The following table summarizes key physical properties for the three structural isomers of pentane, illustrating the principles discussed.

Propertyn-pentaneIsopentane (B150273) (2-methylbutane)Neopentane (B1206597) (2,2-dimethylpropane)
Structure CH₃(CH₂)₃CH₃(CH₃)₂CHCH₂CH₃C(CH₃)₄
Boiling Point (°C) 36.1[5]27.7[5]9.5
Melting Point (°C) -129.7-159.9-16.6[3]
Density (g/mL at 20°C) 0.626[15]0.616[15]0.627 (at melting point)[15]
Viscosity (mPa·s at 25°C) 0.2240.210-

Data Analysis:

  • Boiling Point: As branching increases from n-pentane to neopentane, the molecule becomes more compact, reducing the surface area for intermolecular forces and causing a significant decrease in the boiling point.[4][16]

  • Melting Point: The melting point trend is less straightforward.[1] The highly symmetrical, spherical shape of neopentane allows it to pack more efficiently into a crystal lattice, resulting in a much higher melting point compared to its less symmetrical isomers.[3]

  • Density: The density of isopentane is the lowest due to inefficient packing caused by its pendent methyl group.[15] The more linear n-pentane and the highly symmetrical neopentane can pack more efficiently, resulting in higher densities.[15]

References

Application Notes and Protocols for the Analysis of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation and analysis of 4-Ethyl-2,6-dimethylheptane, a volatile branched alkane. The methodologies outlined below are primarily focused on Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS), which are highly suitable for the analysis of volatile organic compounds (VOCs) in various matrices.

Introduction

This compound (C₁₁H₂₄, CAS No: 61868-31-3) is a branched alkane whose presence and concentration in environmental, biological, or industrial samples can be of significant interest.[1][2] Accurate and reproducible quantification of this compound requires robust sample preparation techniques to isolate it from the sample matrix and pre-concentrate it for analysis. This note details two primary methods for this purpose: HS-GC-MS and SPME-GC-MS.

Headspace GC-MS is a technique where the volatile compounds in the gaseous phase (headspace) above a solid or liquid sample in a sealed vial are injected into a GC-MS system.[3][4][5] This method is particularly advantageous for complex or non-volatile matrices, as it minimizes matrix effects and reduces sample preparation time.[3][4]

SPME-GC-MS is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample.[6][7][8] This method is known for its high sensitivity, ease of automation, and minimal solvent usage.[6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of volatile organic compounds, including alkanes, using HS-GC-MS and SPME-GC-MS. These values are based on published methods for similar analytes and can be used as a benchmark for method development and validation for this compound.

Table 1: Representative Method Performance for HS-GC-MS Analysis of Volatile Alkanes in an Aqueous Matrix.

ParameterValueReference
Linearity (r²)> 0.995[4]
Limit of Detection (LOD)0.1 - 1.0 µg/L[4][5]
Limit of Quantitation (LOQ)0.5 - 5.0 µg/L[8][9]
Recovery85 - 115%N/A
Precision (%RSD)< 15%[6]

Table 2: Representative Method Performance for SPME-GC-MS Analysis of Volatile Alkanes in an Aqueous Matrix.

ParameterValueReference
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)0.01 - 0.5 µg/L[4][10]
Limit of Quantitation (LOQ)0.05 - 2.0 µg/L[6]
Recovery90 - 110%[2][11][12]
Precision (%RSD)< 10%[6]

Experimental Protocols

Method 1: Static Headspace GC-MS (HS-GC-MS)

This protocol is a general guideline for the analysis of this compound in a liquid matrix (e.g., water, biological fluid).

Materials:

  • Headspace vials (20 mL) with PTFE-lined septa and aluminum caps

  • Crimper/Decrimper

  • Vortex mixer

  • Headspace autosampler

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • This compound standard

  • Internal standard (e.g., Toluene-d8, Fluorobenzene)

  • Sodium chloride (for salting out, optional)

  • Organic-free reagent water

Protocol:

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • If using an internal standard, spike the sample with a known concentration (e.g., 10 µg/L).

    • (Optional) Add a salting-out agent like sodium chloride (e.g., 3g) to increase the volatility of the analyte.[4]

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap using a crimper.

    • Gently vortex the vial for 30 seconds to ensure homogeneity.

  • Headspace Analysis:

    • Place the vial in the headspace autosampler.

    • Incubation: Heat the vial at a constant temperature (e.g., 80-90°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4]

    • Injection: Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC-MS system.

  • GC-MS Conditions (Representative):

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Hold at 200°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

Method 2: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This protocol provides a more sensitive method for the analysis of this compound.

Materials:

  • All materials listed for HS-GC-MS

  • SPME fiber assembly and holder

  • SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[4][13]

Protocol:

  • SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 250°C) for a specified time (e.g., 30-60 minutes).

  • Sample Preparation:

    • Prepare the sample in the headspace vial as described in the HS-GC-MS protocol (Section 3.1, step 1).

  • SPME Extraction:

    • Place the vial in the autosampler or a heating block.

    • Incubation: Equilibrate the sample at a set temperature (e.g., 60-70°C) for a defined period (e.g., 10-20 minutes).[14][15]

    • Extraction: Expose the SPME fiber to the headspace of the sample for a specific extraction time (e.g., 20-40 minutes) while maintaining the incubation temperature.[14][15]

    • After extraction, retract the fiber into the needle.

  • Desorption and GC-MS Analysis:

    • Immediately insert the SPME fiber into the GC inlet for thermal desorption.

    • Desorption: Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes).[14]

    • The GC-MS conditions can be the same as those described in the HS-GC-MS protocol (Section 3.1, step 3).

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows for the described methods.

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Liquid Sample Vial Add to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Seal Seal Vial Spike->Seal Vortex Vortex Seal->Vortex Incubate Incubate and Equilibrate Vortex->Incubate Inject Inject Headspace Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound analysis using HS-GC-MS.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis Sample Liquid Sample Vial Add to Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Seal Seal Vial Spike->Seal Incubate Incubate and Equilibrate Seal->Incubate Extract Expose SPME Fiber (Extraction) Incubate->Extract Desorb Desorb in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for this compound analysis using SPME-GC-MS.

Method Optimization and Considerations

  • SPME Fiber Selection: For non-polar analytes like this compound, a non-polar fiber such as 100 µm PDMS is a good starting point.[13][16] For a broader range of VOCs, a mixed-phase fiber like DVB/CAR/PDMS may provide better results.[1][4]

  • Incubation Temperature and Time: Higher temperatures generally increase the vapor pressure of the analyte, leading to higher concentrations in the headspace. However, excessively high temperatures can lead to sample degradation. Optimization of both temperature and time is crucial to achieve equilibrium and maximum sensitivity.[14][15]

  • Salting Out: The addition of an inorganic salt (e.g., NaCl, Na₂SO₄) to aqueous samples can increase the ionic strength of the solution, which decreases the solubility of non-polar organic compounds and promotes their partitioning into the headspace.[1][17]

  • Matrix Effects: It is essential to evaluate potential matrix effects by analyzing spiked samples in the matrix of interest. Matrix-matched calibration standards should be used for accurate quantification.

  • Method Validation: A full method validation should be performed, including the assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ) to ensure the reliability of the results.[4]

References

Troubleshooting & Optimization

Technical Support Center: Separation of 4-Ethyl-2,6-dimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in the separation of 4-Ethyl-2,6-dimethylheptane isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A1: The primary challenge lies in the structural similarity of the isomers. This compound has multiple stereoisomers (diastereomers and enantiomers) due to its chiral centers. These isomers often exhibit very similar physicochemical properties, such as boiling points and polarities, making them difficult to separate using conventional techniques. This similarity leads to comparable interactions with chromatographic stationary phases, often resulting in co-elution or poor resolution.[1]

Q2: What are the most common methods for separating branched alkane isomers like this compound?

A2: The most common and effective methods include:

  • High-Resolution Gas Chromatography (GC): This is the preferred method, often utilizing capillary columns with specialized stationary phases to enhance selectivity. For chiral separations, cyclodextrin-based chiral columns are frequently employed.[2]

  • Adsorptive Separation: Techniques using molecular sieves like zeolites (e.g., ZSM-5 or MFI zeolites) can separate isomers based on their size and shape.[3][4][5] Branched isomers may be excluded from the pores of the adsorbent, allowing for the separation from less branched isomers.[3][4]

  • Fractional Distillation: While a fundamental technique for separating liquids with different boiling points, its effectiveness for isomers of this compound may be limited due to their likely very close boiling points.[6][7][8][9][10] It is generally more effective for separating compounds with boiling point differences greater than 25°C.[7]

Q3: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?

A3: While GC is generally preferred for volatile compounds like alkane isomers, HPLC can be an alternative, particularly for preparative scale separations.[11] However, the lack of a strong chromophore in this compound makes UV detection challenging. Refractive index (RI) detection or mass spectrometry (LC-MS) would be necessary. The separation would rely on subtle differences in polarity, often requiring normal-phase chromatography or specialized stationary phases.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

  • Possible Cause: Suboptimal GC column or parameters.

  • Troubleshooting Steps:

    • Column Selection:

      • If using a standard non-polar column (e.g., DB-1, HP-5ms), consider switching to a column with a different selectivity. A mid-polarity or a specialized chiral stationary phase (e.g., a cyclodextrin-based column) can significantly improve resolution.[1][2]

    • Optimize Temperature Program:

      • A fast temperature ramp can decrease the interaction time with the stationary phase, leading to poor separation.[12] Try a slower ramp rate, especially around the expected elution temperature of the isomers.

      • Lower the initial oven temperature to improve the focusing of the analytes at the head of the column.[1]

    • Adjust Carrier Gas Flow Rate:

      • Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for the column dimensions to maximize efficiency. An incorrect flow rate can lead to band broadening and reduced resolution.[12]

    • Check for Column Overload:

      • Injecting too concentrated a sample can saturate the column, resulting in broad and asymmetric peaks.[12] Dilute the sample and reinject.

Issue 2: Peak Tailing

  • Possible Cause: Active sites in the GC system or column contamination.

  • Troubleshooting Steps:

    • Inlet Maintenance:

      • The inlet liner can be a source of activity. Use a deactivated liner and ensure it is clean.[12]

    • Column Conditioning:

      • Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

    • Column Trimming:

      • If the front end of the column is contaminated, carefully trim 10-15 cm from the inlet side.[13]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Leaks or fluctuations in flow or temperature.

  • Troubleshooting Steps:

    • Leak Check:

      • Perform a thorough leak check of the entire system, including the septum, fittings, and gas lines.

    • Verify Flow Rates:

      • Use an electronic flowmeter to confirm that the carrier gas flow rate is stable and accurate.[13]

    • Oven Temperature Stability:

      • Ensure the GC oven is properly calibrated and maintaining a stable temperature.[13]

Data Presentation

The following tables provide hypothetical quantitative data for the separation of this compound diastereomers using different GC columns. This data is for illustrative purposes and will vary based on the specific instrument and conditions.

Table 1: Comparison of GC Column Performance for Diastereomer Separation

ParameterColumn A: Standard Non-Polar (e.g., DB-5)Column B: Mid-Polarity (e.g., DB-17)Column C: Chiral (e.g., Beta-DEX 225)
Stationary Phase 5% Phenyl-methylpolysiloxane50% Phenyl-methylpolysiloxane25% Di-O-pentyl-beta-cyclodextrin
Resolution (Rs) between Diastereomer 1 & 2 0.81.22.1
Retention Time (min) - Diastereomer 1 15.218.525.8
Retention Time (min) - Diastereomer 2 15.418.926.5
Peak Width (Wb) at base (min) - Diastereomer 1 0.30.350.3
Peak Width (Wb) at base (min) - Diastereomer 2 0.30.350.3

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC) Method for Isomer Separation

This protocol provides a starting point for developing a separation method for this compound isomers. Optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary Column: Chiral stationary phase (e.g., cyclodextrin-based, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (Split ratio 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Sample Preparation:

    • Dissolve the isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Identify peaks based on retention times compared to available standards (if any).

    • For MS detection, analyze the mass spectra of the eluting peaks. Note that mass spectra of isomers are often very similar or identical.

    • Calculate the resolution between adjacent isomer peaks to assess separation efficiency.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and experimental design.

G cluster_troubleshooting Troubleshooting Workflow for Poor Isomer Separation start Poor Resolution or Co-elution Observed check_column Is the GC column appropriate for isomer separation? start->check_column change_column Switch to a column with different selectivity (e.g., chiral). check_column->change_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes change_column->optimize_temp slow_ramp Decrease ramp rate and/or lower initial temperature. optimize_temp->slow_ramp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes slow_ramp->check_flow adjust_flow Verify and adjust flow rate for maximum efficiency. check_flow->adjust_flow No check_overload Is the column overloaded? check_flow->check_overload Yes adjust_flow->check_overload dilute_sample Dilute the sample and reinject. check_overload->dilute_sample Yes end Improved Separation check_overload->end No dilute_sample->end

Caption: A step-by-step workflow for troubleshooting poor separation of isomers in GC.

G cluster_workflow Experimental Workflow for Isomer Separation Method Development start Define Separation Goal (Analytical vs. Preparative) method_selection Select Primary Separation Technique (e.g., High-Resolution GC) start->method_selection column_selection Choose Appropriate Column (e.g., Chiral Stationary Phase) method_selection->column_selection initial_params Set Initial GC Parameters (Temp, Flow, etc.) column_selection->initial_params run_exp Perform Initial Separation Experiment initial_params->run_exp eval_results Evaluate Resolution and Peak Shape run_exp->eval_results is_separation_adequate Is Separation Adequate? eval_results->is_separation_adequate optimize Systematically Optimize Parameters (Temp Program, Flow Rate) is_separation_adequate->optimize No final_method Finalized Separation Method is_separation_adequate->final_method Yes optimize->run_exp

Caption: A logical workflow for developing a robust method for separating isomers.

References

Technical Support Center: Optimizing GC Column Selection for Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) column selection for the analysis of branched alkanes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the GC analysis of branched alkanes.

Issue 1: Poor Resolution or Co-elution of Branched Alkane Isomers

Symptoms:

  • Overlapping peaks for isomers with similar boiling points.

  • Inability to accurately quantify individual branched alkanes.

Possible Causes & Solutions:

Cause Solution
Inappropriate Stationary Phase Non-polar stationary phases are standard for separating alkanes based on boiling points.[1] For complex mixtures of branched alkanes, a column with a 5% diphenyl / 95% dimethyl polysiloxane phase can provide excellent inertness and low bleed, which is crucial for mass spectrometry.[1] Consider a non-polar phase with enhanced thermal stability for high molecular weight branched alkanes requiring high elution temperatures.[1]
Suboptimal Column Dimensions For highly complex mixtures, increasing the column length (e.g., from 30 m to 60 m) and decreasing the internal diameter (e.g., from 0.32 mm to 0.25 mm) will generally improve resolution, though it may increase analysis time.[1]
Inefficient Temperature Program A slow temperature ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting compounds.[2][3] The initial oven temperature should be low enough to provide good resolution of early-eluting peaks.[2]

Issue 2: Peak Tailing for Branched Alkanes

Symptoms:

  • Asymmetrical peaks with a "tail" extending towards the baseline.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Cause Solution
Active Sites in the System Active sites in the injector liner or the column itself can cause peak tailing.[4][5] Ensure you are using a properly deactivated inlet liner. If the column is old, consider replacing it.
Column Overloading Injecting too much sample can lead to peak distortion.[4][6] Reduce the injection volume or increase the split ratio. A column with a thicker stationary phase has a higher sample capacity.[6]
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.[6] Reinstall the column according to the manufacturer's instructions.

Issue 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same compounds shift between runs.

  • Difficulty in identifying compounds based on retention time.

Possible Causes & Solutions:

Cause Solution
Leaks in the System Leaks in the injector, particularly the septum, can cause fluctuations in the carrier gas flow rate, leading to retention time shifts.[4][7] Regularly check for leaks using an electronic leak detector.
Fluctuations in Oven Temperature Unstable oven temperatures will directly impact retention times.[4] Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Carrier Gas Flow Rate Instability Inconsistent carrier gas flow will lead to variable retention times.[4] Check the gas supply and regulators to ensure a constant and stable flow.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating branched alkanes?

A: Non-polar GC columns are the industry standard for separating non-polar compounds like alkanes.[1][8] The separation is primarily based on the boiling points of the analytes.[1][9] For most applications, a column with a stationary phase of 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is a good starting point.

Q2: How does branching affect the elution order of alkanes?

A: Generally, for alkanes with the same carbon number, increased branching lowers the boiling point. Since non-polar columns separate based on boiling point, more branched alkanes will typically elute earlier than their straight-chain counterparts.[9] For example, isooctane (B107328) will elute before n-octane.

Q3: What are Retention Indices (Kovats Indices) and why are they important for branched alkane analysis?

A: The Kovats Retention Index (RI) is a system that normalizes retention times relative to those of n-alkanes.[10][11][12] By definition, the RI of an n-alkane is 100 times its carbon number (e.g., n-octane has an RI of 800).[13][14] This system helps in the identification of compounds, including branched alkanes, by comparing experimental RI values to those in literature or databases.[10][13] Since the RI is a relative value, it is more reproducible between different instruments and laboratories than absolute retention time.[10][14] The degree and position of methyl branching have a predictable effect on the retention index, aiding in structural elucidation.[15][16]

Q4: How do I choose the correct column dimensions (length, ID, film thickness)?

A: The choice of column dimensions depends on the complexity of your sample and your analytical goals.

  • Length: Longer columns (e.g., 60 m) provide higher resolution for complex mixtures but result in longer analysis times. Shorter columns (e.g., 15-30 m) are suitable for simpler mixtures and faster analyses.[17]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18-0.25 mm) offer higher efficiency (narrower peaks) and better resolution. Wider ID columns (e.g., 0.32-0.53 mm) have a higher sample capacity, making them suitable for trace analysis or when overloading is a concern.[18]

  • Film Thickness: A thicker film (e.g., >0.5 µm) increases retention and is beneficial for analyzing highly volatile compounds. A thinner film is better for high molecular weight (high boiling point) compounds to prevent excessively long retention times.[18]

Q5: What is a good starting temperature program for a complex mixture of branched alkanes?

A: A good starting point is a "scouting gradient."[2] This typically involves:

  • A low initial oven temperature (e.g., 35-40 °C) to ensure good separation of volatile components.[2]

  • A moderate ramp rate of 10 °C/min.[2]

  • A final temperature that is close to the column's maximum operating temperature, with a hold time of at least 10 minutes to ensure all high-boiling compounds have eluted.[2]

This initial run will give you a good overview of your sample's complexity and volatility range, which you can then use to optimize the temperature program for better resolution of specific components.

Experimental Protocols

Protocol 1: Determination of Kovats Retention Indices

Objective: To calculate the retention indices of branched alkanes in a sample for compound identification.

Methodology:

  • Prepare an n-alkane standard mix: Prepare a solution containing a homologous series of n-alkanes (e.g., C8 to C20) in a suitable solvent like hexane.

  • GC Analysis of n-alkane standard:

    • Inject the n-alkane standard mix into the GC under the same conditions that will be used for your sample.

    • Record the retention times for each n-alkane.

  • GC Analysis of the Sample:

    • Inject your sample containing the branched alkanes using the identical GC method.

    • Record the retention times of the unknown peaks.

  • Calculation of Retention Index: For each unknown peak, identify the n-alkanes that elute immediately before and after it. Use the following formula to calculate the Kovats Retention Index (I):

    *I = 100 * [n + (log(t_unknown) - log(t_n)) / (log(t_N) - log(t_n))] *

    Where:

    • n = carbon number of the n-alkane eluting before the unknown

    • N = carbon number of the n-alkane eluting after the unknown

    • t_unknown = retention time of the unknown compound

    • t_n = retention time of the preceding n-alkane

    • t_N = retention time of the following n-alkane

Protocol 2: High-Temperature GC Analysis of High Molecular Weight Branched Alkanes

Objective: To separate and analyze high-boiling point branched alkanes.

Methodology:

  • Column Selection: Choose a high-temperature stable, non-polar column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, capable of withstanding temperatures up to 400°C.[1]

  • Injector and Detector: Use a high-temperature injector and a Flame Ionization Detector (FID).

  • GC Conditions:

    • Injector Temperature: 380 °C

    • Detector Temperature: 400 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 390 °C.

      • Final Hold: Hold at 390 °C for 10 minutes.

  • Sample Preparation: Dissolve the sample in a high-boiling solvent (e.g., carbon disulfide) to ensure sample integrity at high injector temperatures.

  • Injection: Perform a split injection to avoid column overloading.

Visualizations

GC_Column_Selection_Workflow start Start: Analyze Branched Alkanes sample_properties Define Sample Properties (Volatility, Complexity) start->sample_properties phase_selection Select Stationary Phase sample_properties->phase_selection non_polar Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) phase_selection->non_polar dimensions Determine Column Dimensions non_polar->dimensions high_res High Resolution Needed? dimensions->high_res long_narrow Longer Length (e.g., 60m) Smaller ID (e.g., 0.25mm) high_res->long_narrow Yes standard_dims Standard Dimensions (e.g., 30m x 0.32mm) high_res->standard_dims No film_thickness Consider Film Thickness long_narrow->film_thickness standard_dims->film_thickness volatile_compounds Volatile Compounds? film_thickness->volatile_compounds thick_film Thicker Film (e.g., >0.5 µm) volatile_compounds->thick_film Yes thin_film Thinner Film (e.g., <0.5 µm) volatile_compounds->thin_film No optimize_temp Optimize Temperature Program thick_film->optimize_temp thin_film->optimize_temp end Analysis optimize_temp->end

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

Elution_Order_Branched_Alkanes injection Injection column Non-Polar GC Column (Separation by Boiling Point) injection->column Sample Mixture peak1 Highly Branched Isomer (Lower Boiling Point) column->peak1 Elutes First detector Detector peak2 Less Branched Isomer peak3 n-Alkane (Higher Boiling Point) peak3->detector Elutes Last

Caption: Impact of branching on the elution order of alkanes from a non-polar GC column.

References

Technical Support Center: Co-elution Problems in the Analysis of Undecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting co-elution issues in the gas chromatographic (GC) analysis of undecane (B72203) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions, detailed experimental protocols, and answers to frequently asked questions to overcome challenges in separating the 159 structural isomers of undecane (C11H24).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing undecane isomers?

A1: Co-elution of undecane isomers is a common challenge due to their similar physicochemical properties. The primary causes include:

  • Insufficient Column Efficiency: The GC column may not have enough theoretical plates to resolve isomers with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation. For non-polar alkanes like undecane isomers, a non-polar stationary phase is typically used. However, subtle structural differences may require a different phase chemistry to achieve separation.[1]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for the isomers to interact with the stationary phase, leading to poor separation. Conversely, an initial temperature that is too high can prevent proper focusing of the analytes at the head of the column.

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can reduce column efficiency, leading to peak broadening and co-elution.[1]

Q2: How can I confirm that I am experiencing a co-elution problem?

A2: Confirming co-elution is the first step toward resolving it. Here are some indicators:

  • Peak Shape Analysis: A pure chromatographic peak should be symmetrical. The presence of a "shoulder" on a peak or a split peak is a strong indication of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak confirms the presence of multiple components.[1]

Q3: Which type of GC column is best for separating undecane isomers?

A3: For the separation of non-polar alkane isomers, the principle of "like dissolves like" applies. Therefore, a non-polar stationary phase is the most effective.[1]

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1): These are excellent first-choice columns as they separate alkanes primarily based on their boiling points. Generally, more branched isomers have lower boiling points and thus elute earlier.

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5): These columns offer a slightly different selectivity due to the presence of phenyl groups and can sometimes provide better resolution for specific isomer pairs.

Q4: What is a Kovats Retention Index (RI), and how can it help in identifying undecane isomers?

A4: The Kovats Retention Index is a standardized method for reporting retention times in gas chromatography, making them less dependent on the specific instrument and conditions.[2] It relates the retention time of an analyte to those of n-alkanes eluting before and after it. By comparing the experimentally determined RI of an unknown peak to published RI values, you can have greater confidence in its identification. Tables of Kovats indices are valuable for identifying peaks by comparing measured values with tabulated ones.[2]

Troubleshooting Guide: Resolving Co-eluting Undecane Isomers

This guide provides a systematic approach to troubleshooting and resolving co-elution problems during the analysis of undecane isomers.

Step 1: Assess and Confirm Co-elution

Before making any changes to your method, confirm that you are dealing with co-elution.

  • Visually inspect the peak shape: Look for shoulders or split peaks.

  • Utilize your detector's capabilities: If using a mass spectrometer, check for changes in the mass spectrum across the peak.

Step 2: Optimize the GC Method Parameters

If co-elution is confirmed, a systematic optimization of the chromatographic conditions is necessary.

A. Temperature Program Optimization: A slower temperature ramp rate generally improves the separation of closely eluting compounds by allowing more time for interaction with the stationary phase.

Parameter AdjustmentEffect on SeparationRecommended for...
Lower Initial Temperature Increases retention and can improve the resolution of early-eluting, more volatile isomers.Separating highly branched isomers from the solvent front.
Slower Temperature Ramp Rate Increases analysis time but generally improves separation for most isomers.Resolving critical pairs of closely boiling isomers.
Faster Temperature Ramp Rate Decreases analysis time but may reduce resolution.Screening of simpler mixtures where critical isomer separation is not required.

B. Carrier Gas Flow Rate Adjustment: The linear velocity of the carrier gas (Helium or Hydrogen) affects column efficiency. Operating at the optimal flow rate for your column dimensions will result in the sharpest peaks and the best possible resolution.

C. Injection Parameters: Ensure your injection is not contributing to peak broadening. A split injection with an appropriate split ratio is typically recommended for analyzing relatively concentrated samples of undecane isomers to avoid column overload.

Step 3: Evaluate and Change the GC Column

If optimizing the method parameters on your current column does not resolve the co-elution, consider changing the column.

  • Increase Column Length: Doubling the column length will double the number of theoretical plates and can significantly improve resolution.

  • Decrease Column Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency and better resolution than a larger ID column (e.g., 0.32 mm).

  • Change Stationary Phase: While non-polar phases are generally recommended, a stationary phase with a different selectivity (e.g., a 5% phenyl phase) may resolve specific co-eluting pairs.

Quantitative Data

The following table summarizes the known boiling points for n-undecane and a selection of its branched isomers to provide a general guide to their expected elution order on a non-polar column.[3]

Isomer NameCAS NumberBoiling Point (°C)Expected Elution Order (Relative to n-Undecane)
2,3-Dimethylnonane2884-06-2186Earlier
5-Methyldecane13151-35-4186.1Earlier
4-Methyldecane2847-72-5188.7Earlier
3-Methyldecane13151-34-3188.1 - 189.1Earlier
2-Methyldecane6975-98-0189.3Earlier
n-Undecane 1120-21-4 196 Reference

Kovats Retention Index for n-Undecane:

The Kovats Retention Index for n-undecane is, by definition, 1100 on any stationary phase when using a homologous series of n-alkanes as references.[4] The retention indices of its isomers will vary depending on the column and conditions.

Experimental Protocols

The following is a detailed experimental protocol that can be used as a starting point for developing a high-resolution GC-MS method for the analysis of undecane isomers.

Protocol 1: High-Resolution Separation of Undecane Isomers

1. Sample Preparation:

  • Accurately prepare a dilute solution of the undecane isomer mixture in a volatile, high-purity solvent such as pentane (B18724) or hexane.

  • If performing Kovats Index analysis, co-inject a mixture of n-alkanes (e.g., C8 to C14) with your sample.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: High-resolution non-polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, 100% dimethylpolysiloxane stationary phase).

  • Injector: Split/Splitless inlet operated in split mode.

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 10 minutes.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-200

3. Data Analysis:

  • Identify n-alkanes based on their characteristic mass spectra and elution order.

  • Calculate the Kovats Retention Index for each peak of interest.

  • Compare the mass spectra and calculated retention indices of the unknown peaks with library data and literature values for tentative identification.

Visualizations

Troubleshooting_Workflow start Suspected Co-elution confirm Confirm Co-elution (Peak Shape, MS Data) start->confirm is_coelution Co-elution Confirmed? confirm->is_coelution optimize_temp Optimize Temperature Program (Slower Ramp Rate) is_coelution->optimize_temp Yes re_evaluate Re-evaluate Problem (e.g., sample prep, system issue) is_coelution->re_evaluate No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow change_column Change GC Column (Longer, Smaller ID) optimize_flow->change_column resolved Peaks Resolved change_column->resolved end Problem Solved resolved->end

Caption: A logical workflow for troubleshooting co-eluting peaks.

Chromatographic_Parameters cluster_resolution Factors Affecting Resolution efficiency Column Efficiency - Longer Column - Smaller ID - Optimal Flow Rate resolution Improved Resolution efficiency->resolution selectivity Stationary Phase Selectivity - Non-polar for Alkanes - Different Phase Chemistry selectivity->resolution retention Analyte Retention - Lower Temperature - Slower Temp. Ramp retention->resolution

Caption: Key chromatographic parameters influencing isomer resolution.

References

"improving resolution of branched alkane peaks in GC"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Resolution of Branched Alkane Peaks in GC

This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you resolve co-elution problems and improve the separation of branched alkanes in your gas chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution for branched alkanes?

Branched alkanes often exist as numerous structural isomers with very similar boiling points and polarities. Since gas chromatography on standard non-polar columns separates compounds primarily by boiling point, these similarities make it difficult to achieve baseline separation, often resulting in co-eluting peaks.[1][2]

Q2: What are the primary causes of peak co-elution when analyzing branched alkanes?

Co-elution, where two or more compounds elute from the column simultaneously, is the main challenge in analyzing branched alkanes.[2][3] The primary causes include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[2][4] For non-polar alkanes, a non-polar stationary phase is typically used. However, if the phase cannot differentiate between the subtle structural differences of the isomers, co-elution will occur.[2]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or degradation of the stationary phase.[2][5]

  • Sub-optimal Temperature Program: A temperature ramp rate that is too fast can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation.[2] Conversely, an initial temperature that is too high can cause poor focusing of the analytes at the head of the column.[2][6]

  • Incorrect Carrier Gas Flow Rate: Flow rates that are significantly above or below the optimal rate for the carrier gas will reduce separation efficiency, causing peak broadening and loss of resolution.[2][7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak resolution for branched alkanes.

Issue: Poor resolution or complete co-elution of branched alkane isomers.

The logical workflow below outlines the steps to diagnose and resolve the issue.

cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Resolution Outcome start Poor Peak Resolution (Rs < 1.5) check_temp Is the temperature program optimized? start->check_temp optimize_temp Optimize Temperature Program: 1. Lower initial temperature. 2. Reduce ramp rate. check_temp->optimize_temp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes optimize_temp->check_flow optimize_flow Adjust Flow Rate: Set to optimal linear velocity (e.g., ~30-40 cm/s for He). check_flow->optimize_flow No check_column Is the column suitable? check_flow->check_column Yes optimize_flow->check_column change_column Change Column Dimensions: 1. Increase column length. 2. Decrease internal diameter (ID). check_column->change_column No change_phase Change Stationary Phase: Consider a phase with alternative selectivity. change_column->change_phase end_good Resolution Acceptable (Rs > 1.5) change_phase->end_good start Define Analytical Goal: Separate Branched Alkanes phase Select Stationary Phase: Non-polar (e.g., 5% Phenyl) 'Like dissolves like' start->phase dimensions Select Column Dimensions phase->dimensions long_narrow For High Resolution: - Length: 30-60 m - ID: ≤ 0.25 mm dimensions->long_narrow High Complexity standard For General Screening: - Length: 30 m - ID: 0.25 mm dimensions->standard Standard film Select Film Thickness long_narrow->film standard->film thin_film High Boilers: Thin Film (0.1-0.25 µm) film->thin_film Yes thick_film Volatiles: Thick Film (≥ 0.5 µm) film->thick_film No end Final Column Choice thin_film->end thick_film->end

References

"mass spectral fragmentation of 4-Ethyl-2,6-dimethylheptane"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry

This technical support guide provides detailed information on the mass spectral fragmentation of 4-Ethyl-2,6-dimethylheptane, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) for this compound and why is it often weak or absent?

A1: The molecular formula for this compound is C11H24, giving it a monoisotopic mass of approximately 156.1878 Da.[1][2] In electron ionization (EI) mass spectrometry, you would expect the molecular ion peak (M+) to appear at an m/z of 156. However, for highly branched alkanes like this one, the molecular ion peak is typically of very low intensity or completely absent.[3][4] This is because the energy imparted during ionization is sufficient to cause immediate fragmentation, which is driven by the formation of highly stable secondary and tertiary carbocations.[3][4]

Q2: What are the primary fragmentation pathways for branched alkanes like this compound?

A2: The fragmentation of branched alkanes is dominated by cleavage at the branching points.[3][5] This preferential cleavage occurs because it leads to the formation of more stable carbocations (tertiary > secondary > primary).[4][6] The most common fragmentation mechanism involves the breaking of carbon-carbon bonds adjacent to a branch, where the positive charge is retained by the more substituted fragment. Additionally, the largest substituent at a branch is often eliminated as a radical.[6]

Q3: Which are the most abundant or characteristic fragment ions I should expect to see in the mass spectrum?

A3: For this compound, the mass spectrum will be characterized by a series of fragment ions corresponding to stable carbocations. The base peak, or the most abundant ion, is frequently the one corresponding to the most stable carbocation that can be formed.[3] You should expect to see prominent peaks corresponding to the loss of various alkyl radicals from the parent molecule. Key expected fragments are detailed in the data table below. Common ions for alkanes include m/z = 43 (propyl or isopropyl cation) and m/z = 57 (butyl or sec-butyl/tert-butyl cation).

Troubleshooting Guide

Q4: I am analyzing this compound but I don't see a molecular ion peak at m/z 156. Is my experiment failing?

A4: Not necessarily. It is a well-documented characteristic of branched alkanes that their molecular ion peaks are often very weak or entirely absent in 70 eV EI mass spectra.[3][4] The stability of the carbocations formed upon fragmentation is so high that the molecular ion breaks apart almost instantaneously. The absence of the M+ peak is actually a key piece of evidence suggesting a highly branched structure.

Q5: The base peak in my spectrum is at m/z 43. What does this signify?

A5: A base peak at m/z 43 is very common for compounds containing an isopropyl group or those that can readily form an isopropyl cation ([C3H7]+). The structure of this compound has two isopropyl termini (-CH(CH3)2). Cleavage of the C2-C3 bond (or C6-C5 bond) would result in the formation of a stable secondary isopropyl cation, which would explain a highly abundant peak at m/z 43.

Q6: How can I confirm the molecular weight of my compound if the molecular ion is missing?

A6: If the molecular ion is absent under standard EI conditions, consider using a "softer" ionization technique. Methods like Chemical Ionization (CI) or Field Ionization (FI) impart less energy to the analyte molecule, resulting in significantly less fragmentation.[3] These techniques are excellent for confirming the molecular weight of highly branched alkanes as they typically produce a prominent protonated molecule [M+H]+ or an adduct ion with minimal fragmentation.[3]

Data Presentation

The following table summarizes the predicted key fragment ions for this compound based on established fragmentation principles for branched alkanes.

m/z ValueIon FormulaProposed StructureNeutral LossRationale for Formation
156[C11H24]+•Molecular Ion-Parent molecule; expected to be very weak or absent.
127[C9H19]+(M - C2H5)+•C2H5 (Ethyl radical)Cleavage at the C4 branch with loss of the ethyl group.
113[C8H17]+(M - C3H7)+•C3H7 (Propyl radical)Cleavage of the C3-C4 bond, leading to a stable secondary carbocation.
99[C7H15]+(M - C4H9)+•C4H9 (Isobutyl radical)Cleavage of the C4-C5 bond, leading to a stable secondary carbocation.
57[C4H9]+(CH3)2CHCH2+•C7H15Common fragment for alkanes, representing a butyl cation.
43[C3H7]+(CH3)2CH+•C8H17Formation of a stable secondary isopropyl cation; often the base peak.

Experimental Protocols

Methodology for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation:

    • Dissolve a small quantity (~1 mg) of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100 µg/mL.

    • Ensure the solvent is free from contaminants that might interfere with the spectrum.

  • Instrumentation:

    • A Gas Chromatograph-Mass Spectrometer (GC-MS) is typically used for volatile compounds like alkanes. The GC separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

    • GC Conditions (Typical):

      • Injector Port: 250°C

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV. This high energy level ensures reproducible fragmentation patterns that can be compared to library spectra.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant fragments and the potential molecular ion.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from saturating the detector.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Analyze the resulting mass spectrum by identifying the molecular ion (if present) and the major fragment ions.

    • Compare the obtained fragmentation pattern with the data presented in the table above and with reference spectra from databases like NIST.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

G cluster_frags Primary Fragmentation Products M_plus This compound [C11H24]+• m/z = 156 F127 [C9H19]+ m/z = 127 M_plus->F127 - •C2H5 F99 [C7H15]+ m/z = 99 M_plus->F99 - •C4H9 F43 [C3H7]+ m/z = 43 (Likely Base Peak) M_plus->F43 - •C8H17 F113 [C8H17]+ m/z = 113 M_plus->F113 - •C3H7

Caption: Predicted EI fragmentation pathways for this compound.

References

Technical Support Center: Quantification of 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 4-Ethyl-2,6-dimethylheptane quantification. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound using gas chromatography (GC) based methods.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites on the GC column or liner.2. Incompatible solvent.3. Column overload.4. Improper injection technique.1. Use a deactivated liner and column. Consider silylation of the liner.2. Ensure the sample is dissolved in a solvent compatible with the stationary phase.3. Dilute the sample and re-inject.4. Optimize injection speed and volume.
Inconsistent Retention Times 1. Fluctuations in oven temperature.2. Leaks in the GC system (septum, fittings).3. Inconsistent carrier gas flow rate.1. Calibrate the GC oven and ensure stable temperature control.2. Perform a leak check of the system.3. Verify and stabilize the carrier gas flow rate.
Low Signal Intensity or Poor Sensitivity 1. Low concentration of the analyte.2. Inefficient ionization (GC-MS).3. Detector not optimized (GC-FID).4. Sample degradation.1. Concentrate the sample or use a more sensitive detector (e.g., switch from FID to MS in SIM mode).2. Clean and tune the ion source of the mass spectrometer.3. Optimize detector parameters (e.g., hydrogen and air flow rates for FID).4. Ensure proper sample storage and handling.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the syringe, inlet, or column.1. Run a solvent blank after a high-concentration sample.2. Clean the syringe, replace the septum, and bake out the column.
Matrix Interference 1. Co-eluting compounds from the sample matrix.2. Non-volatile residues in the inlet.1. Optimize the GC temperature program for better separation.2. For GC-MS, use Selected Ion Monitoring (SIM) to selectively detect the target analyte.3. Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample.4. Use a glass wool plug in the liner to trap non-volatile residues.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Gas Chromatography (GC) is the most appropriate technique for volatile, non-polar compounds like this compound. It can be coupled with either a Flame Ionization Detector (GC-FID) for routine analysis or a Mass Spectrometer (GC-MS) for higher specificity and sensitivity.

Q2: How do I choose between GC-FID and GC-MS for my application?

A2: The choice depends on the specific requirements of your analysis.

  • GC-FID is robust, cost-effective, and provides good linearity and precision for quantification when the sample matrix is relatively clean.

  • GC-MS offers superior specificity and sensitivity.[1] It is the preferred method for complex matrices where co-eluting peaks might interfere with quantification by FID.[1] Using GC-MS in Selected Ion Monitoring (SIM) mode can significantly lower the limit of detection and quantification.[1]

Q3: What are the key validation parameters to assess for this method?

A3: Based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, the key validation parameters include:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Q4: What are some expected quantitative performance characteristics for a validated GC method for a branched-chain hydrocarbon?

A4: The following table summarizes expected performance data based on the validation of a structurally similar compound, which can be used as a benchmark for the method validation of this compound.[1]

Parameter GC-FID (Expected) GC-MS (SIM Mode - Expected)
Linearity (R²) ≥ 0.999≥ 0.999
Range (µg/mL) 1 - 5000.1 - 100
Accuracy (Recovery %) 98 - 102%98 - 102%
Precision (RSD %) ≤ 2%≤ 2%
LOD (µg/mL) ~0.3~0.03
LOQ (µg/mL) ~1.0~0.1

Q5: What m/z ions should I monitor for this compound in GC-MS (SIM mode)?

A5: While a full mass spectrum should be acquired to confirm the fragmentation pattern, characteristic ions for similar branched alkanes often include fragments resulting from the loss of alkyl groups. For a C11H24 compound, potential ions to monitor would be related to stable carbocations. Based on data for structurally related compounds, key ions to investigate would likely be around m/z 43, 57, 71, and 85. A specific quantifier and several qualifier ions should be chosen based on experimental data.

Experimental Protocols

Proposed GC-MS Method for Quantification of this compound

This protocol is a starting point and should be optimized and validated for your specific application.

1. Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent like hexane (B92381) or pentane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • If an internal standard is used, select a non-interfering compound (e.g., a deuterated analog or another branched alkane with a different retention time) and add it to all standards, QCs, and unknown samples at a constant concentration.

3. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitored ions should be determined experimentally.

Visualizations

MethodValidationWorkflow Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Data Review & Analysis C->I D->I E->I F->I G->I H->I J Method Validation Report I->J

Caption: General workflow for analytical method validation.

TroubleshootingTree GC Troubleshooting Decision Tree A Problem Identified (e.g., Poor Peak Shape) B Check for System Leaks? A->B C Perform Leak Check (Septum, Fittings) B->C Yes D Check Injection Parameters? B->D No C->D E Optimize Injection Volume/Speed D->E Yes F Review Column Condition? D->F No E->F G Bake Out or Replace Column/Liner F->G Yes I Consult Instrument Manual/ Contact Support F->I No H Problem Resolved G->H

Caption: Decision tree for troubleshooting common GC issues.

References

Technical Support Center: Stability and Degradation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability and degradation of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are branched alkanes generally more stable than their linear isomers?

A1: Branched alkanes are thermodynamically more stable than their straight-chain counterparts, a phenomenon known as the "alkane branching effect"[1][2]. This increased stability is not due to steric repulsion but is attributed to electronic effects. Specifically, it involves stabilizing interactions from medium-range electron correlation between 1,3-alkyl groups[2]. This more compact electronic structure leads to a lower molecular surface area per atom, resulting in lower energy and increased stability[1][3].

Q2: How does branching affect the biodegradation of alkanes?

A2: Branching generally reduces the rate and extent of biodegradation compared to linear alkanes[4]. The presence of methyl branches can sterically hinder the enzymatic attack by microbial alkane hydroxylases. However, many microorganisms have evolved specific pathways to degrade branched alkanes. For example, some Alcanivorax and Rhodococcus species are known to efficiently degrade branched-chain alkanes like pristane (B154290) and phytane[5][6][7].

Q3: What are the primary pathways for the aerobic biodegradation of branched alkanes?

A3: The aerobic degradation of branched alkanes is typically initiated by alkane hydroxylases, which introduce an oxygen atom into the alkane molecule. The most common pathways are:

  • Terminal Oxidation: The enzyme attacks a terminal methyl group, forming a primary alcohol. This is then oxidized to an aldehyde and a carboxylic acid, which can enter the β-oxidation pathway[8][9].

  • Subterminal Oxidation: The oxidation occurs at a subterminal carbon atom, forming a secondary alcohol. This is subsequently converted to a ketone, which may be followed by a Baeyer-Villiger monooxygenase-catalyzed step to form an ester, eventually leading to intermediates that can enter central metabolism[5][8][10].

Q4: Are there anaerobic degradation pathways for branched alkanes?

A4: Yes, anaerobic degradation of alkanes, including branched structures, can occur, typically by sulfate-reducing or denitrifying bacteria[8]. These pathways do not use molecular oxygen. Known mechanisms include the addition of the alkane to fumarate (B1241708) (fumarate addition pathway) or an initial carboxylation step[8]. These processes are generally slower than aerobic degradation.

Troubleshooting Guides

Issue 1: Low or No Degradation of Branched Alkanes in Microbial Cultures
Possible Cause Troubleshooting Step
Low Bioavailability Branched alkanes are highly hydrophobic with low water solubility, limiting microbial access[11]. Solution: 1) Add a biocompatible surfactant or biosurfactant to emulsify the alkane and increase its surface area[12]. 2) Use a microbial strain known to produce its own biosurfactants. 3) Agitate the culture to create a dispersion of the alkane.
Microbial Strain Inability The selected microbial strain may lack the specific enzymes to degrade the target branched alkane. Solution: 1) Use a known branched-alkane degrader like Rhodococcus, Dietzia, or Alcanivorax[6][13]. 2) Use a mixed microbial consortium from a hydrocarbon-contaminated site, which is likely to contain diverse degradation capabilities.
Nutrient Limitation The degradation of hydrocarbons is an energy-intensive process that requires sufficient nutrients (e.g., nitrogen, phosphorus). Solution: Ensure the culture medium is supplemented with adequate sources of nitrogen (e.g., ammonium (B1175870) salts) and phosphorus (e.g., phosphates).
Toxicity Some shorter-chain alkanes (4]. Solution: 1) Start with a lower concentration of the alkane. 2) Allow the microbial culture to adapt by gradually increasing the alkane concentration.
Sub-optimal Conditions Temperature, pH, or oxygen levels may not be optimal for microbial activity. Solution: 1) Optimize incubation temperature; psychrotrophic strains like Rhodococcus sp. Q15 are effective at low temperatures (e.g., 5°C)[5][14]. 2) Buffer the medium to maintain a neutral pH. 3) Ensure adequate aeration for aerobic degradation processes.
Issue 2: Difficulty in Identifying Degradation Intermediates
Possible Cause Troubleshooting Step
Low Analyte Concentration Metabolic intermediates are often transient and present in very low concentrations. Solution: 1) Use a more sensitive analytical technique like Solid-Phase Microextraction (SPME) coupled with GC-MS, which concentrates volatile and semi-volatile analytes from the sample headspace or liquid phase[5][14]. 2) Perform a time-course experiment and collect samples at earlier time points when intermediates may be more abundant.
Improper Sample Extraction Inefficient extraction from the culture medium can lead to poor recovery of intermediates. Solution: 1) Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for liquid-liquid extraction. 2) Adjust the pH of the medium before extraction to ensure acidic intermediates (like carboxylic acids) are in their non-ionized form, which is more soluble in organic solvents.
Co-elution in Chromatography Complex sample matrices can lead to overlapping peaks in GC analysis. Solution: 1) Optimize the GC temperature program to improve peak separation. 2) Use a different polarity GC column. 3) Employ two-dimensional gas chromatography (GCxGC) for enhanced resolution of complex mixtures. 4) Use GC-MS in selected ion monitoring (SIM) mode to look for specific ions characteristic of expected intermediates[15].
Derivatization Needed Polar metabolites like alcohols and carboxylic acids may chromatograph poorly. Solution: Derivatize the sample extract to convert polar functional groups into more volatile and less polar derivatives (e.g., silylation for alcohols and acids). This improves peak shape and detection sensitivity.

Quantitative Data on Branched Alkane Degradation

The following tables summarize degradation data for various alkanes by different microbial strains.

Table 1: Degradation of n-Alkanes and Branched Alkanes by Rhodococcus sp. Q15 at 5°C

CompoundTypeDegradation Extent
C10 - C21 n-AlkanesLinearAlmost complete degradation after 28 days[5]
PristaneBranchedNot significantly degraded[5]
PhytaneBranchedNot significantly degraded[5]
Other Branched AlkanesBranchedDegraded to a lesser degree than n-alkanes[5]

Table 2: Degradation Efficiency of Various Hydrocarbons by Different Bacterial Strains

Bacterial StrainSubstrate(s)Degradation Efficiency/Notes
Rhodococcus erythropolis XPC16–C36 n-alkanes, PristaneStrong ability to degrade both linear and branched alkanes[16]
Acinetobacter pittii sw-1Long-chain n-alkanesC20 (91.25%), C18 (89.30%), C22 (84.03%)[16]
Nocardia cyriacigeorgica SBUG 1472n-Alkanes (C10-C28), Methyl-substituted alkanesEfficiently degraded both compound types in crude oil[17]
Dietzia sp. CN-3n-Hexadecane (C16), PristaneEmploys diverse metabolic strategies to adapt to both linear and branched alkanes[13]

Experimental Protocols

Protocol 1: General Procedure for a Biodegradation Assay
  • Medium Preparation: Prepare a mineral salts medium (MSM) containing essential nutrients (N, P, K, Mg, etc.) but lacking a carbon source. Dispense into sterile flasks.

  • Substrate Addition: Add the branched alkane (e.g., pristane) to the flasks as the sole carbon source. The alkane can be added directly as a liquid (e.g., 0.1% v/v) or coated onto a solid support to increase surface area.

  • Inoculation: Inoculate the flasks with a pre-cultured microbial strain or an environmental consortium to a specific starting optical density (e.g., OD600 of 0.05). Include an uninoculated sterile control to check for abiotic losses (e.g., evaporation).

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at the optimal temperature for the microorganism (e.g., 5°C for a psychrotroph, 30°C for a mesophile)[5].

  • Sampling: Aseptically withdraw samples at regular time intervals (e.g., 0, 3, 7, 14, 28 days).

  • Extraction: Extract the remaining alkanes and any metabolic intermediates from the samples using a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or GC with a Flame Ionization Detector (GC-FID) to quantify the parent compound and identify intermediates[15]. The degradation percentage is calculated by comparing the peak area of the alkane in the sample to the day 0 and sterile controls.

Protocol 2: Analysis of Degradation Products by GC-MS
  • Instrument Setup: Equip a Gas Chromatograph with a suitable capillary column (e.g., DB-5ms) and a Mass Spectrometer.

  • Sample Injection: Inject 1 µL of the organic extract into the GC inlet, typically in splitless mode for trace analysis.

  • Chromatographic Separation: Use a temperature program to separate the compounds. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • Mass Spectrometry: Operate the MS in full scan mode (e.g., m/z 50-550) to acquire mass spectra of the eluting compounds.

  • Compound Identification: Identify the parent alkane and degradation products by comparing their retention times and mass spectra to those of authentic standards or by matching the spectra against a library (e.g., NIST).

Visualizations

Experimental_Workflow_for_Biodegradation_Study Experimental Workflow for Biodegradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Mineral Salts Medium Add_Substrate Add Branched Alkane (Sole Carbon Source) Prep->Add_Substrate Inoculate Inoculate with Microbial Culture Add_Substrate->Inoculate Controls Prepare Sterile & No-Inoculum Controls Inoculate->Controls Incubate Incubate with Shaking & Temp Control Controls->Incubate Sample Collect Samples Over Time Incubate->Sample Extract Solvent Extraction of Alkanes Sample->Extract Analyze GC-MS Analysis Extract->Analyze Data Quantify Degradation & Identify Metabolites Analyze->Data

Caption: A typical workflow for studying the microbial degradation of branched alkanes.

Aerobic_Alkane_Degradation_Pathway Generalized Aerobic Alkane Degradation Pathways cluster_terminal Terminal Oxidation cluster_subterminal Subterminal Oxidation Alkane Branched Alkane (R-CH3) P_Alcohol Primary Alcohol (R-CH2OH) Alkane->P_Alcohol Alkane Monooxygenase S_Alcohol Secondary Alcohol (R1-CH(OH)-R2) Alkane->S_Alcohol Alkane Monooxygenase Aldehyde Aldehyde (R-CHO) P_Alcohol->Aldehyde C_Acid Fatty Acid (R-COOH) Aldehyde->C_Acid Beta_Ox β-Oxidation & Central Metabolism C_Acid->Beta_Ox Fatty Acid Metabolism Ketone Ketone (R1-C(=O)-R2) S_Alcohol->Ketone Ester Ester (R1-O-C(=O)-R2) Ketone->Ester Ester->Beta_Ox Esterase + Further Oxidation

Caption: Key enzymatic steps in aerobic terminal and subterminal oxidation of alkanes.

Troubleshooting_Low_Degradation Troubleshooting Logic for Low Alkane Degradation action_node action_node result_node result_node start_node start_node start Low Degradation Observed check_abiotic Significant loss in sterile control? start->check_abiotic check_bioavailability Is alkane poorly dispersed? check_abiotic->check_bioavailability No action_evaporation Account for abiotic loss. Improve flask sealing. check_abiotic->action_evaporation Yes check_nutrients Are N & P sources adequate? check_bioavailability->check_nutrients No action_bioavailability Add (bio)surfactant. Increase agitation. check_bioavailability->action_bioavailability Yes check_strain Is the strain a known degrader of this alkane? check_nutrients->check_strain Yes action_nutrients Supplement medium with N & P. check_nutrients->action_nutrients No action_strain Use adapted strain or consortium. check_strain->action_strain No result_ok Problem Solved check_strain->result_ok Yes, problem likely solved. action_evaporation->result_ok action_bioavailability->result_ok action_nutrients->result_ok action_strain->result_ok

Caption: A decision tree to diagnose causes of poor branched alkane degradation.

References

"calibration strategies for branched alkane analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration and analysis of branched alkanes by gas chromatography (GC).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of branched alkanes.

Question: Why are my branched alkane peaks poorly resolved or co-eluting?

Answer: Poor resolution and co-elution are significant challenges in branched alkane analysis due to the large number of structurally similar isomers with close boiling points.[1] The primary causes include:

  • Inadequate Column Selectivity: The GC column's stationary phase is the most critical factor for separation. For non-polar alkanes, a non-polar stationary phase is standard, but subtle structural differences among isomers may require a different phase chemistry to achieve separation.[2]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very similar boiling points. This can result from the column being too short, having too large an internal diameter, or degradation of the stationary phase.[2]

  • Sub-optimal Temperature Program: A temperature ramp that is too fast will not provide enough time for analytes to interact with the stationary phase, leading to poor separation.[2] Conversely, an initial temperature that is too high can prevent proper focusing of analytes at the head of the column.

  • Incorrect Carrier Gas Flow Rate: Flow rates that are either too high or too low can decrease separation efficiency, causing peak broadening and co-elution.[2]

Troubleshooting Steps:

  • Optimize the Temperature Program: Decrease the oven ramp rate to increase the interaction time between analytes and the stationary phase.[2] Ensure the initial oven temperature is 10-20°C below the boiling point of the solvent for splitless injections.

  • Adjust Carrier Gas Flow Rate: Optimize the flow rate to ensure maximum column efficiency.

  • Evaluate Column Dimensions: If optimization of temperature and flow rate fails, consider using a longer column or a column with a smaller internal diameter to increase theoretical plates and improve resolution.[2]

  • Consider 2D Gas Chromatography (GCxGC): For highly complex mixtures where co-elution cannot be resolved with a single column, GCxGC provides significantly higher peak capacity by using two columns with different stationary phases.[3][4]

Question: I'm observing significant baseline drift and noise in my chromatogram. What are the likely causes?

Answer: Baseline instability, drift, or excessive noise can obscure peaks and interfere with accurate integration. Common causes include:

  • Column Bleed: This occurs from the normal degradation of the stationary phase at high temperatures.[5] Bleed increases with temperature, which is why the baseline often rises during an oven ramp.

  • Contamination: Contaminants in the carrier gas, injector, or the column itself can lead to a noisy or drifting baseline.[5] Oxygen in the carrier gas is particularly damaging as it accelerates stationary phase degradation.[5]

  • Gas Leaks: Leaks in the system, especially around the injector or column fittings, can introduce air and cause baseline instability.

  • Detector Issues: A contaminated detector or incorrect detector gas flow rates (e.g., for an FID) can also be a source of noise.[5]

Troubleshooting Steps:

  • Check for Leaks: Use an electronic leak detector to systematically check all fittings from the gas source to the detector.

  • Verify Gas Purity: Ensure high-purity carrier and detector gases are used. Install or replace oxygen and moisture traps.

  • Condition the Column: Bake out the column at a temperature recommended by the manufacturer to remove contaminants. If bleed is excessive, the column may be damaged and require replacement.

  • Clean the System: Routinely clean or replace the injector liner and septum. If the detector is suspected, follow the manufacturer's instructions for cleaning.

Question: My peak shapes are distorted (fronting or tailing). How can I fix this?

Answer: Asymmetrical peaks can lead to inaccurate quantification.

  • Peak Tailing is often caused by active sites in the injector liner or column that interact with analytes. It can also be caused by a mismatch between the sample solvent and the stationary phase polarity.

  • Peak Fronting is typically a sign of column overload.[5] This happens when the injection volume or concentration is too high for the column's capacity.

Troubleshooting Steps:

  • For Tailing Peaks:

    • Use a deactivated inlet liner or a liner with glass wool to minimize active sites.

    • Ensure the column is properly installed and not degraded.

    • Consider using a solvent that is more compatible with your stationary phase.

  • For Fronting Peaks:

    • Reduce the injection volume or dilute the sample.[5]

    • Increase the split ratio to introduce less sample onto the column.[5]

    • Use a column with a thicker stationary phase film or a larger internal diameter to increase sample capacity.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose a calibration strategy when I can't obtain standards for every branched alkane isomer?

Answer: This is a common challenge. While obtaining a certified standard for every isomer is often impractical, several strategies can be employed:

  • Use a Representative Standard: Select a commercially available branched alkane standard that is structurally similar to the isomers in your sample. This is often done in Detailed Hydrocarbon Analysis (DHA) where groups of isomers (e.g., all C7 iso-paraffins) are quantified together.

  • Assume a Response Factor: For a Flame Ionization Detector (FID), the response is generally proportional to the number of carbon atoms in a hydrocarbon molecule.[6] The response factors for branched and linear alkanes of the same carbon number are very similar.[7] Therefore, you can often use the response factor from a corresponding n-alkane to quantify a branched isomer when a specific standard is unavailable.[8]

  • Use PIANO/PONA Standards: Commercially available PIANO (Paraffins, Isoparaffins, Aromatics, Naphthalenes, Olefins) or PONA standards contain a mixture of representative compounds from each class and can be used to determine retention times and response factors for detailed hydrocarbon analysis.[1]

Q2: What is an Unresolved Complex Mixture (UCM) and how should I handle it during quantification?

Answer: An Unresolved Complex Mixture (UCM), often called a "hump," is a feature in a chromatogram that represents a large number of co-eluting, unresolved compounds, typically branched and cyclic hydrocarbons.[3][9] It is particularly prominent in biodegraded petroleum samples.[3]

  • Integration: The UCM is typically quantified by integrating the entire area of the "hump" above the instrument baseline. The baseline for the UCM is drawn from the beginning of the hump to the end.

  • Interpretation: The presence and size of the UCM can provide valuable information about the source and weathering of hydrocarbon samples.[3] For advanced characterization of the compounds within the UCM, techniques like comprehensive two-dimensional gas chromatography (GCxGC) are required.[4][10]

Q3: What makes a good internal standard for branched alkane analysis?

Answer: An internal standard (IS) is a stable compound added to all samples and standards to correct for variations in injection volume and sample preparation.[11][12] An ideal internal standard should:

  • Be Chemically Similar: It should behave similarly to the analytes of interest during extraction and chromatography.[13]

  • Be Well Resolved: It must not co-elute with any analytes in the sample.[11]

  • Be Absent from the Sample: The chosen compound should not naturally occur in the samples being analyzed.[12]

  • Elute Near Analytes of Interest: Ideally, it should elute in the middle of the chromatographic run.

For GC-MS analysis, deuterated versions of target analytes are often used as internal standards.[11] For GC-FID analysis of hydrocarbons, compounds like squalane, heptamethylnonane, or deuterated alkanes (e.g., d50-tetracosane) are common choices.

Q4: Why is Retention Index (RI) calibration important for identifying branched alkanes?

Answer: Retention Index (RI) is a system that normalizes retention times relative to a series of n-alkanes. This conversion makes retention data more robust and transferable between different instruments and laboratories. Given the vast number of branched alkane isomers, mass spectrometry (MS) alone may not be sufficient to differentiate them. Using RI matching in conjunction with MS library searches dramatically improves the confidence of compound identification.[14]

Data Presentation

Table 1: Comparison of Typical GC Columns for Detailed Hydrocarbon Analysis

FeatureAgilent J&W DB-5htRestek Rtx-5MSRestek Rtx-DHA-100
Stationary Phase (5%-Phenyl)-methylpolysiloxane5% Diphenyl / 95% Dimethyl Polysiloxane100% Dimethyl Polysiloxane
Key Features High thermal stability, low bleed, robust for high boilers.Low bleed for mass spectrometry, excellent inertness.Optimized for detailed hydrocarbon analysis (DHA).
Max Temperature (°C) 400350340
Common Applications High-temperature GC, analysis of waxes, high molecular weight hydrocarbons.Detailed hydrocarbon analysis (DHA), environmental analysis.ASTM D6729, D6730 for spark ignition engine fuels.
Typical Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film100 m x 0.25 mm ID, 0.5 µm film

Source: Data compiled from multiple sources.[1]

Experimental Protocols

Protocol: Detailed Hydrocarbon Analysis (DHA) for C4-C12 Range (Based on ASTM D6729)

This protocol outlines a general procedure for the quantitative analysis of individual hydrocarbon components, including branched alkanes, in light petroleum streams.

  • Sample and Standard Preparation:

    • Calibration Standard: Prepare a multi-level calibration standard containing a known concentration of n-paraffins (for RI calculation) and representative iso-paraffins, olefins, naphthenes, and aromatics (PIONA).[1] Commercially available DHA standards are recommended.

    • Internal Standard (IS): If using an internal standard method, add a known amount of a suitable IS (e.g., 2,3-dimethylpentane) to all standards and samples. The IS should not be present in the sample matrix.[11]

    • Sample: Samples are typically analyzed neat (undiluted).

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: High-resolution capillary column, such as a 100 m x 0.25 mm ID, 0.5 µm film 100% dimethyl polysiloxane column (e.g., Rtx-DHA-100).

    • Carrier Gas: Helium or Hydrogen. Maintain a constant flow rate.

    • Injector: Set to a high split ratio (e.g., 150:1). Injector temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 5 °C (hold for 10 min)

      • Ramp 1: 1.2 °C/min to 48 °C (hold for 49 min)

      • Ramp 2: 5 °C/min to 200 °C (hold for 5 min)

      • Note: This is an example program and must be optimized for the specific application.

    • Detector (FID): Temperature: 250 °C. Optimize hydrogen and air flow rates according to manufacturer recommendations.

  • Calibration and Analysis:

    • Retention Index (RI) Calibration: Inject an n-alkane standard mixture to establish the retention times for calculating the RIs of all other components.

    • Calibration Curve: Inject the series of PIONA calibration standards to generate a calibration curve. Plot the peak area (or area ratio to IS) versus concentration for each compound or group of compounds.

    • Sample Analysis: Inject the unknown sample.

  • Data Processing:

    • Identification: Identify peaks in the sample chromatogram by comparing their calculated Retention Indices to a reference RI database.[10]

    • Quantification: Use the established calibration curve to calculate the concentration of each identified component or group of components (e.g., total iso-paraffins).

    • UCM Integration: If an Unresolved Complex Mixture is present, integrate the area of the hump separately.

Mandatory Visualization

Workflow General Workflow for Branched Alkane Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample Obtain Sample Add_IS Add Internal Standard Sample->Add_IS Inject Inject into GC Add_IS->Inject Prep_Cal Prepare Calibration Standards Prep_Cal->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Identify Peak Identification (Retention Index & MS Library) Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for branched alkane analysis.

Troubleshooting Troubleshooting Peak Co-elution Start Poor Resolution or Co-eluting Peaks Observed Q_Temp Is the temperature program optimized? Start->Q_Temp A_Temp Decrease oven ramp rate. Lower initial temperature. Q_Temp->A_Temp No Q_Flow Is the carrier gas flow rate optimal? Q_Temp->Q_Flow Yes A_Temp->Q_Temp Re-evaluate A_Flow Adjust flow rate to maximize efficiency. Q_Flow->A_Flow No Q_Column Are column dimensions adequate? Q_Flow->Q_Column Yes A_Flow->Q_Flow Re-evaluate A_Column Use a longer column or one with a smaller ID. Q_Column->A_Column No Consider_2D For highly complex samples, consider GCxGC. Q_Column->Consider_2D Yes End Resolution Improved A_Column->End Consider_2D->End

Caption: Decision tree for troubleshooting peak co-elution.

Calibration Internal Standard Calibration Logic cluster_standards Preparation of Standards cluster_sample Preparation of Sample Std1 Std 1: [Analyte] = C1 [IS] = C_IS Analysis GC Analysis Std1->Analysis Std2 Std 2: [Analyte] = C2 [IS] = C_IS Std2->Analysis StdN Std n: [Analyte] = Cn [IS] = C_IS StdN->Analysis Sample Unknown Sample: [Analyte] = Cx Spike Spike with IS: [IS] = C_IS Sample->Spike Spike->Analysis Calc_Ratio Calculate Response Ratio (Area_Analyte / Area_IS) Analysis->Calc_Ratio Plot Plot Response Ratio vs. Analyte Concentration Calc_Ratio->Plot Curve Generate Linear Regression Curve Plot->Curve Quant Determine Cx from Sample's Response Ratio using Curve Curve->Quant

Caption: Logic of a multi-level internal standard calibration.

References

Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) injection parameters for the analysis of volatile alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor peak shape (e.g., fronting or tailing) for volatile alkanes?

Poor peak shape is a common issue in the gas chromatography of volatile alkanes.

  • Peak Tailing: This phenomenon, where the peak's trailing edge is broader than its leading edge, can result from several factors.[1] If all peaks, including the solvent peak, are tailing, the cause is likely a physical issue within the GC system, such as improper column installation or a contaminated inlet liner.[1] If only specific analyte peaks are tailing, the problem is more likely due to chemical interactions with active sites in the system.[1]

  • Peak Fronting: This is often an indication of column overload, where the sample concentration is too high for the column's capacity.[2][3] This can be addressed by diluting the sample or increasing the split ratio.[2]

Q2: How do I choose between split and splitless injection for volatile alkane analysis?

The choice between split and splitless injection depends primarily on the concentration of your analytes.[4]

  • Split Injection: This technique is ideal for high-concentration samples.[4][5] It works by venting a portion of the injected sample, preventing column overload and producing sharp, narrow peaks.[5][6] A higher split ratio means less sample reaches the column.[7][8]

  • Splitless Injection: This method is suitable for trace-level analysis where maximum sensitivity is required, as it transfers nearly the entire sample to the column.[4][6] However, for volatile compounds, it can sometimes lead to broader peaks due to increased band broadening.[5][6]

Q3: My early eluting (more volatile) alkane peaks are smaller than expected. What could be the cause?

Reduced peak size for early-eluting compounds can point to several issues related to sample introduction and method conditions.[9] One common cause is an initial oven temperature that is too high, which prevents proper solvent focusing at the head of the column.[9][10] Another possibility is sample loss from the vial due to a poorly sealed septum, which would disproportionately affect more volatile analytes.[9][10]

Q4: What is a good starting point for the injector temperature when analyzing volatile alkanes (e.g., C5-C10)?

The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analytes.[11] For volatile alkanes, a lower injector temperature is often sufficient. A typical starting range for the injector temperature is 200-300°C.[12] For highly volatile compounds, temperatures in the lower end of this range (e.g., 150-250°C) are often used.[11][12] It is crucial to avoid excessively high temperatures that can lead to sample degradation.[11]

Q5: How does the carrier gas flow rate affect the analysis of volatile alkanes?

The carrier gas flow rate influences both the speed of analysis and the efficiency of the separation.[13][14] An optimal flow rate will result in the best resolution in the shortest possible time.[13][15] If the flow rate is too low, longitudinal diffusion can cause peak broadening.[13] Conversely, if the flow rate is too high, it can also lead to a decrease in separation efficiency.[13] The optimal flow rate depends on the carrier gas being used (e.g., helium, hydrogen) and the column dimensions.[14]

Troubleshooting Guides

Issue: All Peaks are Tailing

This guide provides a systematic approach to troubleshooting generalized peak tailing.

Troubleshooting Workflow:

start All Peaks Tailing check_installation Check Column Installation (Correct depth, clean cut) start->check_installation Improper installation can create dead volume. check_liner Inspect & Replace Inlet Liner and Septum check_installation->check_liner Problem persists resolved Issue Resolved check_installation->resolved Issue fixed leak_check Perform Leak Check (Inlet and detector fittings) check_liner->leak_check Problem persists check_liner->resolved Issue fixed leak_check->resolved Issue fixed issue Poor Resolution sub_optimal_params Sub-optimal GC Parameters issue->sub_optimal_params column_issues Column-Related Issues issue->column_issues temp_program Incorrect Oven Temperature Program sub_optimal_params->temp_program flow_rate Non-optimal Carrier Gas Flow Rate sub_optimal_params->flow_rate injection_mode Inappropriate Injection Mode sub_optimal_params->injection_mode stationary_phase Incorrect Stationary Phase column_issues->stationary_phase column_dims Sub-optimal Column Dimensions column_issues->column_dims

References

Validation & Comparative

A Comparative GC-MS Analysis of Undecane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical analytical challenge. This guide provides a comprehensive comparative analysis of undecane (B72203) (C₁₁H₂₄) isomers using Gas Chromatography-Mass Spectrometry (GC-MS). By presenting experimental data on retention behavior and mass spectral fragmentation, this document aims to serve as a valuable resource for the separation and identification of these closely related compounds.

Undecane, a saturated hydrocarbon, exists as 159 structural isomers. Their similar physicochemical properties, particularly their boiling points, make their separation by conventional distillation methods impractical. High-resolution gas chromatography, especially when coupled with mass spectrometry, offers a powerful technique for the individual analysis of these isomers. This guide explores the key parameters for their differentiation: Kovats Retention Index (KI) and mass spectral fragmentation patterns.

Elution Behavior of Undecane Isomers on Non-Polar Stationary Phases

The separation of alkane isomers by gas chromatography on non-polar stationary phases, such as those coated with 100% dimethylpolysiloxane (e.g., DB-1, SE-30), is primarily governed by the volatility and molecular shape of the analytes. Generally, for a given carbon number, a higher degree of branching leads to a lower boiling point and, consequently, a shorter retention time.

The Kovats Retention Index (KI) is a standardized measure of retention that is less susceptible to variations in analytical conditions than absolute retention time, making it a more reliable tool for compound identification. The KI of a compound is calculated relative to the retention times of adjacent n-alkanes.

Below is a summary of Kovats Retention Indices for n-undecane and a selection of its branched isomers on non-polar columns, compiled from various sources.

Isomer NameStructureKovats Retention Index (KI) on Non-Polar Column
n-UndecaneCH₃(CH₂)₉CH₃1100
2-MethyldecaneCH₃CH(CH₃)(CH₂)₇CH₃~1065
3-MethyldecaneCH₃CH₂CH(CH₃)(CH₂)₆CH₃~1071
5-MethyldecaneCH₃(CH₂)₃CH(CH₃)(CH₂)₄CH₃~1058
2,2-Dimethylnonane(CH₃)₃C(CH₂)₆CH₃~1024
2,7-DimethylnonaneCH₃CH(CH₃)(CH₂)₄CH(CH₃)CH₂CH₃~1033
4,5-DimethylnonaneCH₃(CH₂)₂CH(CH₃)CH(CH₃)(CH₂)₃CH₃~1035
2,4,6-TrimethyloctaneCH₃CH(CH₃)CH₂CH(CH₃)CH₂CH(CH₃)CH₂CH₃~955
2,2,6-Trimethyloctane(CH₃)₃CCH₂CH₂CH₂CH(CH₃)CH₂CH₃~963

Note: The presented Kovats indices are approximate values compiled from various sources and may vary slightly depending on the specific GC column and analytical conditions.

As the data illustrates, increased branching and a more central position of the methyl group tend to decrease the retention index. Highly branched isomers like the trimethyloctanes exhibit significantly lower retention indices compared to the linear n-undecane.

Mass Spectral Fragmentation Patterns: Differentiating Isomeric Structures

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as molecular fingerprints for the identification of undecane isomers. While all C₁₁H₂₄ isomers have the same molecular ion peak (m/z 156), its abundance is often very low, especially in highly branched isomers. The key to differentiation lies in the analysis of the fragment ions.

Linear Alkanes (n-Undecane): The mass spectrum of n-undecane is characterized by a series of cluster peaks corresponding to the loss of successive alkyl fragments (CₙH₂ₙ₊₁). The most abundant peaks are typically at m/z 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments, respectively. The intensity of these peaks decreases smoothly with increasing fragment size.

Branched Alkanes: The fragmentation of branched alkanes is dominated by cleavage at the branching point, which leads to the formation of more stable secondary and tertiary carbocations. This results in a different distribution and intensity of fragment ions compared to their linear counterparts.

Key Fragmentation Characteristics of Branched Undecane Isomers:

  • Methyl-branched isomers: The location of the methyl group significantly influences the fragmentation pattern. Cleavage alpha to the branching point is favored. For example, in 2-methyldecane, the loss of a large alkyl radical to form a stable secondary carbocation results in a prominent peak.

  • Dimethyl- and Trimethyl-branched isomers: With increased branching, the molecular ion peak becomes even less abundant or absent. The mass spectra are characterized by intense peaks corresponding to the formation of stable tertiary carbocations. For instance, the mass spectrum of 2,2-dimethylnonane shows a prominent peak resulting from the loss of a large alkyl group from the quaternary carbon.

A comparative summary of the most abundant fragment ions for selected undecane isomers is presented below:

Isomer NameMolecular Ion (m/z 156) AbundanceKey Fragment Ions (m/z) and Relative Abundance
n-Undecane Low43 (100%), 57 (80%), 71 (50%), 85 (30%)
2-Methyldecane Very Low43 (100%), 57 (60%), 71 (40%), 85 (25%), M-29 (loss of C₂H₅) and M-43 (loss of C₃H₇) are significant.
3-Methyldecane Very Low43 (100%), 57 (75%), 71 (45%), M-43 (loss of C₃H₇) and M-57 (loss of C₄H₉) are enhanced.
2,2-Dimethylnonane Absent57 (100%, t-butyl cation), 43 (80%), 71 (30%)

Experimental Protocols

A detailed methodology for the GC-MS analysis of undecane isomers is crucial for obtaining reproducible and reliable results.

1. Sample Preparation:

  • Prepare a dilute solution of the undecane isomer mixture (or individual standards) in a volatile solvent such as hexane (B92381) or pentane. A typical concentration is in the range of 10-100 ppm.

  • Ensure the solvent is of high purity to avoid interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A high-resolution capillary gas chromatograph is required.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30), is recommended for optimal separation of alkane isomers.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.

  • Oven Temperature Program: A temperature program is essential for resolving a mixture of isomers with varying boiling points. A typical program could be:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 5 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Peak Identification: Identify the peaks corresponding to the undecane isomers based on their retention times.

  • Kovats Retention Index Calculation: If a mixture of n-alkanes is co-injected with the sample, calculate the Kovats Retention Index for each isomer peak.

  • Mass Spectral Analysis: Compare the obtained mass spectrum for each peak with reference spectra from libraries (e.g., NIST, Wiley) and with the expected fragmentation patterns for different isomer structures.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the GC-MS analysis of undecane isomers and the logical process for their identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Undecane Isomer Mixture/Standard Dilution Dilution in Volatile Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra KI_Calc Kovats Index Calculation Chromatogram->KI_Calc LibrarySearch Library Search MassSpectra->LibrarySearch FragAnalysis Fragmentation Pattern Analysis MassSpectra->FragAnalysis Identification Isomer Identification KI_Calc->Identification LibrarySearch->Identification FragAnalysis->Identification

Caption: Experimental workflow for the GC-MS analysis of undecane isomers.

Isomer_Identification_Logic cluster_retention Retention Behavior Analysis cluster_ms Mass Spectral Analysis UnknownPeak Unknown Peak in Chromatogram RetentionTime Retention Time / Kovats Index UnknownPeak->RetentionTime MassSpectrum Mass Spectrum UnknownPeak->MassSpectrum CompareKI Compare KI with Reference Data RetentionTime->CompareKI MolecularIon Check for Molecular Ion (m/z 156) MassSpectrum->MolecularIon ElutionOrder Consider Elution Order (Branching Effects) CompareKI->ElutionOrder Identification Confident Isomer Identification ElutionOrder->Identification FragmentIons Analyze Key Fragment Ions MolecularIon->FragmentIons CompareSpectra Compare with Library Spectra FragmentIons->CompareSpectra CompareSpectra->Identification

Caption: Logical workflow for the identification of undecane isomers.

A Guide to the Validation of 4-Ethyl-2,6-dimethylheptane as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature or certified data validating 4-Ethyl-2,6-dimethylheptane as a formal reference material. This guide, therefore, outlines the typical procedures and experimental protocols that would be necessary to validate this, or a similar branched alkane, as a reference standard for researchers, scientists, and drug development professionals.

Introduction to Reference Material Validation

Reference materials are crucial for ensuring the accuracy and comparability of analytical measurements. The validation of a new reference material is a rigorous process that establishes its identity, purity, and stability.[1] For a compound like this compound, which is a branched alkane and an isomer of undecane, its potential application as a reference material could be in the petroleum industry for detailed hydrocarbon analysis or as a standard in gas chromatography.[2][3][4]

The validation process involves a comprehensive characterization of the material's physicochemical properties and a thorough assessment of its purity using multiple analytical techniques.[1] International guidelines, such as those from the International Council for Harmonisation (ICH) for pharmaceutical applications, provide a framework for the qualification of reference standards.[5]

Physicochemical Properties of this compound

Before validation, the fundamental properties of the candidate material are compiled. For this compound, these are:

PropertyValueSource
Molecular Formula C11H24PubChem[6]
Molecular Weight 156.31 g/mol PubChem[6]
CAS Number 61868-31-3PubChem[6]
Appearance Colorless liquid (presumed)General alkane properties[7]
Boiling Point Not available
Density Not available

General Workflow for Reference Material Validation

The validation of a new reference material follows a logical progression from initial characterization to the establishment of its certified properties and stability.

Reference Material Validation Workflow cluster_0 Phase 1: Candidate Material Selection & Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Studies cluster_3 Phase 4: Certification & Documentation A Source High-Purity Candidate Material B Initial Physicochemical Characterization (FTIR, NMR, MS) A->B Identity Confirmation C Analysis of Organic Impurities (e.g., GC-FID) B->C Proceed if Identity Confirmed F Purity Assignment by Mass Balance Method C->F D Determination of Water Content (e.g., Karl Fischer Titration) D->F E Quantification of Non-Volatile Impurities (e.g., TGA) E->F G Long-Term Stability Study (Recommended Storage Conditions) F->G Proceed if Purity Meets Criteria H Accelerated Stability Study (Stress Conditions) F->H I Establishment of Retest Period/Expiry Date G->I H->I J Comparison with Existing Certified Reference Materials (if available) I->J K Issuance of Certificate of Analysis (CoA) J->K L Ongoing Monitoring K->L

Caption: General workflow for the validation of a new chemical reference material.

Key Experimental Protocols for Validation

The validation of this compound would require several key experiments to determine its purity and stability.

A mass balance approach is often employed to determine the purity of an organic reference material.[8][9] This method involves identifying and quantifying all significant impurities and subtracting their total from 100%.

ParameterAnalytical TechniquePrinciple
Organic Impurities Gas Chromatography with Flame Ionization Detection (GC-FID)Separates volatile organic compounds based on their boiling points and partitioning between a stationary and mobile phase. The FID provides a response proportional to the mass of carbon, allowing for quantification of related hydrocarbon impurities.
Water Content Karl Fischer TitrationA coulometric or volumetric method that reacts water with iodine and sulfur dioxide in an alcohol solvent. It is highly specific for water and can detect trace amounts.
Non-Volatile Impurities Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature. By heating the sample in an inert atmosphere, volatile components (including the main compound) are removed, leaving behind any non-volatile residues.
Residual Solvents Headspace Gas Chromatography (HS-GC)A technique used to analyze for volatile compounds in a solid or liquid matrix. The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into a GC system for analysis.

The identity of the candidate material must be unequivocally confirmed.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the types of chemical bonds present in the molecule, providing a characteristic "fingerprint."

Stability studies are essential to determine the appropriate storage conditions and shelf life of the reference material.

Study TypeConditionsPurpose
Long-Term Stability Recommended storage conditions (e.g., 2-8°C, protected from light)To establish the retest period or expiry date under normal storage.
Accelerated Stability Stress conditions (e.g., elevated temperature and humidity)To predict the long-term stability and to evaluate the impact of short-term excursions from the recommended storage conditions.

The stability of the material is assessed by monitoring its purity and degradation products at various time points.[10]

Comparison with Certified Reference Materials (CRMs)

While there are no specific CRMs for this compound, a crucial step in validation would be to compare its performance against existing CRMs used for similar applications, such as hydrocarbon analysis in the petroleum industry.[11][12] This comparison helps to establish the traceability of measurements made using the new reference material.

CharacteristicCandidate Reference MaterialCertified Reference Material (CRM)
Purity Determined by mass balance; should be as high as practically achievable.Stated on the certificate with a documented uncertainty.
Identity Confirmed by spectroscopic methods.Unequivocally established.
Traceability Traceability to SI units is established through the validation process.Has established metrological traceability to an international standard.
Uncertainty The uncertainty of the assigned purity value is estimated.The certified value is accompanied by a statement of its uncertainty.
Certification A Certificate of Analysis (CoA) is generated.Produced by an accredited body under a recognized quality system (e.g., ISO 17034).[13]

Logical Relationships in Purity Assessment

The final purity value is a culmination of data from multiple independent analyses.

Purity Assessment Logic cluster_impurities Impurity Profile A Organic Impurities (GC-FID) E Total Impurities (%) = Organic Impurities (%) + Water (%) + Non-Volatile (%) + Residual Solvents (%) A->E B Water Content (Karl Fischer) B->E C Non-Volatile Impurities (TGA) C->E D Residual Solvents (HS-GC) D->E F Assigned Purity (%) = 100% - Total Impurities (%) E->F

Caption: Logical flow for calculating the final purity value using the mass balance method.

Conclusion

The validation of this compound as a reference material is a comprehensive process that is not yet documented in publicly available sources. The methodology outlined above provides a general framework based on established principles for the qualification of chemical reference standards. This process, encompassing identity confirmation, rigorous purity assessment via a mass balance approach, and thorough stability studies, is essential to ensure that the material is fit for its intended use in providing accurate and reliable analytical measurements. For any candidate material, comparison with existing Certified Reference Materials is a critical step in establishing metrological traceability.

References

A Comparative Analysis of Mass Spectra in C11H24 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Mass spectrometry stands as a cornerstone technique for elucidating the molecular weight and structural features of organic compounds. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of several isomers of undecane (B72203) (C11H24), offering insights into how branching affects fragmentation patterns. The presented data is crucial for the accurate identification of these isomers in complex mixtures.

Comparative Mass Spectra Data

The following table summarizes the key mass spectral data for n-undecane and four of its branched isomers. The data highlights the relative abundance of the molecular ion peak (M+) and major fragment ions, which are characteristic of each isomer's structure.

Isomer NameMolecular Ion (m/z 156) Relative Intensity (%)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
n-Undecane 1.84357 (85), 71 (50), 85 (25), 43 (100)
2-Methyldecane 0.34357 (90), 71 (35), 85 (20), 43 (100), 141 (5)
3-Methyldecane 0.55743 (80), 71 (60), 85 (30), 57 (100), 127 (10)
2,5-Dimethylnonane 0.24357 (80), 71 (30), 85 (15), 43 (100), 113 (5)
2,2-Dimethylnonane Not observed5743 (40), 71 (10), 57 (100)

Experimental Protocols

The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a typical experimental protocol for the analysis of C11H24 isomers.

1. Sample Preparation: Individual isomers of C11H24 are diluted in a volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-200.

  • Scan Speed: 1000 amu/s.

4. Data Analysis: The acquired mass spectra are compared with reference spectra from spectral libraries such as the NIST Mass Spectral Library for compound identification. The relative intensities of the fragment ions are calculated relative to the base peak (the most intense peak in the spectrum), which is assigned a relative intensity of 100%.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the fragmentation of alkanes and a general workflow for isomer analysis.

Fragmentation_Principles General Fragmentation Principles for Alkanes Alkane Alkane Molecule (C11H24) Ionization Electron Ionization (70 eV) Alkane->Ionization MolecularIon Molecular Ion [C11H24]+• (m/z 156) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentIons Fragment Ions (CnH2n+1)+ Fragmentation->FragmentIons Stability Carbocation Stability (Tertiary > Secondary > Primary) Fragmentation->Stability Governs fragmentation pathways

Alkane Fragmentation Pathway

Isomer_Analysis_Workflow Workflow for C11H24 Isomer Analysis cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Sample Isomer Mixture Injection Injection Sample->Injection Separation Separation on Column Injection->Separation Elution Elution of Isomers Separation->Elution Ionization Ionization (EI) Elution->Ionization Detection Mass Analysis & Detection Ionization->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum DataAnalysis Data Analysis (Library Search & Interpretation) MassSpectrum->DataAnalysis

GC-MS Analysis Workflow

Navigating the Maze of Branched Alkanes: A Comparative Guide to Gas Chromatographic Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation and identification of branched alkane isomers present a significant analytical challenge. Due to their similar physicochemical properties, resolving these compounds requires a nuanced understanding of their behavior in gas chromatography (GC). This guide provides a comprehensive comparison of the retention times of hexane, heptane, and octane (B31449) isomers, supported by experimental data and detailed protocols, to facilitate more efficient and accurate analyses.

The elution order of alkanes in gas chromatography on a non-polar stationary phase is primarily dictated by their boiling points. Straight-chain n-alkanes exhibit the strongest intermolecular van der Waals forces and thus have the highest boiling points and longest retention times within a group of isomers. Branching introduces steric hindrance, which weakens these intermolecular forces, leading to lower boiling points and consequently, shorter retention times. The more compact and spherical the isomer, the lower its boiling point and the earlier it will elute from the GC column.

To provide a standardized measure for comparing retention times across different systems, the Kovats retention index (RI) is widely used.[1] This system relates the retention time of an analyte to those of bracketing n-alkanes, which are assigned RI values of 100 times their carbon number.

Comparative Retention Data of Branched Alkane Isomers

The following tables summarize the Kovats retention indices for isomers of hexane, heptane, and octane on a non-polar stationary phase, as sourced from the NIST Chemistry WebBook.[2][3][4][5][6][7][8][9][10][11][12][13] These values provide a quantitative basis for comparing the elution behavior of these isomers.

Table 1: Kovats Retention Indices of Hexane Isomers

IsomerStructureKovats Retention Index (Non-polar column)
n-HexaneCH3(CH2)4CH3600
2-Methylpentane(CH3)2CH(CH2)2CH3~574
3-MethylpentaneCH3CH2CH(CH3)CH2CH3~589
2,2-Dimethylbutane(CH3)3CCH2CH3~536
2,3-Dimethylbutane(CH3)2CHCH(CH3)2~565

Table 2: Kovats Retention Indices of Heptane Isomers

IsomerStructureKovats Retention Index (Non-polar column)
n-HeptaneCH3(CH2)5CH3700
2-Methylhexane(CH3)2CH(CH2)3CH3~674
3-MethylhexaneCH3CH2CH(CH3)(CH2)2CH3~683
2,2-Dimethylpentane(CH3)3CCH2CH2CH3~631
2,3-Dimethylpentane(CH3)2CHCH(CH3)CH2CH3~665
2,4-Dimethylpentane(CH3)2CHCH2CH(CH3)2~652
3,3-DimethylpentaneCH3CH2C(CH3)2CH2CH3~670
3-Ethylpentane(CH3CH2)3CH~689
2,2,3-Trimethylbutane(CH3)3CCH(CH3)2~639

Table 3: Kovats Retention Indices of Octane Isomers

IsomerStructureKovats Retention Index (Non-polar column)
n-OctaneCH3(CH2)6CH3800
2-Methylheptane(CH3)2CH(CH2)4CH3~774
3-MethylheptaneCH3CH2CH(CH3)(CH2)3CH3~781
4-MethylheptaneCH3(CH2)2CH(CH3)(CH2)2CH3~783
2,2-Dimethylhexane(CH3)3C(CH2)3CH3~733
2,3-Dimethylhexane(CH3)2CHCH(CH3)(CH2)2CH3~763
2,4-Dimethylhexane(CH3)2CHCH2CH(CH3)CH2CH3~751
2,5-Dimethylhexane(CH3)2CH(CH2)2CH(CH3)2~742
3,3-DimethylhexaneCH3CH2C(CH3)2(CH2)2CH3~765
3,4-DimethylhexaneCH3CH2CH(CH3)CH(CH3)CH2CH3~776
3-Ethylhexane(CH3CH2)2CH(CH2)2CH3~789
2,2,3-Trimethylpentane(CH3)3CCH(CH3)CH2CH3~738
2,2,4-Trimethylpentane(CH3)3CCH2CH(CH3)2~701
2,3,3-Trimethylpentane(CH3)2CHC(CH3)2CH2CH3~760
2,3,4-Trimethylpentane(CH3)2CHCH(CH3)CH(CH3)2~752

Experimental Protocol for the Determination of Kovats Retention Indices

This protocol outlines a standardized method for determining the Kovats retention indices of branched alkane isomers using gas chromatography.

1. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).[14]

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane stationary phase column (e.g., DB-1ms, HP-1ms, or equivalent).[15]

2. Reagents and Standards:

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample Solvents: Hexane or pentane, analytical grade.

  • n-Alkane Standard Mixture: A certified reference mixture containing a homologous series of n-alkanes (e.g., C6-C12) in a suitable solvent.[16][17]

  • Branched Alkane Samples: Individual or mixed isomer samples of interest.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[14]

  • Carrier Gas Flow Rate: Set to achieve an optimal linear velocity for the chosen carrier gas (e.g., ~30-40 cm/s for Helium).

  • Split Ratio: 100:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

4. Experimental Procedure:

  • n-Alkane Calibration: Inject the n-alkane standard mixture into the GC under the specified conditions to determine the retention times of each n-alkane.

  • Sample Analysis: Inject the branched alkane isomer sample (or mixture) into the GC under the identical conditions used for the n-alkane calibration.

  • Data Analysis and RI Calculation:

    • Identify the retention times of the bracketing n-alkanes (t'n and t'n+1) that elute before and after the branched alkane isomer of interest (t'x).

    • Calculate the Kovats retention index (I) using the following formula for a temperature-programmed run[18]: I = 100 * [n + ( (t'x - t'n) / (t'n+1 - t'n) )] Where:

      • n is the carbon number of the n-alkane eluting before the compound of interest.

      • t'x is the retention time of the compound of interest.

      • t'n is the retention time of the n-alkane eluting before the compound of interest.

      • t'n+1 is the retention time of the n-alkane eluting after the compound of interest.

Visualization of Elution Principles

The following diagram illustrates the fundamental relationship between alkane structure and its retention time in gas chromatography on a non-polar column.

G cluster_0 Alkane Structure cluster_1 GC Elution on Non-Polar Column High_Boiling_Point Higher Boiling Point (Stronger van der Waals Forces) Long_Retention_Time Longer Retention Time High_Boiling_Point->Long_Retention_Time results in Low_Boiling_Point Lower Boiling Point (Weaker van der Waals Forces) Short_Retention_Time Shorter Retention Time Low_Boiling_Point->Short_Retention_Time results in n_Alkane n-Alkane (Linear Structure) n_Alkane->High_Boiling_Point leads to Branched_Alkane Branched Alkane (Compact Structure) Branched_Alkane->Low_Boiling_Point leads to

Caption: Alkane Structure and GC Retention Time Relationship.

This guide provides a foundational understanding and practical data for the gas chromatographic analysis of branched alkane isomers. By utilizing Kovats retention indices and adhering to a standardized experimental protocol, researchers can achieve more reliable and reproducible separation and identification of these challenging compounds.

References

A Comparative Analysis of Physicochemical Properties: 4-Ethyl-2,6-dimethylheptane vs. n-Undecane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hydrocarbon research and its application in drug development and material science, a thorough understanding of the physicochemical properties of isomers is paramount. This guide provides a detailed comparison of the properties of two C11 alkanes: the branched-chain 4-Ethyl-2,6-dimethylheptane and the straight-chain n-undecane. This objective analysis is supported by available experimental data and established principles of chemical structure and reactivity.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and n-undecane. It is important to note that while extensive experimental data is available for n-undecane, some properties for this compound are estimated based on established trends for branched alkanes.

PropertyThis compoundn-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄
Molar Mass ( g/mol ) 156.31156.31
Boiling Point (°C) 171.7[1]196[2]
Melting Point (°C) -57.06 (estimate)-26[2]
Density (g/cm³) 0.7391 (estimate)0.74 at 20°C[2]
Viscosity Lower than n-undecane (expected)1.098 mPa·s at 25°C
Solubility in Water Very low (expected)Insoluble[3][4][5][6][7]
Solubility in Organic Solvents Soluble (expected)[3][4][6][7]Soluble[3][4][6][7]

Note on Estimated Values: The melting point and density for this compound are estimated based on the general principle that branched alkanes have lower melting points and densities compared to their straight-chain isomers due to less efficient packing of the molecules. Similarly, the viscosity of branched alkanes is typically lower than their linear counterparts because of reduced intermolecular van der Waals forces.[8] The solubility of all alkanes in water is exceedingly low due to their nonpolar nature.[3][4][5][6][7] Both compounds are expected to be soluble in nonpolar organic solvents.[3][4][6][7]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for its determination is the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or Bunsen burner

  • Boiling chips

Procedure:

  • The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled with the thermometer bulb positioned at the level of the side arm leading to the condenser.

  • The flask is gently heated, and the liquid is brought to a boil.

  • The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point of the liquid.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. The capillary tube method is a standard technique.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Solid sample (finely powdered)

Procedure:

  • A small amount of the finely powdered solid is packed into the sealed end of a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this can be determined using a pycnometer or a hydrometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Water bath for temperature control

  • Liquid sample

Procedure:

  • The mass of the clean, dry, and empty pycnometer is accurately measured.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and the stopper is inserted. Excess liquid will exit through the capillary.

  • The outside of the pycnometer is carefully dried, and its mass is measured.

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

  • The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For many liquids, a capillary viscometer is used to determine the kinematic viscosity, from which the dynamic viscosity can be calculated. The ASTM D445 standard test method is a widely recognized procedure.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde viscometer)

  • Constant temperature bath

  • Timer

  • Liquid sample

Procedure:

  • The viscometer is charged with the liquid sample.

  • The viscometer is placed in the constant temperature bath until the sample reaches the desired temperature.

  • The liquid is drawn up through the capillary to a point above the upper timing mark.

  • The time taken for the liquid to flow between the upper and lower timing marks under the influence of gravity is accurately measured.

  • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For sparingly soluble substances like alkanes in water, the shake-flask method is commonly employed.

Apparatus:

  • Flask with a stopper

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., gas chromatograph)

  • Solute and solvent

Procedure:

  • An excess amount of the solute (the alkane) is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is sealed and placed in a constant temperature shaker bath to agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, the mixture is allowed to stand to allow the undissolved solute to settle.

  • A sample of the supernatant (the saturated solution) is carefully removed, ensuring no undissolved particles are included. This may require centrifugation or filtration.

  • The concentration of the solute in the saturated solution is then determined using a suitable analytical technique. This concentration represents the solubility of the substance at that temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for the characterization and identification of an unknown hydrocarbon by comparing its experimentally determined physicochemical properties with those of known isomers, such as this compound and n-undecane.

G cluster_0 Characterization Workflow cluster_1 Property Analysis cluster_2 Data Comparison & Identification start Unknown Hydrocarbon Sample exp_prop Experimental Property Determination start->exp_prop boiling_point Boiling Point Analysis exp_prop->boiling_point melting_point Melting Point Analysis exp_prop->melting_point density Density Measurement exp_prop->density viscosity Viscosity Measurement exp_prop->viscosity solubility Solubility Tests exp_prop->solubility data_comp Compare with Known Isomer Data boiling_point->data_comp melting_point->data_comp density->data_comp viscosity->data_comp solubility->data_comp identification Identify Unknown Compound data_comp->identification n_undecane n-Undecane Properties n_undecane->data_comp branched_alkane This compound Properties branched_alkane->data_comp

Workflow for hydrocarbon isomer identification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Undecane Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of undecane (B72203) (C₁₁H₂₄) isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and metabolomics. With 159 structural isomers, many possessing similar physicochemical properties, achieving robust and reliable analytical separation is a significant challenge. This guide provides an objective comparison of common gas chromatographic methods for undecane isomer analysis, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

Principles of Separation and Analysis

The primary technique for the analysis of volatile, nonpolar compounds like undecane isomers is high-resolution capillary gas chromatography (GC). Separation is achieved based on the differential partitioning of isomers between a stationary phase coated on the inside of a capillary column and a gaseous mobile phase. For nonpolar alkanes, the elution order is primarily governed by boiling point and molecular structure; more branched isomers tend to have lower boiling points and thus elute earlier than their linear or less branched counterparts.

Cross-validation of analytical methods is essential to ensure data integrity and comparability, particularly when methods are transferred between laboratories or when different techniques are used to analyze the same samples. This process involves comparing the performance of at least two distinct analytical methods to verify that they provide equivalent results within acceptable statistical limits.

Comparison of Analytical Techniques

The most common detectors used in conjunction with GC for hydrocarbon analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is renowned for its robustness, wide linear range, and cost-effectiveness for quantifying hydrocarbons. The FID response is directly proportional to the number of carbon atoms in the analyte, making it an excellent choice for accurate quantification without requiring individual calibration for every single isomer, assuming a general hydrocarbon standard is used. However, it provides no structural information, relying solely on retention time for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It provides both quantitative data and qualitative information based on the mass spectrum of each eluting compound. The fragmentation patterns are unique to the molecular structure and can be used to differentiate between co-eluting isomers. While highly specific, GC-MS can be more complex and costly to operate than GC-FID. For simple hydrocarbons, its sensitivity might be lower than that of an FID.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful technique that utilizes two columns with different stationary phases to achieve a much higher degree of separation than is possible with a single column.[1] This "orthogonal" separation distributes peaks across a two-dimensional plane, which is particularly effective for resolving isomers in complex matrices like petroleum distillates.[2]

Data Presentation: A Comparative Analysis of Performance

The following table summarizes representative validation parameters for the analysis of a selection of undecane isomers by GC-FID, GC-MS, and GCxGC-FID. These values are based on typical performance characteristics reported for hydrocarbon analysis and serve as a guide for method comparison.

Validation ParameterGC-FIDGC-MS (Scan Mode)GCxGC-FIDKey Considerations
Linearity (R²) >0.999>0.998>0.999All methods demonstrate excellent linearity.
Accuracy (Recovery %) 95 - 105%93 - 107%96 - 104%Accuracy is generally high for all techniques, with FID often showing slightly better precision in quantification.
Precision (RSD %) < 2%< 3%< 2%GC-FID and GCxGC-FID typically offer superior precision for quantification due to the stable response of the FID.
Limit of Detection (LOD) ~0.1 ng/injection~0.5 ng/injection~0.05 ng/injectionGCxGC benefits from cryogenic modulation, which sharpens peaks and enhances sensitivity. FID is generally more sensitive for hydrocarbons than MS in full scan mode.
Limit of Quantification (LOQ) ~0.3 ng/injection~1.5 ng/injection~0.15 ng/injectionFollows the same trend as the LOD.
Resolution (Rs) of 2- and 3-Methyldecane > 1.5> 1.5> 5.0GCxGC provides significantly enhanced resolution for closely eluting isomers.
Identification Confidence Low (Retention Time Only)High (Mass Spectrum)High (2D Retention + FID)GC-MS provides the highest confidence for structural elucidation of individual peaks. GCxGC provides high confidence based on structured elution patterns.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful analysis and cross-validation. Below are representative protocols for the analysis of undecane isomers.

Method 1: High-Resolution GC-FID

This protocol is suitable for the routine quantification of undecane isomers in relatively clean matrices.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: High-resolution non-polar capillary column, e.g., DB-1 or HP-5ms (100% dimethylpolysiloxane), 100 m x 0.25 mm ID, 0.5 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector: 250°C, split ratio 100:1.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 15 minutes.

    • Ramp 1: 1°C/min to 100°C.

    • Ramp 2: 2°C/min to 200°C, hold for 10 minutes.

  • Detector: FID at 250°C.

  • Sample Preparation: Dilute sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration within the linear range of the detector.

  • Quantification: Use of Kovats Retention Indices for peak identification by comparison with a homologous series of n-alkanes. Quantification is typically performed using an internal or external standard of a representative hydrocarbon.

Method 2: Confirmatory GC-MS

This protocol is ideal for the identification and confirmation of undecane isomers, especially in complex mixtures where co-elution is possible.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Non-polar capillary column, e.g., DB-5ms (5%-phenyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 280°C, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 3°C/min to 220°C, hold for 15 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Identification: Based on matching the acquired mass spectrum with a reference library (e.g., NIST) and comparison of retention indices.

Method 3: High-Resolution GCxGC-FID

This advanced protocol is for the comprehensive analysis of complex samples containing numerous undecane isomers.

  • Instrumentation: GC system equipped with a thermal modulator, a secondary oven, and a fast-acquisition FID.

  • Primary Column (1D): Non-polar, e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Secondary Column (2D): Mid-polar, e.g., DB-17ms (50% Phenyl)-methylpolysiloxane, 1.5 m x 0.1 mm ID, 0.1 µm film thickness.

  • Carrier Gas: Helium, constant pressure mode.

  • Primary Oven Program: 40°C (1 min hold) to 250°C at 2°C/min.

  • Secondary Oven Program: 5°C offset from the primary oven.

  • Modulation Period: 6 seconds.

  • Detector: FID at 300°C, acquisition rate 100 Hz.

  • Data Analysis: Specialized software is required to generate and analyze the 2D chromatograms (contour plots).

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Undecane Isomer Analysis cluster_prep Sample Preparation cluster_data Data Processing cluster_comparison Cross-Validation Sample Sample Containing Undecane Isomers Dilution Dilution in Hexane Sample->Dilution Analysis_GCFID Method A: GC-FID Analysis Dilution->Analysis_GCFID Analysis_GCMS Method B: GC-MS Analysis Dilution->Analysis_GCMS Standards Prepare n-Alkane and Internal Standards Standards->Analysis_GCFID Standards->Analysis_GCMS Data_GCFID Quantification via FID (Peak Area) Analysis_GCFID->Data_GCFID Data_GCMS Identification via Mass Spectra Quantification via TIC Analysis_GCMS->Data_GCMS Compare Compare Quantitative Results (e.g., Bland-Altman, Regression) Data_GCFID->Compare Data_GCMS->Compare Report Final Report: Method Equivalency Assessed Compare->Report

Caption: A logical workflow for the cross-validation of GC-FID and GC-MS methods.

SignalingPathways Relationship of Analytical Techniques cluster_detectors Detection & Identification cluster_advanced Advanced Separation GC Gas Chromatography (Separation by Boiling Point) FID FID (Quantification) GC->FID MS MS (Identification & Quantification) GC->MS GCFID GC-FID Method (Robust Quantification) FID->GCFID GCMS GC-MS Method (Confident Identification) MS->GCMS GCxGC GCxGC (Separation by Volatility & Polarity) GCxGC_Result Enhanced Resolution of Isomers GCxGC->GCxGC_Result

Caption: Interrelationship of the discussed gas chromatography techniques.

References

Spectroscopic Showdown: Differentiating 4-Ethyl-2,6-dimethylheptane from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical analysis, distinguishing between isomers—molecules with the same chemical formula but different structural arrangements—is a critical challenge. For researchers and professionals in drug development and chemical sciences, the precise identification of a specific isomer is paramount, as even subtle structural variations can lead to vastly different physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-Ethyl-2,6-dimethylheptane and three of its C11H24 isomers: the linear n-undecane, the highly branched 2,2,4,6-tetramethylheptane, and the symmetrically branched 4-propyloctane.

Through a detailed examination of their Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra, Mass Spectrometry (MS) data, and Infrared (IR) spectroscopy, we will elucidate the unique spectroscopic "fingerprints" that arise from their distinct molecular architectures. This guide presents quantitative data in clear, comparative tables, outlines detailed experimental protocols for each technique, and provides a logical workflow for isomer differentiation, empowering researchers to confidently identify these challenging compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. This data, a combination of experimental values from reputable databases and predicted values from validated software, highlights the subtle yet significant differences that enable their differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of the signals are unique to the arrangement of protons in a molecule.

CompoundPredicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
This compound ~0.85 (d, 12H), ~0.90 (t, 3H), ~1.15-1.35 (m, 7H), ~1.75 (m, 2H)
n-Undecane ~0.88 (t, 6H), ~1.26 (m, 18H)
2,2,4,6-Tetramethylheptane ~0.85 (d, 6H), ~0.90 (s, 9H), ~1.05-1.20 (m, 4H), ~1.55 (m, 1H), ~1.70 (m, 1H)
4-Propyloctane ~0.90 (t, 9H), ~1.25-1.40 (m, 15H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The number of unique carbon environments is directly reflected in the number of signals in the spectrum, and their chemical shifts are indicative of their bonding and neighboring groups.

CompoundPredicted ¹³C NMR Chemical Shifts (ppm)
This compound ~11.5, ~22.5, ~23.0, ~24.8, ~28.5, ~31.0, ~40.0, ~46.0
n-Undecane ~14.1, ~22.7, ~29.3, ~29.6, ~31.9
2,2,4,6-Tetramethylheptane ~22.5, ~24.0, ~25.0, ~31.0, ~33.0, ~48.0, ~53.0
4-Propyloctane ~14.2, ~20.0, ~23.2, ~29.0, ~32.5, ~37.0

Note: Predicted NMR data was generated using nmrdb.org.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation is often characteristic of the molecule's structure, with branched alkanes showing preferential cleavage at the branching points to form more stable carbocations.[1][2]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 156 (low abundance)43, 57, 71, 85, 99, 113
n-Undecane [3]15643, 57, 71, 85
2,2,4,6-Tetramethylheptane 156 (very low/absent)43, 57, 71, 85, 99
4-Propyloctane 156 (low abundance)43, 57, 71, 85, 113

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For alkanes, the key absorptions are due to C-H stretching and bending vibrations. The complexity and specific wavenumbers of these absorptions can provide clues about the type of C-H bonds present (e.g., methyl vs. methylene) and the overall structure.[4]

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2850-2960~1365-1385 (methyl), ~1450-1470 (methylene)
n-Undecane [5]~2853-2956~1378 (methyl), ~1467 (methylene)
2,2,4,6-Tetramethylheptane [6]~2870-2960~1365-1395 (split for t-butyl), ~1470 (methylene)
4-Propyloctane ~2850-2960~1375 (methyl), ~1465 (methylene)

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The following are standard protocols for the analysis of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the alkane sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16, depending on sample concentration.

      • Spectral width: 0-12 ppm.

    • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

      • Spectral width: 0-220 ppm.

    • Processing: Apply a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the alkane isomer in a volatile solvent like hexane (B92381) or dichloromethane (B109758) (typically 1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of an unknown C11H24 isomer.

Spectroscopic_Differentiation_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation cluster_identification Isomer Identification Unknown_Sample Unknown C11H24 Isomer GCMS GC-MS Analysis Unknown_Sample->GCMS NMR NMR Spectroscopy (1H & 13C) Unknown_Sample->NMR FTIR FT-IR Spectroscopy Unknown_Sample->FTIR MW_Frag Molecular Weight & Fragmentation Pattern GCMS->MW_Frag NMR_Signals Chemical Shifts, Multiplicity, & Number of Signals NMR->NMR_Signals IR_Bands Vibrational Modes (C-H stretch/bend) FTIR->IR_Bands Compare Compare with Database/Predicted Spectra MW_Frag->Compare NMR_Signals->Compare IR_Bands->Compare Identified_Isomer Identified Isomer Compare->Identified_Isomer

Caption: Workflow for the spectroscopic identification of C11H24 isomers.

Conclusion

The spectroscopic differentiation of this compound from its isomers, while challenging, is achievable through a multi-technique approach. ¹H and ¹³C NMR provide the most definitive data for structural elucidation, revealing the unique carbon-hydrogen framework of each isomer. Mass spectrometry offers crucial information on molecular weight and branching patterns through characteristic fragmentation. Infrared spectroscopy, while less specific for alkanes, can provide corroborating evidence based on the subtle differences in C-H bond vibrations. By systematically applying these techniques and comparing the resulting data with known or predicted spectra, researchers can confidently distinguish between these closely related chemical entities. This guide serves as a valuable resource for scientists and professionals engaged in the precise identification of organic molecules.

References

A Researcher's Guide to Gas Chromatography Columns for Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal Gas Chromatography (GC) column is paramount for accurate and efficient separation of alkanes. This guide provides a comprehensive performance comparison of different GC columns, supported by experimental data and detailed protocols to aid in making informed decisions for your analytical needs.

The separation of alkanes, a fundamental application in various industries including petrochemical and environmental analysis, relies heavily on the principles of gas chromatography. The choice of GC column, particularly its stationary phase and dimensions, dictates the resolution, speed, and overall success of the analysis. This guide delves into a comparison of commonly employed GC columns for alkane separation, presenting their performance characteristics and the experimental conditions under which these were achieved.

Performance Comparison of GC Columns for Alkane Separation

The selection of a GC column for alkane separation is primarily governed by the volatility of the target analytes and the desired level of resolution. Non-polar capillary columns are a common starting point for the analysis of non-polar compounds like alkanes, where elution order generally follows the boiling points of the analytes. For the separation of very volatile light hydrocarbons, Porous Layer Open Tubular (PLOT) columns, which utilize solid adsorbents as the stationary phase, offer superior retention and resolution.[1][2]

Below is a summary of performance data for different types of GC columns used in alkane separation. It is important to note that the experimental conditions vary between the studies cited, and direct comparison of retention times should be made with caution.

Stationary PhaseColumn DimensionsAlkane RangeKey Performance HighlightsReference
Wall-Coated Open Tubular (WCOT) Columns
100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1)60 m x 0.32 mm, 5 µm filmC1 - C10Baseline separation of C1-C10 hydrocarbons without cryogenic cooling when used in a two-column system with a PLOT column.[3][3]
Alicyclic Polydimethylsiloxane (ACPDMS)30 m × 0.45 mm id × 2.55 µmC1 - C24Successful separation of alkanes from C1 to C6 and n-alkanes from C8 to C24 with symmetrical peaks.[4][4]
Porous Layer Open Tubular (PLOT) Columns
Alumina (Al2O3) "M" deactivated50 mC1 - C6Baseline separation of C4 isomers in a typical C1-C5 refinery gas stream.[5][5]
GasPro (silica-based)30 mLight HydrocarbonsEffective separation of light hydrocarbon mixtures with different selectivity compared to Alumina columns. Not adversely affected by H2O or CO2.[6][6]
PoraBOND Q PT and CP-Molsieve 5Å PT50 m x 0.53 mm, 50 µmPermanent Gases & C1-C2Excellent resolution of permanent gases and C1-C2 hydrocarbons.[7][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal and consistent separation of alkanes. Below are representative methodologies for the analysis of alkanes using different GC column technologies.

Method 1: Analysis of C1-C10 Hydrocarbons using a Dual Column System (DB-1 and HP-PLOT Q)

This method is suitable for a broad range of hydrocarbons, from light gases to heavier components, without the need for cryogenic cooling.[3]

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Columns:

    • Primary: DB-1 (100% Dimethylpolysiloxane), 60 m x 0.32 mm, 5 µm film

    • Secondary: HP-PLOT Q, 30 m x 0.32 mm, 20 µm film

  • Carrier Gas: Helium

  • Inlet: Split/Splitless

  • Detector: Flame Ionization Detector (FID)

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 5 minutes

    • Ramp 1: 5°C/min to 80°C

    • Ramp 2: 10°C/min to 200°C, hold for 5 minutes

  • System Configuration: A Capillary Flow Technology (CFT) Deans Switch is used to direct the effluent from the primary column to either the secondary column for further separation of light hydrocarbons or directly to the detector for the heavier fraction.[3]

Method 2: Analysis of Light Hydrocarbons (C1-C6) using an Alumina PLOT Column

This method is optimized for the detailed analysis of light hydrocarbons, including isomers, in gaseous samples.[5]

  • Gas Chromatograph: Agilent 6820 GC or equivalent

  • Column: HP-PLOT Al2O3 “M” deactivated, 50 m

  • Carrier Gas: Helium[5]

  • Inlet: Split/Splitless with a 6-port gas sampling valve

  • Detector: Flame Ionization Detector (FID)[5]

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 5 minutes

    • Ramp: 10°C/min to 200°C, hold for 10 minutes

  • Sample Introduction: A heated 6-port gas sampling valve is used for reproducible injection of gas samples.[5]

Standard Operating Procedure for Natural Gas Analysis

For routine analysis of natural gas samples, adherence to a standardized operating procedure is essential for ensuring accuracy and comparability of results. A typical SOP involves the following key steps[8]:

  • System Preparation: Ensure the GC is stabilized, and the carrier gas (typically Helium) is at the appropriate pressure.[8]

  • Sample Introduction: Purge the sample lines and use a heated sampling system to prevent condensation of heavier hydrocarbons.[8]

  • Chromatographic Analysis: Execute the analytical method with a pre-defined temperature program and flow rate.

  • Data Analysis and Validation: Utilize verification software to validate the sample results against historical data to ensure accuracy and representativeness.[8]

Visualization of the GC Column Selection Workflow

The process of selecting the appropriate GC column for alkane separation can be visualized as a logical workflow. The following diagram, generated using Graphviz, outlines the key decision-making steps.

GC_Column_Selection_Workflow Workflow for Selecting a GC Column for Alkane Separation start Define Analytical Goal (e.g., Alkane Range, Required Resolution) volatility Assess Analyte Volatility start->volatility light_hydrocarbons Light Hydrocarbons (C1-C6) volatility->light_hydrocarbons Volatile wide_range Wide Range of Hydrocarbons (e.g., C1-C20+) volatility->wide_range Less Volatile / Wide Range plot_column Select PLOT Column (e.g., Alumina, Molsieve, Porous Polymer) light_hydrocarbons->plot_column wcot_column Select Non-Polar WCOT Column (e.g., 100% Dimethylpolysiloxane) wide_range->wcot_column dimensions Optimize Column Dimensions (Length, ID, Film Thickness) plot_column->dimensions wcot_column->dimensions high_res High Resolution Needed? dimensions->high_res longer_smallerID Increase Length (e.g., >30m) Decrease ID (e.g., <0.25mm) high_res->longer_smallerID Yes standard_dims Standard Dimensions Sufficient (e.g., 30m x 0.25mm) high_res->standard_dims No method_dev Develop/Optimize GC Method (Temperature Program, Flow Rate) longer_smallerID->method_dev standard_dims->method_dev end Perform Analysis method_dev->end

Caption: A logical workflow for selecting a suitable GC column for alkane separation.

References

A Comparative Guide to the Quantification of 4-Ethyl-2,6-dimethylheptane: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of branched alkanes like 4-Ethyl-2,6-dimethylheptane, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of the primary analytical techniques applicable to the quantification of this volatile organic compound, supported by representative experimental data and detailed protocols. Due to a lack of specific studies on this compound, this guide draws upon established methods for the analysis of similar branched-chain alkanes and volatile hydrocarbons.

Data Presentation: A Comparative Overview

The quantification of this compound is predominantly achieved through Gas Chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice between these detectors hinges on the specific requirements of the analysis, such as the need for structural confirmation and the complexity of the sample matrix.

Analytical MethodTypical Accuracy (% Recovery)Typical Precision (% RSD)Limit of Quantification (LOQ)Notes
GC-FID 85 - 115%[1]< 5% (Intra-day)[2], < 15% (Inter-day)[1]ng/mL to µg/mL rangeRobust and provides a linear response over a wide dynamic range. Quantification can be performed using the Effective Carbon Number (ECN) approach in the absence of a specific standard.
GC-MS 90 - 110%< 10% (Intra-day)[3], < 15% (Inter-day)pg/mL to ng/mL rangeOffers higher selectivity and specificity, enabling confident identification through mass spectra.[2][4] Essential for complex matrices where co-elution is a risk.

Table 1: Comparison of Typical Performance Characteristics for the Quantification of Branched Alkanes. Data is representative of methods for similar volatile hydrocarbons and may vary based on specific instrumentation and experimental conditions.

Experimental Protocols: Methodologies for Quantification

Detailed and validated protocols are crucial for achieving reliable and reproducible results. Below are representative experimental methodologies for the quantification of this compound using GC-FID and GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for routine quantification due to its robustness and wide linear range.

1. Sample Preparation:

  • A stock solution of a suitable alkane standard (e.g., n-undecane, if a certified standard for this compound is unavailable) is prepared in a volatile solvent like hexane (B92381) or pentane.

  • Calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the analyte.

  • For sample analysis, a known volume or weight of the sample is diluted in the chosen solvent. An internal standard may be added to improve precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for hydrocarbon analysis.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/minute to 200 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 300 °C.

  • Data Acquisition: The signal from the FID is recorded and integrated using chromatography data software.

3. Quantification:

  • A calibration curve is generated by plotting the peak area of the standard against its concentration.

  • The concentration of this compound in the sample is determined from the calibration curve.

  • If a specific standard is not available, the Effective Carbon Number (ECN) can be used to estimate the response factor and quantify the analyte relative to a known hydrocarbon standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a higher level of confidence in compound identification and is preferred for complex samples or when low detection limits are required.

1. Sample Preparation:

  • Sample and standard preparation are similar to the GC-FID method. However, lower concentrations may be required due to the higher sensitivity of the MS detector.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column and GC conditions: Similar to the GC-FID method.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Operated in either full scan mode for qualitative analysis and library matching, or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

  • Scan Range (Full Scan): m/z 40-300.

  • SIM Ions: Characteristic fragment ions of this compound would be selected for monitoring (e.g., based on the mass spectrum of undecane (B72203) isomers).

3. Quantification:

  • Quantification is typically performed in SIM mode using the peak area of a characteristic and abundant fragment ion.

  • A calibration curve is constructed as described for the GC-FID method.

Mandatory Visualizations

To aid in the understanding of the analytical workflow, the following diagrams are provided.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Stock Stock Solution (Standard) Dilution Serial Dilution (Calibration Standards) Stock->Dilution SamplePrep Sample Dilution & Internal Standard GC Gas Chromatography (Separation) SamplePrep->GC FID FID (Detection) GC->FID GC-FID MS MS (Detection & Identification) GC->MS GC-MS Integration Peak Integration FID->Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A logical workflow for the quantification of this compound.

gc_method_comparison cluster_gc_fid GC-FID cluster_gc_ms GC-MS Start Select Quantification Method FID_Adv Advantages: - Robust - Wide Linear Range - Lower Cost Start->FID_Adv MS_Adv Advantages: - High Specificity - Structural Confirmation - Lower Detection Limits Start->MS_Adv FID_Disadv Disadvantages: - Lower Sensitivity - No Structural Information FID_Adv->FID_Disadv FID_Use Best For: - Routine QC - High Throughput Screening FID_Disadv->FID_Use MS_Disadv Disadvantages: - More Complex - Higher Cost MS_Adv->MS_Disadv MS_Use Best For: - Complex Matrices - Trace Level Analysis - Metabolite Identification MS_Disadv->MS_Use

Caption: Decision tree for selecting a suitable quantification method.

References

"comparative study of synthesis routes for branched alkanes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key synthetic routes for the formation of branched alkanes, essential structural motifs in numerous organic molecules, including pharmaceuticals and high-octane fuels. The performance of each method is evaluated based on yield, selectivity, and substrate scope, supported by experimental data. Detailed protocols for representative reactions and visualizations of reaction pathways are included to facilitate practical application.

Overview of Synthesis Routes

The synthesis of branched alkanes can be broadly categorized into two approaches: carbon-carbon bond formation reactions to construct the branched skeleton and isomerization of linear alkanes. This guide will focus on the following prominent methods:

  • Corey-House Synthesis: A versatile method for coupling alkyl halides with organocuprates, allowing for the synthesis of a wide range of both symmetrical and unsymmetrical branched alkanes.[1][2][3][4]

  • Grignard Reaction followed by Reduction: The addition of a Grignard reagent to a ketone or aldehyde yields a secondary or tertiary alcohol, which can then be reduced to the corresponding branched alkane.[5][6][7][8][9]

  • Wurtz Reaction: A classical method involving the coupling of two alkyl halides in the presence of sodium metal, primarily suitable for the synthesis of symmetrical alkanes.[10][11][12][13][14]

  • Kolbe Electrolysis: The electrochemical decarboxylation of carboxylic acid salts, leading to the formation of alkanes through radical coupling. It is most effective for synthesizing symmetrical alkanes.[15][16][17][18]

  • Friedel-Crafts Alkylation and Subsequent Hydrogenation: This method introduces a branched alkyl group to an aromatic ring, which is subsequently hydrogenated to yield a cycloalkane with a branched substituent.[19][20][21][22]

  • Catalytic Hydroisomerization: An industrially significant process for converting linear alkanes into their branched isomers using bifunctional catalysts.[23][24][25][26][27]

Performance Comparison

The following tables summarize the performance of each synthesis route for the preparation of specific branched alkanes.

Table 1: Synthesis of 2-Methylpentane (B89812)

Synthesis RouteStarting MaterialsReagents & ConditionsYield (%)SelectivityKey AdvantagesKey Limitations
Corey-House Synthesis 2-Bromopropane (B125204), 1-Bromopropane (B46711)1. Li, dry ether2. CuI3. 1-Bromopropane~70-80HighExcellent for unsymmetrical alkanes, good yields.[1][2]Requires stoichiometric organometallic reagents.
Grignard Reaction Acetone (B3395972), Propylmagnesium bromide1. Mg, dry ether2. Acetone3. H3O+ workup4. Reduction of alcohol~60-70 (overall)GoodReadily available starting materials.Multi-step process, potential for side reactions.[5][7]

Table 2: Synthesis of 2,3-Dimethylbutane

Synthesis RouteStarting MaterialsReagents & ConditionsYield (%)SelectivityKey AdvantagesKey Limitations
Wurtz Reaction 2-BromopropaneNa, dry ether~40-50ModerateSimple one-step reaction.Prone to elimination side reactions, moderate yields.[10][11][12][14]
Kolbe Electrolysis 3-Methylbutanoic acidElectrolysis (Pt electrodes), Methanol/Water~50-60ModerateUtilizes readily available carboxylic acids.Can produce side products from radical disproportionation.[16]

Table 3: Industrial Scale Synthesis of Branched Alkanes

Synthesis RouteStarting MaterialsCatalyst & ConditionsProduct DistributionKey AdvantagesKey Limitations
Catalytic Hydroisomerization n-HexanePt/Zeolite (e.g., ZSM-22), H2, 230-250°CMixture of 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutaneContinuous process, high throughput.[23][24]Requires high temperatures and pressures, catalyst deactivation.
Friedel-Crafts Alkylation & Hydrogenation Benzene, Propene1. H3PO4 or AlCl32. Hydrogenation (e.g., Ni, Pd/C), H2Cumene (isopropylbenzene) followed by isopropylcyclohexaneUtilizes inexpensive feedstocks.Limited to alkylated aromatics, multi-step process.[19][21]

Experimental Protocols

Corey-House Synthesis of 2-Methylpentane

Objective: To synthesize 2-methylpentane via the coupling of lithium di(propan-2-yl)cuprate with 1-bromopropane.

Materials:

  • 2-Bromopropane

  • Lithium metal

  • Anhydrous diethyl ether

  • Copper(I) iodide (CuI)

  • 1-Bromopropane

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Preparation of Isopropyllithium (B161069): In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place lithium metal turnings in anhydrous diethyl ether. Add 2-bromopropane dropwise to the stirred suspension at a rate that maintains a gentle reflux. Continue stirring for 1 hour after the addition is complete.

  • Formation of Lithium Di(propan-2-yl)cuprate (Gilman Reagent): Cool the isopropyllithium solution to -78 °C (dry ice/acetone bath). Slowly add solid CuI to the solution with vigorous stirring. The solution will change color, indicating the formation of the Gilman reagent.

  • Coupling Reaction: To the cold solution of the Gilman reagent, add 1-bromopropane dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation. The resulting crude 2-methylpentane can be purified by fractional distillation.

Grignard Reaction and Reduction for the Synthesis of 2-Methylpentan-2-ol (precursor to 2-methylpentane)

Objective: To synthesize 2-methylpentan-2-ol via the reaction of propylmagnesium bromide with acetone.

Materials:

  • 1-Bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Sulfuric acid (for subsequent dehydration and hydrogenation - not detailed here)

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude tertiary alcohol, 2-methylpentan-2-ol. This alcohol can then be dehydrated to an alkene and subsequently hydrogenated to 2-methylpentane.

Visualizing the Pathways

The following diagrams illustrate the logical flow and key transformations in the discussed synthesis routes.

Corey_House_Synthesis AlkylHalide1 Alkyl Halide 1 (R-X) Alkyllithium Alkyllithium (R-Li) AlkylHalide1->Alkyllithium Dry Ether Lithium Lithium (2 Li) Lithium->Alkyllithium Gilman Gilman Reagent (R2CuLi) Alkyllithium->Gilman CuI Copper(I) Iodide (CuI) CuI->Gilman Alkane Branched Alkane (R-R') Gilman->Alkane Coupling AlkylHalide2 Alkyl Halide 2 (R'-X) AlkylHalide2->Alkane

Caption: Workflow of the Corey-House Synthesis for branched alkanes.

Grignard_Reaction_Pathway AlkylHalide Alkyl Halide (R-X) Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard Dry Ether Mg Magnesium (Mg) Mg->Grignard Alcohol Tertiary/Secondary Alcohol Grignard->Alcohol Nucleophilic Addition Ketone Ketone/Aldehyde (R'COR'') Ketone->Alcohol Alkane Branched Alkane Alcohol->Alkane Reduction Reduction Reduction->Alkane

Caption: Synthesis of branched alkanes via Grignard reaction and subsequent reduction.

Wurtz_and_Kolbe cluster_wurtz Wurtz Reaction cluster_kolbe Kolbe Electrolysis W_RX 2 R-X (Alkyl Halide) W_Alkane R-R (Symmetrical Alkane) W_RX->W_Alkane Dry Ether W_Side Side Products (Alkene) W_RX->W_Side W_Na 2 Na (Sodium) W_Na->W_Alkane K_RCOOH 2 R-COOH (Carboxylic Acid) K_Alkane R-R (Symmetrical Alkane) K_RCOOH->K_Alkane K_Side Side Products (CO2, Alkenes) K_RCOOH->K_Side K_Elec Electrolysis K_Elec->K_Alkane

Caption: Comparison of Wurtz Reaction and Kolbe Electrolysis for symmetrical alkane synthesis.

Industrial_Routes cluster_hydro Catalytic Hydroisomerization cluster_fc Friedel-Crafts Alkylation & Hydrogenation H_nAlkane n-Alkane H_Branched Branched Alkanes (Isomer Mixture) H_nAlkane->H_Branched H_Cat Bifunctional Catalyst (e.g., Pt/Zeolite) H_Cat->H_Branched H2, Heat, Pressure FC_Arene Arene FC_AlkylArene Alkylarene FC_Arene->FC_AlkylArene FC_Alkylating Alkene/Alkyl Halide FC_Alkylating->FC_AlkylArene FC_Lewis Lewis Acid FC_Lewis->FC_AlkylArene FC_Cycloalkane Branched Cycloalkane FC_AlkylArene->FC_Cycloalkane FC_H2 Hydrogenation FC_H2->FC_Cycloalkane

References

A Comparative Guide to Purity Assessment Methods for 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 4-Ethyl-2,6-dimethylheptane, a branched alkane with the molecular formula C₁₁H₂₄.[1][2] The methods discussed—Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—are evaluated based on their principles, experimental protocols, and data output, with a focus on providing actionable insights for laboratory practice.

Overview of Analytical Approaches

The selection of an appropriate analytical method for purity assessment depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. For a non-polar, volatile compound like this compound, chromatographic and spectroscopic methods are most suitable.

digraph "Purity_Assessment_Workflow" {
  graph [fontname = "Arial", fontsize = 12, labelloc="t", label="Overall Purity Assessment Workflow", splines=ortho, nodesep=1];
  node [shape=box, style=filled, fontname = "Arial", fontsize = 11];
  edge [fontname = "Arial", fontsize = 10];

subgraph "cluster_Input" { label="Input"; style="filled"; fillcolor="#F1F3F4"; "Sample" [label="this compound Sample", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Methods" { label="Purity Assessment Methods"; style="filled"; fillcolor="#F1F3F4"; "GC" [label="Gas Chromatography (GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry (MS)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Data_Analysis" { label="Data Analysis"; style="filled"; fillcolor="#F1F3F4"; "Qualitative" [label="Qualitative Analysis\n(Impurity Identification)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Quantitative" [label="Quantitative Analysis\n(Purity Calculation)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Output" { label="Output"; style="filled"; fillcolor="#F1F3F4"; "Purity_Report" [label="Purity Report", shape=document, fillcolor="#FFFFFF", fontcolor="#202124"]; }

"Sample" -> "GC" [label="Separation based on\nvolatility & polarity"]; "Sample" -> "NMR" [label="Analysis of\nnuclear magnetic properties"]; "Sample" -> "MS" [label="Analysis of\nmass-to-charge ratio"]; "GC" -> "Qualitative"; "GC" -> "Quantitative"; "NMR" -> "Qualitative"; "NMR" -> "Quantitative"; "MS" -> "Qualitative"; "Qualitative" -> "Purity_Report"; "Quantitative" -> "Purity_Report"; }

Figure 2: GC Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4]

3.1. Principles

qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5]

3.2. Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[6]

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.[7]

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the standard to ensure full relaxation.

      • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).

      • Spectral Width (sw): Wide enough to encompass all signals of interest.

3.3. Data Analysis

The purity of this compound (Purity_analyte) is calculated using the following formula:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_std = Purity of the internal standard

qNMR_Purity_Determination qNMR Purity Determination Logic Start Start Weigh_Sample Accurately weigh sample and internal standard Start->Weigh_Sample Prepare_Solution Prepare NMR solution in deuterated solvent Weigh_Sample->Prepare_Solution Acquire_Spectrum Acquire ¹H NMR spectrum (ensure full relaxation) Prepare_Solution->Acquire_Spectrum Process_Data Process spectrum (phasing, baseline correction) Acquire_Spectrum->Process_Data Integrate_Signals Integrate characteristic signals of analyte and standard Process_Data->Integrate_Signals Calculate_Purity Calculate absolute purity using the qNMR formula Integrate_Signals->Calculate_Purity End End Calculate_Purity->End

Figure 3: qNMR Purity Determination Logic

Mass Spectrometry (MS)

While often coupled with GC, mass spectrometry can also be used as a standalone technique for purity assessment, particularly for identifying impurities. For isomeric compounds like the various C₁₁H₂₄ alkanes, standard MS techniques may have limitations.

4.1. Principles and Challenges

Mass spectrometry measures the mass-to-charge ratio of ions. For alkanes, electron ionization (EI) is commonly used, which can cause extensive fragmentation. While the fragmentation pattern can be characteristic of a molecule, branched isomers often yield very similar mass spectra, making unambiguous identification difficult.[8]

4.2. Advanced MS Techniques for Isomer Differentiation

To overcome the challenges of isomer differentiation, more advanced MS techniques can be employed:

  • Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, aiding in molecular weight confirmation.[9]

  • Tandem Mass Spectrometry (MS/MS): Involves isolating a specific parent ion and subjecting it to further fragmentation (Collision-Induced Dissociation - CID), which can produce unique fragment ions for different isomers.[10]

4.3. Data Interpretation

The presence of unexpected ions in the mass spectrum can indicate impurities. The relative abundance of these ions can provide a semi-quantitative estimate of the impurity levels.

Comparison Summary and Recommendations

MethodPrimary ApplicationAdvantagesDisadvantages
GC-FID Routine purity checks and quantification.Robust, reproducible, wide linear range, cost-effective.[11][12]Does not provide structural information for impurity identification.
GC-MS Impurity identification and quantification.Provides structural information, high sensitivity.[11]Isomer differentiation can be challenging with standard EI.[8]
¹H qNMR Absolute purity determination.Primary analytical method, highly accurate and precise, non-destructive.[3][4]Requires a certified internal standard, may not detect non-protonated impurities.
Direct MS Rapid impurity screening.Fast analysis time.Poor for quantitative analysis of the main component, difficult to differentiate isomers.[13]

Recommendations:

  • For routine quality control and determination of purity by area percentage, GC-FID is a reliable and cost-effective choice.

  • When identification of unknown impurities is necessary, GC-MS is the preferred method.

  • For the most accurate determination of absolute purity, particularly for reference standards or in drug development settings, ¹H qNMR is the gold standard.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to confidently assess the purity of this compound for their specific application.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethyl-2,6-dimethylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle 4-Ethyl-2,6-dimethylheptane in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Flame-retardant laboratory coat

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

Keep the chemical away from all potential ignition sources such as heat, sparks, and open flames. All equipment used for handling must be properly grounded to prevent static discharge.

Quantitative Data Summary for Similar Flammable Alkanes

The following table summarizes key physical and safety data for alkanes that are structurally similar to this compound. This data should be used as a general guideline to understand the potential hazards.

Property2,6-Dimethylheptane2,4-DimethylheptaneGeneral Alkanes (C11)
Molecular Formula C9H20C9H20C11H24
Molecular Weight 128.26 g/mol 128.26 g/mol ~156.31 g/mol
Boiling Point 135.2 °C132.9 °CVaries
Flash Point 26 °C21 °CGenerally < 100 °F (38 °C)
Hazards Flammable liquid and vapor, Harmful if inhaled, May be fatal if swallowed and enters airways.[1]Flammable liquid and vapor, May be fatal if swallowed and enters airways.[2]Flammable, Aspiration Hazard

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Identification and Classification

This compound must be classified as a flammable hazardous waste.[3][4] Any liquid with a flashpoint below 140°F (60°C) is typically considered a flammable hazardous waste and is subject to stringent disposal regulations.[4] Organic solvents, such as this alkane, are prohibited from being discharged down the drain.[5]

Step 2: Waste Collection and Segregation
  • Container: Collect waste this compound in a designated, chemically compatible container.[6][7] The original container or a designated non-halogenated hydrocarbon solvent waste container is appropriate. The container must be in good condition with a secure, tight-fitting lid.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must identify the full chemical name: "Waste this compound".[4] The label should also indicate the associated hazards (e.g., "Flammable").

  • Segregation: Do not mix this compound waste with other waste streams, particularly halogenated solvents, acids, bases, or oxidizers.[8] Proper segregation is crucial for safe handling and cost-effective disposal.

Step 3: Storage

Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[6] This area should be cool, dry, and away from ignition sources and incompatible materials.[7] The waste container should be placed in secondary containment to prevent the spread of any potential spills.

Step 4: Disposal
  • Contact Environmental Health & Safety (EHS): When the waste container is nearly full, or before reaching the regulatory accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[4][9]

  • Documentation: Complete all required waste pickup forms or manifests provided by your EHS department. Accurate documentation is a legal requirement.

  • Professional Disposal: The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal facility. These facilities have the necessary permits and equipment to handle and dispose of flammable liquids in an environmentally sound manner.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the designated hazardous waste container. Ensure adequate ventilation. Report all spills to your laboratory supervisor and EHS department.

Experimental Protocols

The procedures outlined above are standard operational protocols for chemical waste management and do not originate from a specific experimental study. They are based on established safety guidelines from regulatory bodies and institutional safety manuals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Classify Classify as Flammable Hazardous Waste Ventilation->Classify Collect Collect in a Labeled, Sealed Container Classify->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Documentation Complete Waste Manifest ContactEHS->Documentation ProfessionalDisposal Disposal by Certified Hazardous Waste Facility Documentation->ProfessionalDisposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Ethyl-2,6-dimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethyl-2,6-dimethylheptane was not located. The following safety and handling information is based on the properties of the closely related structural isomer, 2,6-Dimethylheptane, and general best practices for handling flammable hydrocarbons. It is imperative that users conduct their own risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

Below is a summary of the known physical and chemical properties of this compound and its structural isomer, 2,6-Dimethylheptane, for comparison.

PropertyThis compound2,6-Dimethylheptane (Surrogate Data)
CAS Number 61868-31-3[1][2]1072-05-5[3]
Molecular Formula C₁₁H₂₄[1][2][4]C₉H₂₀
Molecular Weight 156.31 g/mol [1][2]128.26 g/mol
Boiling Point 171.7 °C[4]135.2 °C
Appearance Not specified (likely a liquid)Liquid[3]
LogP 4.10480[1]Not specified
Hazard Identification and GHS Classification (Based on 2,6-Dimethylheptane)

As a flammable aliphatic hydrocarbon, this compound should be treated as a hazardous substance. The following table outlines the presumed hazard classification based on its surrogate, 2,6-Dimethylheptane.[3]

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 2Highly flammable liquid and vapor
Aspiration Hazard Category 1May be fatal if swallowed and enters airways
Skin Corrosion/Irritation Category 2Causes skin irritation
Specific Target Organ Toxicity - Single Exposure Category 3May cause drowsiness or dizziness
Hazardous to the Aquatic Environment, Long-term Hazard Category 2Toxic to aquatic life with long-lasting effects

Signal Word: Danger[3]

Hazard Pictograms:

alt text

(Image Credit: Sigma-Aldrich)

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following diagram outlines the logical workflow for selecting the necessary protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound Start Start: Handling This compound RiskAssessment Conduct Risk Assessment (Quantity, Procedure, Ventilation) Start->RiskAssessment EyeProtection Eye and Face Protection RiskAssessment->EyeProtection Always Required HandProtection Hand Protection RiskAssessment->HandProtection Always Required BodyProtection Body Protection RiskAssessment->BodyProtection Always Required RespiratoryProtection Respiratory Protection RiskAssessment->RespiratoryProtection If ventilation is inadequate or aerosolization is possible Footwear Footwear RiskAssessment->Footwear Always Required End Proceed with Work EyeProtection->End HandProtection->End BodyProtection->End RespiratoryProtection->End Footwear->End

Caption: PPE Selection Workflow for Handling Flammable Hydrocarbons.

Recommended Personal Protective Equipment (PPE)

Based on the presumed hazards, the following PPE is recommended for handling this compound.

PPE CategoryRecommended ProtectionMaterial/Type
Eye and Face Protection Protects against splashes and vapors.Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[5]
Hand Protection Essential to prevent skin contact.Chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for degradation or punctures before use.[6]
Skin and Body Protection Protects against incidental contact and fire hazards.A flame-resistant lab coat should be worn. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.[6][7]
Respiratory Protection Should be used in poorly ventilated areas or when occupational exposure limits are likely to be exceeded.An air-purifying respirator with an organic vapor cartridge or a supplied-air respirator. The use of respiratory protection must be cleared through your institution's EHS.[5]
Footwear Protects against spills.Closed-toe shoes made of a non-porous material.[8]

Operational and Disposal Plans

Safe Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Work Area: All work with this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Ignition Sources: Ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[3]

  • Spill Kit: Have a spill kit rated for flammable liquids readily accessible.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before handling.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above and the PPE selection workflow.

3. Chemical Handling:

  • Grounding: When transferring from a metal drum or a large container, ensure that the container and receiving vessel are properly grounded to prevent static discharge.[3]

  • Pouring: Pour the chemical carefully to avoid splashing.

  • Heating: Never heat this compound with an open flame. Use a heating mantle or a water bath.

  • Storage: Keep the container tightly sealed when not in use and store it in a designated flammable liquid storage cabinet.[3]

4. Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Response Plan
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area immediately.

  • Control Vapors: If safe to do so, increase ventilation to the area.

  • Containment: For small spills, use a spill kit with absorbent materials rated for flammable liquids to contain the spill.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Plan
  • Waste Identification: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection:

    • Liquid Waste: Collect liquid waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Solid Waste: Collect any solid materials contaminated with the chemical (e.g., gloves, absorbent pads) in a separate, clearly labeled hazardous waste bag or container.

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area for hazardous waste.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[9]

  • Waste Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[10]

    • NEVER dispose of this compound down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.